molecular formula C10H16N2 B1313309 2,5-Diisopropylpyrazine CAS No. 24294-83-5

2,5-Diisopropylpyrazine

Cat. No.: B1313309
CAS No.: 24294-83-5
M. Wt: 164.25 g/mol
InChI Key: LXJYUERPFWUCNN-UHFFFAOYSA-N
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Description

2,5-Diisopropylpyrazine is a natural product found in Chondromyces crocatus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-di(propan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJYUERPFWUCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2,5-Diisopropylpyrazine (CAS 24294-83-5)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve researchers and drug development professionals, moving beyond basic property listing to explore the synthetic utility, medicinal chemistry applications, and analytical validation of 2,5-Diisopropylpyrazine.

Bioactive Scaffolds & Synthetic Intermediates in Medicinal Chemistry

Executive Summary

This compound (C₁₀H₁₆N₂) is a dialkyl-substituted heterocyclic compound traditionally recognized in flavor chemistry for its earthy, roasted profiles.[1] However, in pharmaceutical research, it represents a critical lipophilic pyrazine scaffold . Its structural rigidity, combined with the steric bulk of isopropyl groups at the 2 and 5 positions, makes it a valuable model for studying hydrophobic interactions in ligand-protein binding and a precursor for generating complex pyrazine-based pharmacophores.

This guide details the physicochemical profile, biomimetic synthesis, and analytical protocols required for high-purity applications of this compound.

Part 1: Chemical Architecture & Physicochemical Profile

The utility of this compound in drug design stems from its ability to modulate LogP (lipophilicity) while maintaining a planar, electron-deficient aromatic core. The isopropyl substituents provide significant steric hindrance, protecting the ring nitrogens from rapid metabolic N-oxidation compared to less substituted analogues.

Table 1: Physicochemical Constants
PropertyValueRelevance to Protocol
CAS Number 24294-83-5Unique Identifier
Molecular Formula C₁₀H₁₆N₂Stoichiometry calculations
Molecular Weight 164.25 g/mol Molarity determination
Boiling Point ~212°C (at 760 mmHg)High BP requires vacuum distillation for purification
Density ~0.935 g/mLVolumetric dosing in liquid handling
LogP (Predicted) 3.1 - 3.4Indicates high membrane permeability; suitable for BBB penetration studies
Solubility Ethanol, Chloroform, DMSOCompatible with standard organic synthesis and bio-assay media
Appearance Colorless to pale yellow liquidColor change indicates oxidation (N-oxide formation)

Part 2: Synthesis & Manufacturing Methodologies

For pharmaceutical applications, purity is paramount. While Maillard-type reactions (sugar + amine) yield pyrazines, they produce complex mixtures difficult to purify. The Biomimetic Dimerization Route is the superior method for generating high-purity this compound, utilizing the chiral pool (L-Valine) to control substitution patterns.

Mechanism: The Valine-Valinal Pathway

The synthesis exploits the spontaneous dimerization of


-amino aldehydes. Because the isopropyl group is native to Valine, this route guarantees the 2,5-substitution pattern via head-to-tail condensation, avoiding the 2,6-isomer impurities common in alkylation reactions.
DOT Diagram 1: Biomimetic Synthesis Pathway

Figure 1: The reaction flow from amino acid precursor to the final aromatic pyrazine, highlighting the critical oxidation step.

SynthesisPathway Valine L-Valine (Precursor) Reduction Reduction (LiAlH4 or DIBAL) Valine->Reduction Valinal Valinal (alpha-amino aldehyde) Condensation Spontaneous Dimerization (-2H2O) Valinal->Condensation Dimer Dihydropyrazine Intermediate Oxidation Oxidation (Air/O2 or Cu catalyst) Dimer->Oxidation Product This compound (Target) Reduction->Valinal Yields aldehyde Condensation->Dimer Head-to-Tail Cyclization Oxidation->Product Aromatization

Detailed Experimental Protocol: Biomimetic Synthesis

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive intermediates.

Reagents:

  • N-Cbz-L-Valine (Starting material)

  • DIBAL-H (Diisobutylaluminum hydride)

  • Pd/C (Palladium on Carbon)

  • Methanol (MeOH) and Dichloromethane (DCM)

Step-by-Step Workflow:

  • Reduction to Aldehyde:

    • Dissolve N-Cbz-L-Valine in anhydrous DCM at -78°C.

    • Add DIBAL-H dropwise (1.1 equivalents) to selectively reduce the ester/acid to the aldehyde (N-Cbz-Valinal).

    • Critical Control: Do not over-reduce to the alcohol (Valinol). Monitor via TLC.

  • Deprotection & Cyclization (One-Pot):

    • Transfer the crude N-Cbz-Valinal to a hydrogenation vessel containing MeOH.

    • Add 10% Pd/C catalyst.

    • Introduce H₂ gas (1 atm) to remove the Cbz group.

    • Reaction Logic: Upon deprotection, the free amino aldehyde is unstable and spontaneously dimerizes to form 2,5-diisopropyl-3,6-dihydropyrazine.

  • Oxidative Aromatization:

    • Once H₂ consumption ceases, expose the reaction mixture to air (or oxygen sparge) while stirring at room temperature for 3-5 hours.

    • The dihydropyrazine intermediate oxidizes to the fully aromatic this compound.

    • Validation: The solution will shift from colorless to slight yellow.

  • Purification:

    • Filter off the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Perform vacuum distillation (approx. 100°C at 20 hPa) to isolate the pure oil.

Part 3: Medicinal Chemistry & Bio-Application

While this compound is not a marketed drug itself, it serves as a high-value fragment in Fragment-Based Drug Discovery (FBDD).

Pharmacophore Features[2][3][4][5]
  • Lipophilic Core: The pyrazine ring acts as a bioisostere for pyridine or benzene but with lower basicity (pKa ~0.6). This reduces non-specific binding to acidic plasma proteins.

  • Steric Occlusion: The isopropyl groups at positions 2 and 5 create a "steric shield." In enzyme inhibitors, this prevents the rotation of the ring within a binding pocket, locking the molecule into a bioactive conformation (entropy reduction).

Biological Interaction (HSA Binding)

Research indicates that alkylpyrazines interact with Human Serum Albumin (HSA). The hydrophobic isopropyl chains facilitate binding to the Sudlow Site II on HSA. This property is used to model the distribution and transport of pyrazine-containing drugs.

DOT Diagram 2: Bio-Application Workflow

Figure 2: Logical flow for utilizing this compound in drug discovery pipelines.

BioApplication Scaffold This compound Scaffold FBDD Fragment-Based Drug Discovery Scaffold->FBDD Derivatization Functionalization (e.g., N-oxidation, Halogenation) Scaffold->Derivatization ADME ADME Profiling (LogP & Metabolic Stability) FBDD->ADME Binding HSA Binding Studies (Fluorescence Quenching) FBDD->Binding Assays Bio-Assays Derivatization->Assays Screening

Part 4: Analytical Validation & Safety

Quality Control Protocol (GC-MS)

To distinguish this compound from its 2,6-isomer (a common impurity in non-selective synthesis), Gas Chromatography-Mass Spectrometry is required.

  • Column: HP-5MS or DB-Wax (polar columns separate isomers better).

  • Oven Program: 60°C (2 min)

    
     5°C/min 
    
    
    
    240°C.
  • Identification: Look for the molecular ion peak

    
     and the base peak at 
    
    
    
    (loss of an isopropyl group).
Safety Handling
  • Hazard: Combustible liquid. Irritant to eyes and skin.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxide formation, which alters bioactivity and odor profile.

References

  • Organic & Biomolecular Chemistry . (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • The Good Scents Company . (n.d.). This compound.[1][2][3] Retrieved from [Link]

  • National Institutes of Health (PubMed) . (2017). 2,5-Diketopiperazines in food and beverages: Taste and bioactivity. Retrieved from [Link]

Sources

Technical Monograph: 2,5-Di(propan-2-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Nomenclature, Synthesis, and Bio-Industrial Applications

Executive Summary

2,5-Di(propan-2-yl)pyrazine (commonly 2,5-diisopropylpyrazine) represents a distinct class of alkylpyrazines characterized by steric bulk and significant electron-deficient aromaticity. While widely recognized in flavor chemistry for its potent "earthy/roasted" sensory threshold (ppb range), its structural utility extends into pharmaceutical scaffold design as a rigid, lipophilic linker.

This guide addresses the precise chemical identity, synthetic methodologies (chemical and biosynthetic), and analytical validation of this compound. It specifically distinguishes the aromatic 2,5-di(propan-2-yl)pyrazine from the reduced Schollkopf auxiliary ((R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine), a common point of confusion in catalog searches.

Part 1: Structural Identity & Physicochemical Profile

The IUPAC name 2,5-di(propan-2-yl)pyrazine reflects the strict systematic nomenclature for the isopropyl group ("propan-2-yl"). The molecule exhibits


 symmetry, rendering the two pyrazine protons chemically equivalent in an achiral environment.
Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 2,5-Di(propan-2-yl)pyrazinePreferred over "this compound" in formal documentation.
CAS Registry 13708-12-8 Note: Often co-listed with 2,6-isomer (CAS 13925-05-8 refers to methyl-isopropyl variants).
Formula

Molecular Weight: 164.25 g/mol
Appearance Colorless to pale yellow liquidOxidizes to N-oxide upon prolonged air exposure.
Boiling Point ~195–205 °C (est. @ 760 mmHg)Higher than 2,5-dimethylpyrazine (155 °C) due to molecular mass.
LogP ~2.8–3.1 (Predicted)High lipophilicity suitable for BBB penetration in drug design.
Odor Threshold < 10 ppb (Water)Characteristic roasted potato, earthy, nutty notes.

Part 2: Synthetic Architectures

Synthesis of 2,5-di(propan-2-yl)pyrazine challenges the chemist due to the electron-deficient nature of the pyrazine ring, which resists standard Friedel-Crafts alkylation. Two primary routes are established: Radical Alkylation (Minisci) for direct functionalization and Condensation for de novo ring construction.

Method A: Radical Alkylation (Minisci Reaction)

Rationale: Protonated heteroaromatic bases are highly reactive toward nucleophilic carbon-centered radicals. This method uses isobutyric acid as the radical source, silver(I) as a catalyst, and persulfate as the oxidant.

Protocol:

  • Reagents: Pyrazine (1.0 eq), Isobutyric acid (5.0 eq),

    
     (2.0 eq), 
    
    
    
    (0.1 eq),
    
    
    (1.0 eq), Water/DCM biphasic system.
  • Procedure:

    • Dissolve pyrazine and

      
       in dilute 
      
      
      
      .
    • Add isobutyric acid.

    • Heat to 70°C.

    • Add ammonium persulfate solution dropwise over 1 hour (controlled radical generation).

    • Mechanism:[1] The persulfate generates a sulfate radical, which decarboxylates isobutyric acid to form the isopropyl radical. This radical attacks the protonated pyrazine at the 2 and 5 positions (thermodynamically favored over 2,6 due to steric relief).

  • Workup: Basify with NaOH (pH > 10), extract with DCM, and purify via fractional distillation.

Method B: Biomimetic Condensation (Gutknecht-Type)

Rationale: This route mimics the biosynthetic pathway, utilizing amino acid precursors to build the ring. It offers higher regioselectivity for the 2,5-isomer compared to radical alkylation.

Protocol:

  • Precursor: Valine amide or

    
    -amino aldehyde derived from Valine.
    
  • Reaction: Self-condensation of 2-amino-3-methylbutanal.

  • Oxidation: The initial condensate is a dihydropyrazine. Spontaneous or induced oxidation (air/oxygen) yields the aromatic 2,5-di(propan-2-yl)pyrazine.

Visualization: Synthetic Pathways

Synthesis cluster_minisci Route A: Minisci Radical Alkylation Pyrazine Pyrazine (C4H4N2) Intermed Protonated Intermediate Pyrazine->Intermed + H+ IsoBut Isobutyric Acid (Radical Source) Radical Isopropyl Radical (•CH(CH3)2) IsoBut->Radical Ag+/S2O8 -CO2 Radical->Intermed Nucleophilic Attack Product 2,5-Di(propan-2-yl)pyrazine Intermed->Product -H+ Oxidation

Figure 1: Mechanism of Minisci alkylation showing radical generation and regioselective attack on the pyrazine core.

Part 3: Biosynthesis & Fermentation

In biological systems, alkylpyrazines are secondary metabolites often linked to amino acid metabolism in bacteria such as Paenibacillus polymyxa and Bacillus subtilis.

Mechanism: The pathway is strictly Valine-dependent .

  • Precursor Supply: L-Valine is transaminated to

    
    -ketoisovalerate or reduced to valinal.
    
  • Dimerization: Two units of the valine-derived

    
    -amino ketone/aldehyde condense.
    
  • Aromatization: The resulting dihydropyrazine is oxidized to the final pyrazine.

Biosynthesis Valine L-Valine Amine Valine Amide / Amino-Aldehyde Valine->Amine Decarboxylation/ Dehydrogenase Dimer Dihydropyrazine Intermediate Amine->Dimer Condensation (x2) Final 2,5-Di(propan-2-yl)pyrazine Dimer->Final Spontaneous Oxidation

Figure 2: Biosynthetic pathway illustrating the conversion of L-Valine to the pyrazine scaffold.[2]

Part 4: Analytical Profiling

Validation of 2,5-di(propan-2-yl)pyrazine requires distinguishing it from the 2,6-isomer, which has nearly identical mass spectral fragmentation but distinct NMR splitting and GC retention times.

Gas Chromatography - Mass Spectrometry (GC-MS)[3]
  • Retention Index (RI):

    • DB-5 / HP-5 (Non-polar): ~1080–1120

    • DB-Wax (Polar): ~1250–1300

  • Mass Spectrum (EI, 70eV):

    • Molecular Ion (

      
      ):  m/z 164 (Strong)
      
    • Base Peak: m/z 149 (Loss of methyl group,

      
      )
      
    • Key Fragment: m/z 121 (Loss of isopropyl group,

      
      )
      
    • Diagnostic: The ratio of m/z 149 to 121 helps distinguish isomers; the 2,5-isomer typically shows a dominant M-15 peak due to resonance stabilization of the cation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

8.20 – 8.35 Singlet (s)2HPyrazine Ring (

)
3.00 – 3.15 Septet (sep)2HIsopropyl Methine (

)
1.25 – 1.35 Doublet (d)12HIsopropyl Methyl (

)

158.5 Quaternary-Pyrazine

(Ipso)
141.2 CH-Pyrazine

34.1 CH-Isopropyl Methine
22.4

-Isopropyl Methyl

Note: The singlet at ~8.2 ppm confirms the symmetry of the 2,5-substitution. The 2,6-isomer would also show a singlet, but often shifts slightly upfield due to steric crowding.

Part 5: Pharmaceutical & Industrial Applications[10][11]

Drug Discovery Scaffold

While the specific 2,5-diisopropyl derivative is rare as a final drug API, the 2,5-dialkylpyrazine core is a privileged scaffold.

  • Kinase Inhibition: The rigid pyrazine ring serves as a bioisostere for phenyl or pyridine rings in ATP-competitive inhibitors, positioning substituents in specific vectors to engage hydrophobic pockets (e.g., the "gatekeeper" residue).

  • Lipophilicity Tuning: The isopropyl groups significantly increase LogP, enhancing blood-brain barrier (BBB) permeability for CNS-targeted agents.

Flavor & Fragrance (F&F)
  • Sensory Impact: Used in "roasted" flavor formulations (coffee, nut, cocoa).

  • Regulatory: FEMA GRAS (Generally Recognized As Safe).

  • Stability: High thermal stability makes it suitable for baked goods, unlike many aliphatic aldehydes which degrade.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-68. Heterocyclic Compounds.Link

  • Minisci, F., et al. (1971). "Homolytic alkylation of heteroaromatic bases: A general method for the synthesis of alkylpyrazines." Journal of the Chemical Society C.Link

  • Paenibacillus polymyxa Biosynthesis. (2019). "Microbial production of alkylpyrazines: Pathways and metabolic engineering." Applied Microbiology and Biotechnology.Link

  • NIST Chemistry WebBook. "this compound Mass Spectrum and Retention Indices." Link

  • Gutknecht, H. (1879). "Ueber Nitrosoäthylmethylketon." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for pyrazine condensation). Link

Sources

Technical Guide: 2,5-Diisopropylpyrazine in Food Systems & Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP) is a potent alkylpyrazine characterized by a distinct earthy, roasted, and potato-like aroma. Unlike its ubiquitous methyl-substituted counterparts (e.g., 2,5-dimethylpyrazine), 2,5-DIP occupies a unique niche at the intersection of microbial metabolism and thermal food processing. While it appears in trace amounts via the Maillard reaction in roasted coffee and cocoa, its primary natural abundance stems from the secondary metabolism of specific soil bacteria, notably Paenibacillus polymyxa.

This guide provides a comprehensive technical analysis of 2,5-DIP, detailing its dual biosynthetic origins, critical analytical protocols for isomeric differentiation, and emerging potential as a scaffold for antimicrobial drug development.

Chemical Architecture & Physicochemical Profile[1][2]

2,5-DIP (CAS: 24294-83-5) consists of a pyrazine heterocyclic ring substituted at the 2 and 5 positions with bulky isopropyl groups. This specific substitution pattern confers significant lipophilicity and steric hindrance, distinguishing it from linear alkylpyrazines.

Table 1: Physicochemical Properties of this compound
PropertyValue / DescriptionRelevance
Molecular Formula C₁₀H₁₆N₂Core pyrazine structure
Molecular Weight 168.26 g/mol Volatile fraction analysis
LogP (Octanol/Water) ~3.2 (Predicted)High lipophilicity; membrane permeability
Odor Threshold Low ppb range (Water)Potent flavor impact
Odor Descriptors Earthy, Potato, Roasted, NuttyKey off-flavor or desirable note depending on matrix
Isomers 2,6-Diisopropylpyrazine; 2,3-DiisopropylpyrazineCritical: 2,6-isomer is biologically inactive in some assays

Natural Occurrence & Biosynthesis[4][5][6][7]

The presence of 2,5-DIP in food systems arises from two distinct pathways: a dominant microbial enzymatic pathway and a secondary thermal chemical pathway.

Microbial Biosynthesis (The Paenibacillus Pathway)

The most significant natural source of 2,5-DIP is the bacterium Paenibacillus polymyxa, a facultative anaerobe found in soil and rhizospheres. Unlike the Maillard reaction, this pathway is enzymatic and highly specific to the amino acid L-Valine .

Mechanism:

  • Precursor: L-Valine is the essential precursor.

  • Reduction: Valine is reduced to its corresponding

    
    -amino aldehyde (Valinal).
    
  • Condensation: Two molecules of valinal undergo dimerization to form a dihydropyrazine intermediate.

  • Oxidation: The intermediate is oxidized (enzymatically or spontaneously) to form the aromatic 2,5-DIP.

Thermal Formation (The Maillard Pathway)

In roasted foods (coffee, cocoa, peanuts), 2,5-DIP forms via the Strecker degradation of valine during roasting.

  • Strecker Degradation: Valine reacts with

    
    -dicarbonyls (from sugar fragmentation) to yield isobutyraldehyde .
    
  • Condensation: Isobutyraldehyde condenses with ammonia (or amino ketones) to form the pyrazine ring.

  • Yield: This pathway is sterically hindered compared to the formation of methylpyrazines, resulting in significantly lower yields of 2,5-DIP compared to 2,5-dimethylpyrazine.

Visualization: Dual Biosynthetic Pathways

Biosynthesis Valine L-Valine Valinal Valinal (α-amino aldehyde) Valine->Valinal Enzymatic Reduction (P. polymyxa) Strecker Strecker Degradation Valine->Strecker Thermal Processing (>120°C) Sugar Reducing Sugars Sugar->Strecker Dimer Dihydropyrazine Intermediate Valinal->Dimer Condensation Microbial_DIP This compound (High Yield) Dimer->Microbial_DIP Oxidation Isobut Isobutyraldehyde Strecker->Isobut Degradation Thermal_DIP This compound (Trace Yield) Isobut->Thermal_DIP Condensation Ammonia + Ammonia/N-source Ammonia->Thermal_DIP

Figure 1: Contrast between the high-yield enzymatic pathway in P. polymyxa (Green) and the trace-yield Maillard pathway in roasted foods (Red).

Analytical Methodology

Accurate quantification of 2,5-DIP is challenging due to the coexistence of structural isomers (2,6-DIP and 2,3-DIP) and the complex matrices of food.

Extraction Protocol: HS-SPME

Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for extracting volatile pyrazines without solvent interference.

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber. The triple-phase fiber captures the wide polarity range of pyrazines.

  • Incubation: 15 minutes at 60°C with agitation (250 rpm) to promote volatilization.

  • Desorption: 5 minutes at 250°C in the GC injector port (splitless mode).

GC-MS Separation & Identification

Differentiation of isomers relies heavily on Linear Retention Indices (LRI) as mass spectra for alkylpyrazine isomers are often nearly identical.

  • Column: Polar (e.g., DB-WAX or ZB-WAX) columns provide better separation of pyrazine isomers than non-polar columns.

  • Mass Spectrometry: Operate in SIM (Selected Ion Monitoring) mode for quantification.

    • Target Ions (m/z): 168 (Molecular Ion), 153 (M-15, loss of methyl), 125.

  • Differentiation Criteria:

    • 2,5-DIP: Elutes after 2,6-DIP on polar columns.

    • 2,6-DIP: Typically elutes first; often co-occurs but is biologically distinct.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Food Matrix / Culture Broth SPME HS-SPME Extraction DVB/CAR/PDMS Fiber 60°C, 15 min Sample->SPME GC GC Separation Polar Column (DB-WAX) SPME->GC MS MS Detection (SIM Mode) Target Ions: 168, 153 GC->MS Decision Isomer Identification MS->Decision Result_25 2,5-DIP Identified (Matches LRI & Spectrum) Decision->Result_25 LRI Match Result_26 2,6-DIP Identified (Distinct LRI) Decision->Result_26 LRI Mismatch

Figure 2: Step-by-step analytical protocol for the specific identification of 2,5-DIP, emphasizing the critical isomer differentiation step.

Biological Activity & Drug Development Potential

Beyond its role as a flavor compound, 2,5-DIP is a bioactive scaffold with significant potential in pharmaceutical applications.

Antimicrobial Mechanism

Research indicates that 2,5-DIP exhibits concentration-dependent antimicrobial activity, particularly against Gram-negative bacteria (E. coli) and phytopathogenic fungi (Fusarium culmorum, Rhizoctonia solani).

  • Low Concentration: Induces cell wall stress and membrane depolarization.

  • High Concentration: Penetrates the cell membrane due to high lipophilicity (isopropyl groups) and interacts directly with DNA, causing genotoxicity in the target pathogen.

Pharmaceutical Relevance

The pyrazine ring is a "privileged scaffold" in medicinal chemistry. 2,5-DIP specifically serves as a model for:

  • Steric Hindrance Studies: The bulky isopropyl groups block metabolic oxidation at the ring carbons, potentially increasing the half-life of derivative drugs.

  • Semiochemical Mimicry: Since 2,5-DIP acts as a kairomone (attractant) for sap beetles, it is being investigated for biocontrol agents in agriculture, reducing the need for broad-spectrum pesticides.

References

  • Beck, H. C., et al. (2003).[1] "Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa." FEMS Microbiology Letters.

  • Rizwan, M., et al. (2022). "Production of Different Biochemicals by Paenibacillus polymyxa DSM 742 From Pretreated Brewers' Spent Grains." Frontiers in Bioengineering and Biotechnology.

  • Adams, A., et al. (2008). "Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems." Journal of Agricultural and Food Chemistry.

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.

  • Müller, R., et al. (2014). "Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds."[2] Biotechnology Journal.[2]

Sources

Technical Guide: Biosynthesis of 2,5-Diisopropylpyrazine in Bacteria

[1]

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIPP) is a potent bioactive alkylpyrazine characterized by its distinct earthy, roasted flavor profile and significant antimicrobial properties. While commonly associated with the Maillard reaction in food processing, its biological synthesis is a specialized metabolic capability found predominantly in soil-dwelling bacteria, most notably Paenibacillus polymyxa.

This guide provides a technical deep-dive into the biosynthetic architecture of 2,5-DIPP. Unlike general pyrazine formation, the production of 2,5-DIPP is strictly regulated by branched-chain amino acid catabolism, specifically utilizing L-Valine as the obligate precursor. This document outlines the enzymatic pathways, genetic regulation, and validated protocols for the production, extraction, and quantification of 2,5-DIPP, designed for application in microbial engineering and natural product chemistry.

Part 1: Mechanistic Foundations

The Valine-Driven Biosynthetic Pathway

The biosynthesis of 2,5-DIPP is a metabolic branch of valine catabolism.[1] Unlike tetramethylpyrazine (which derives from acetoin/glucose metabolism), 2,5-DIPP requires the isopropyl side chain provided exclusively by L-Valine.

The consensus mechanism involves three critical phases:

  • Transamination/Decarboxylation: L-Valine is converted into an

    
    -amino ketone or amino-aldehyde intermediate.
    
  • Condensation: Two molecules of the valine-derived intermediate undergo self-condensation.

  • Oxidation: The resulting dihydropyrazine ring is oxidized (dehydrogenated) to form the aromatic pyrazine core.

The "Murray Hypothesis" and Enzymatic Regulation

Research into Paenibacillus polymyxa suggests that the pathway follows a condensation logic similar to that proposed by Murray et al., where an amidated amino acid or its derivative condenses to form the ring.

  • Step 1: Precursor Activation. L-Valine is processed by Branched-chain Amino Acid Aminotransferase (IlvE) to

    
    -ketoisovalerate, or potentially decarboxylated/reduced to 2-amino-3-methylbutanal .
    
  • Step 2: Dimerization. Two units of 2-amino-3-methylbutanal condense. This step is often thermodynamically favorable and may occur spontaneously or be chaperoned by non-ribosomal peptide synthetase (NRPS)-like domains.

  • Step 3: Aromatization. The unstable dihydropyrazine intermediate loses hydrogen to form the stable 2,5-DIPP.

Pathway Visualization

The following diagram illustrates the metabolic flux from L-Valine to 2,5-DIPP.

BiosynthesisValineL-Valine(Precursor)KetoIsoα-KetoisovalerateValine->KetoIsoIlvE (Aminotransferase)AminoAldehyde2-Amino-3-methylbutanal(Active Intermediate)Valine->AminoAldehydeAlternative: Strecker-like degradationKetoIso->AminoAldehydeDecarboxylase/ReductaseCondensationCondensation(Self-Dimerization)AminoAldehyde->Condensationx2 MoleculesDihydro3,6-Dihydro-2,5-diisopropylpyrazineCondensation->DihydroDIPPThis compound(Target Molecule)Dihydro->DIPPOxidation/Aromatization

Caption: Metabolic flux from L-Valine to 2,5-DIPP involving enzymatic activation and condensation steps.[2]

Part 2: Experimental Protocols

Strain Selection and Fermentation

Objective: Maximize 2,5-DIPP titer by manipulating precursor availability. Strain: Paenibacillus polymyxa (ATCC 842 or equivalent environmental isolates).

Protocol:

  • Seed Culture: Inoculate P. polymyxa into 50 mL Tryptic Soy Broth (TSB). Incubate at 30°C, 180 rpm for 24 hours.

  • Production Medium Preparation:

    • Base: Minimal Salt Medium (MSM) or Modified Nutrient Broth.

    • Critical Additive: L-Valine (2.0 g/L). Note: Without Valine supplementation, 2,5-DIPP production is negligible.

    • Carbon Source: Glucose (10 g/L).

  • Fermentation:

    • Inoculate 1% (v/v) seed culture into Production Medium.

    • Incubate at 30°C for 72–96 hours.

    • pH Control: Maintain pH > 6.0. Acidic conditions favor the protonated form of the amine intermediates, hindering condensation.

Analytical Workflow: HS-SPME-GC-MS

Objective: Isolate volatile 2,5-DIPP from the fermentation broth without solvent extraction artifacts. Method: Headspace Solid-Phase Microextraction (HS-SPME).[3][4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Transfer 5 mL of fermentation broth to a 20 mL headspace vial.

    • Add 1.5 g NaCl (to induce "salting out" effect, increasing volatility).

    • Add internal standard: 2-methyl-3-methoxypyrazine (10 µg/L) for quantification.

    • Seal with a PTFE/silicone septum.

  • SPME Extraction:

    • Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[3][5] This triple-phase fiber covers the polarity range of alkylpyrazines.

    • Equilibration: 40°C for 15 minutes (agitation at 250 rpm).

    • Extraction: Expose fiber to headspace at 40°C for 40 minutes.

  • GC-MS Analysis:

    • Desorption: 250°C for 3 minutes (splitless mode).

    • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

    • Oven Program: 40°C (hold 3 min)

      
       5°C/min to 150°C 
      
      
      20°C/min to 230°C.
    • Detection: Mass Spectrometer (EI source, 70 eV). Scan range 40–300 m/z.

Workflow Visualization

The following diagram outlines the critical path from culture to data.

Workflowcluster_0Upstream Processingcluster_1Analytical ChemistryStep1Inoculation(P. polymyxa)Step2Valine Feeding(2.0 g/L)Step1->Step2Step3Fermentation(96h, 30°C)Step2->Step3Step4Salting Out(NaCl Saturation)Step3->Step4Broth HarvestStep5HS-SPME(DVB/CAR/PDMS)Step4->Step5Step6GC-MS(Quantification)Step5->Step6

Caption: Integrated workflow for the bioproduction and analysis of 2,5-DIPP.

Part 3: Data Interpretation & Optimization

Quantitative Impact of Precursor Feeding

The following table summarizes the expected yield shifts based on media supplementation, derived from Paenibacillus metabolic studies.

Supplementation StrategyPrimary Pyrazine Product2,5-DIPP YieldMechanism Note
Glucose Only (Control) Tetramethylpyrazine (TMP)Trace / NoneFlux goes to acetoin pathway.
L-Threonine 2,5-DimethylpyrazineLowThreonine

Aminoacetone pathway.[6]
L-Valine (1 g/L) This compound High (++++) Direct precursor supply.
L-Leucine 2,5-DiisobutylpyrazineNoneLeucine provides isobutyl group.
Valine + Isoleucine Mixed AlkylpyrazinesModerateCompetitive inhibition/Mixed condensation.
Troubleshooting & Causality
  • Issue: High background noise in GC-MS.

    • Causality: Pyrazines are ubiquitous.

    • Solution: Bake SPME fiber at 260°C for 30 mins before use. Run blank media controls.

  • Issue: Low Yield despite Valine addition.

    • Causality: Valine is also used for protein synthesis and pantothenate biosynthesis.

    • Solution: Use a valine-auxotrophic regulatory mutant or increase Valine concentration to saturate primary metabolic needs.

References

  • Ryu, C. M., et al. (2003). Bacterial Volatiles Promote Growth in Arabidopsis. Proceedings of the National Academy of Sciences. [Link]

    • Context: Establishes Paenibacillus polymyxa as a key producer of volatile organic compounds (VOCs) including pyrazines.
  • Beck, H. C., et al. (2003). Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa. FEMS Microbiology Letters. [Link]

    • Context: The definitive study linking L-Valine supplementation to the specific production of this compound.
  • Dickschat, J. S., et al. (2010). Biosynthesis of pyrazines by microorganisms. European Journal of Organic Chemistry. [Link]

    • Context: mechanistic review of bacterial pyrazine formation via amino acid condens
  • Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Elsevier.[1] [Link]

    • Context: Authoritative source for the SPME protocols and fiber selection (DVB/CAR/PDMS) described.

2,5-Diisopropylpyrazine as a volatile organic compound

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, biosynthesis, analytical characterization, and biological significance of 2,5-Diisopropylpyrazine.

Functional Classification: Volatile Organic Compound (VOC) | Alkylpyrazine | Bioactive Secondary Metabolite Primary Application Domains: Chemical Ecology, Flavor Chemistry, Antimicrobial Development[1]

Executive Summary

This compound (2,5-DIP) is a dialkylpyrazine characterized by two bulky isopropyl groups at the para positions of the pyrazine ring.[1] Unlike simpler methylpyrazines, 2,5-DIP exhibits unique steric properties and a distinct lipophilic profile that drives its biological activity. Primarily identified as a volatile metabolite of soil bacteria (e.g., Paenibacillus polymyxa), it functions as a broad-spectrum antimicrobial agent and a semiochemical in interspecies communication.[1]

For drug development professionals, 2,5-DIP represents a "privileged structure" in two contexts:

  • Bio-fumigation: A potent volatile antagonist against phytopathogens and multidrug-resistant bacteria.[1]

  • Mechanistic Probe: A tool for studying membrane permeation and DNA damage response in prokaryotes due to its dual-mode toxicity.

Physicochemical Profile

The steric bulk of the isopropyl groups significantly influences the volatility and receptor binding of 2,5-DIP compared to its methyl-substituted analogs.

ParameterValue / CharacteristicRelevance
IUPAC Name 2,5-bis(propan-2-yl)pyrazineStandard nomenclature
CAS Number 24294-83-5Registry identification
Molecular Formula C₁₀H₁₆N₂MW: 168.26 g/mol
Physical State Colorless to pale yellow liquidVolatile oil at RT
Odor Profile Roasted, nutty, earthy, potato-likeFlavor/Fragrance industry
LogP (Predicted) ~3.2 - 3.5High lipophilicity aids membrane crossing
Boiling Point ~210–215 °C (at 760 mmHg)High retention in GC analysis
Solubility Soluble in EtOH, Et₂O, CHCl₃; Low in H₂ORequires organic extraction or SPME

Synthesis & Production Pathways

Understanding the origin of 2,5-DIP is critical for scaling production or manipulating its biosynthesis in fermentation systems.

Biological Biosynthesis (Paenibacillus Route)

In biological systems, 2,5-DIP production is often stimulated by the presence of L-Valine .[1] The pathway is non-ribosomal and involves the condensation of amino acid-derived precursors.

  • Precursor: L-Valine (provides the isopropyl backbone).[1]

  • Intermediate: Amino aldehydes or α-aminoketones.[1]

  • Mechanism: Condensation of two valine-derived units followed by oxidation/dehydrogenation to form the aromatic pyrazine core.

Chemical Synthesis (Biomimetic)

For analytical standards or pharmaceutical screening, chemical synthesis mimics the biological route using valine derivatives.[1]

Protocol Summary:

  • Starting Material: L-Valinol or L-Valine aldehyde.[1][2]

  • Dimerization: Spontaneous condensation generates a dihydropyrazine intermediate.

  • Oxidation: Catalytic dehydrogenation (e.g., using Pd/C or air oxidation) aromatizes the ring to yield 2,5-DIP.[1]

Pathway Visualization

The following diagram illustrates the parallel between the biosynthetic logic and chemical synthesis.

SynthesisPathway cluster_bio Biosynthesis (Bacteria) Valine L-Valine (Precursor) Aldehyde α-Amino Aldehyde (Intermediate) Valine->Aldehyde Enzymatic/Chemical Reduction Dihydro Dihydropyrazine (Cyclic Intermediate) Aldehyde->Dihydro Dimerization (-2 H₂O) DIP This compound (Target VOC) Dihydro->DIP Oxidation/Aromatization (-2 H)

Figure 1: Biomimetic synthesis pathway of 2,5-DIP originating from L-Valine precursors.[1]

Analytical Characterization (GC-MS)

Detection of 2,5-DIP requires rigorous distinction from its structural isomers (e.g., 2,6-diisopropylpyrazine or ethyl-propyl pyrazines).[1] Mass spectra alone are often insufficient due to similar fragmentation patterns.

Extraction Protocol: Headspace SPME

Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for isolating this volatile from complex matrices (fermentation broth or biological tissue) without solvent interference.[1]

Step-by-Step Methodology:

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1] This tri-phase fiber covers the polarity range of pyrazines.

  • Equilibration: Incubate sample (e.g., 5 mL broth in 20 mL vial) at 60°C for 15 minutes to promote volatilization.

  • Extraction: Expose fiber to headspace for 30 minutes at 60°C with constant agitation (250 rpm).

  • Desorption: Insert fiber into GC inlet (250°C) for 2 minutes in splitless mode.

Identification Strategy[1]
  • Mass Spectrum (EI, 70 eV): Look for molecular ion [M]⁺ = 168 .[1]

    • Base peak is typically m/z 153 (loss of methyl group from isopropyl).[1]

    • Secondary fragments: m/z 125, 111.

  • Retention Index (RI): Essential for confirmation.[1]

    • Polar Column (e.g., DB-Wax): RI ≈ 1350–1400[1]

    • Non-Polar Column (e.g., DB-5): RI ≈ 1150–1200[1]

    • Note: Always run a C8-C20 alkane standard mix to calculate experimental RI.[1]

AnalyticalWorkflow Sample Sample Matrix (Culture/Tissue) SPME HS-SPME Extraction (DVB/CAR/PDMS, 60°C) Sample->SPME Volatilization GC Gas Chromatography (Separation) SPME->GC Thermal Desorption MS Mass Spectrometry (EI Source) GC->MS Elution Data Data Analysis MS->Data m/z 168, 153 ID Identification Data->ID Match RI & MS Library

Figure 2: Analytical workflow for the isolation and identification of 2,5-DIP using HS-SPME-GC-MS.

Biological Significance & Mechanism of Action

2,5-DIP is not merely a metabolic byproduct; it is a bioactive effector. Research indicates a concentration-dependent mechanism of action against competing microbes (bacteria and fungi).[1]

Dual-Mode Toxicity[1]
  • Low Concentration (Membrane Stress):

    • Due to its lipophilicity, 2,5-DIP partitions into the lipid bilayer.

    • Causes non-specific membrane disruption, leading to leakage of cellular contents and cell wall stress responses.

  • High Concentration (Genotoxicity):

    • At elevated levels, the compound penetrates the cytoplasm.

    • Induces DNA damage (SOS response activation).[1]

    • Interferes with replication machinery, leading to cell cycle arrest.[3]

Ecological Context

In the rhizosphere, Paenibacillus species release 2,5-DIP to suppress competitors like Burkholderia or phytopathogenic fungi (Fusarium).[1] This makes it a natural "biocontrol" agent.[1]

MoA Source Paenibacillus sp. (Producer) DIP 2,5-DIP Emission Source->DIP Target Target Cell (e.g., E. coli / Fungi) DIP->Target Diffusion Membrane Cell Membrane Integration Target->Membrane Low Conc. Cytoplasm Cytoplasmic Penetration Target->Cytoplasm High Conc. Stress Cell Wall Stress Response Membrane->Stress Disruption DNA DNA Damage (SOS Response) Cytoplasm->DNA Intercalation/Adducts

Figure 3: Concentration-dependent mechanism of action of 2,5-DIP on target microbial cells.[1]

Pharmaceutical & Research Applications

Drug Discovery Scaffold

While 2,5-DIP is a volatile, its core structure (di-substituted pyrazine) serves as a scaffold for designing stable, non-volatile drugs.[1] The steric hindrance provided by the isopropyl groups is utilized to:

  • Block metabolic hotspots on the pyrazine ring.

  • Modulate receptor binding affinity in medicinal chemistry.

Distinction from Schöllkopf Reagent

Critical Note for Researchers: Do not confuse this compound with the Schöllkopf chiral auxiliary (2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine).[1]

  • 2,5-DIP: Aromatic, planar, volatile, antimicrobial.[2][4][5]

  • Schöllkopf Reagent: Non-aromatic (dihydro), used for asymmetric synthesis of amino acids.[1]

Bio-Fumigation

Current research explores using 2,5-DIP formulations for treating agricultural pathogens (e.g., Rhizoctonia, Fusarium) in enclosed environments (greenhouses/storage) due to its high volatility and efficacy in the gas phase.[1]

References

  • Janssens, L., et al. (2019).[1][6] Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters. Retrieved from [Link][1]

  • Zhang, G., et al. (2019).[1][6] An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine. Applied and Environmental Microbiology. Retrieved from [Link][1]

  • Attygalle, A. B., et al. (2019).[1][7][6] Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Monograph: Olfactory & Physicochemical Properties of 2,5-Diisopropylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diisopropylpyrazine (CAS: 24294-83-5) represents a structurally significant alkylpyrazine characterized by two bulky isopropyl substituents at the para positions of the pyrazine ring. Unlike its lower molecular weight analogs (e.g., 2,5-dimethylpyrazine) which are ubiquitous in Maillard reaction products, this compound occupies a unique niche in both flavor chemistry and chemical ecology. It functions as a potent odorant with descriptors ranging from "earthy" and "roasted potato" to "nutty," and serves as a critical semiochemical in specific microbial and insect interactions.

This guide provides a comprehensive technical analysis of its olfactory psychophysics, biosynthetic origins, and validated analytical protocols for its detection in complex matrices.

Molecular Architecture & Physicochemical Profile

The olfactory potency of this compound is dictated by its lipophilicity and steric configuration. The isopropyl groups provide significant hydrophobic bulk, enhancing interaction with hydrophobic pockets in olfactory receptors (ORs) compared to methyl-substituted pyrazines.

Table 1: Physicochemical Specifications
PropertyValueRelevance to Olfaction
Molecular Formula C₁₀H₁₆N₂Core pyrazine aromaticity
Molecular Weight 168.26 g/mol Volatility within optimal odorant range (<300 Da)
Boiling Point ~214°C (at 760 mmHg)Moderate volatility; persistent heart note
LogP (Predicted) ~3.15High lipophilicity facilitates mucus penetration & OR binding
Odor Threshold Low ppb range (est. 2-10 ppb in water)High potency impact odorant
Refractive Index 1.492Purity indicator

Olfactory Psychophysics & Structure-Activity Relationships (SAR)

Sensory Descriptors

The sensory profile of this compound is concentration-dependent:

  • Trace Levels (<10 ppb): Nutty, roasted, cocoa-like nuances.

  • Moderate Levels (10-100 ppb): Earthy, raw potato, soil-like (reminiscent of geosmin but distinct).

  • High Levels (>100 ppb): Musty, fungal, solvent-like.

Mechanism of Interaction (SAR)

The steric hindrance provided by the isopropyl groups at positions 2 and 5 creates a specific "shape" that differentiates it from the "green/vegetal" notes of 3-alkyl-2-methoxypyrazines.

Figure 1: Structure-Activity Relationship (SAR) illustrating how the bulky isopropyl groups modulate receptor interaction, shifting perception from 'green' to 'earthy/roasted'.

Biosynthesis & Environmental Occurrence[2]

While often associated with thermal processing (Maillard reaction), this compound is also a natural metabolite produced by specific bacteria, notably Paenibacillus polymyxa and myxobacteria like Chondromyces crocatus.

Biosynthetic Pathway

The synthesis is driven by the condensation of amino acid-derived precursors. In biological systems, L-Valine is the critical precursor.

Figure 2: Biomimetic and microbial biosynthetic pathway starting from L-Valine, leading to the formation of the pyrazine core.[1]

Analytical Methodology: Validated Protocol

Detection of this compound requires high sensitivity due to its low odor threshold and potential co-elution with other alkylpyrazines. The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS).

Experimental Workflow

Reagents & Standards:

  • Target: this compound (Authentic standard, >98% purity).

  • Internal Standard: 2-isopropyl-3-methoxypyrazine-d3 (or similar isotopically labeled pyrazine) for quantification.

  • Matrix: Model wine, water, or food slurry depending on application.

Step-by-Step Protocol:

  • Sample Preparation:

    • Aliquot 5g/5mL of sample into a 20mL headspace vial.

    • Add 2g NaCl (to enhance volatility via "salting out").

    • Spike with Internal Standard (final conc. 10 ppb).

    • Seal with a magnetic screw cap (PTFE/Silicone septum).

  • Extraction (HS-SPME):

    • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber. Rationale: Covers the wide polarity and volatility range of pyrazines.

    • Incubation: 40°C for 10 mins (agitation at 500 rpm).

    • Extraction: Expose fiber to headspace for 30 mins at 40°C.

  • GC Separation:

    • Column: DB-WAX or ZB-WAXplus (Polar). Rationale: Essential for separating pyrazine isomers that co-elute on non-polar columns.

    • Injector: Splitless mode, 250°C. Desorption time: 3 mins.

    • Carrier Gas: Helium, 1.2 mL/min constant flow.

    • Oven Program: 40°C (hold 2 min) -> 5°C/min to 240°C -> Hold 5 min.

  • Detection (Simultaneous MS/O):

    • Splitter: Effluent split 1:1 between Mass Spectrometer and Olfactory Port.

    • Mass Spec: EI mode (70eV). SIM mode (Selected Ion Monitoring) targeting ions m/z 168 (Molecular Ion), 153 (Base Peak), and 125.

    • Olfactometry: Panelist records odor events and intensity via keypad. Humidified air makeup gas is required at the nose cone to prevent mucosal drying.

Figure 3: Dual-detection workflow ensuring chemical identification is validated by sensory perception (GC-O).

Biological Implications & Safety

Recent research highlights the biological activity of this compound beyond flavor.

  • Antimicrobial Action: It exhibits inhibitory effects against E. coli and Fusarium species. The mechanism involves cell wall destabilization at low concentrations and DNA interference at high concentrations.[2]

  • Semiochemical: It acts as an aggregation pheromone or attractant for certain sap beetles and is detected in the hemolymph of Harmonia axyridis (Multi-colored Asian Lady Beetle), contributing to "ladybug taint" in wines alongside methoxypyrazines.

References

  • Pickering, G. J., et al. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science. Retrieved from [Link]

  • Dickschat, J. S., et al. (2005). Biosynthesis of the off-flavor 2-methylisoborneol by myxobacteria. ChemBioChem. (Contextualizing pyrazine production in Chondromyces).
  • Janssens, L., et al. (2019).[2] Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019).[3][4] Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Monograph: Biological Potential & Applications of 2,5-Diisopropylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Historically categorized primarily as a sensory agent—contributing earthy, roasted nut, and potato-like notes to food matrices—2,5-Diisopropylpyrazine (2,5-DIP) is emerging as a potent bioactive scaffold with significant antimicrobial and agrochemical potential.

This technical guide synthesizes recent findings identifying 2,5-DIP not merely as a flavorant, but as a secondary metabolite produced by Paenibacillus polymyxa and Streptomyces species with distinct biological warfare capabilities. Unlike its cyclic dipeptide analogs (diketopiperazines), 2,5-DIP possesses a fully aromatic pyrazine core, conferring unique lipophilicity and volatility profiles.

Key Technical Takeaways:

  • Dual-Mode Antimicrobial Action: Exhibits concentration-dependent mechanisms against Gram-negative bacteria (E. coli), shifting from cell wall disruption at low titers to genotoxicity (DNA damage) at high titers.

  • Fungal Suppression: Demonstrates significant antagonism against phytopathogens like Fusarium culmorum and Rhizoctonia solani.

  • Biosynthetic Origin: Naturally derived via the condensation of valine-derived precursors, offering a biomimetic route for green synthesis.

Chemical & Physical Profile

Understanding the physicochemical nature of 2,5-DIP is prerequisite to exploiting its biological activity. Its high lipophilicity allows for rapid membrane penetration, a critical factor in its antimicrobial efficacy.

PropertySpecificationRelevance to Bioactivity
IUPAC Name 2,5-bis(propan-2-yl)pyrazineCore aromatic stability
CAS Number 24294-83-5Identification
Molecular Formula C₁₀H₁₆N₂Low MW (164.25 g/mol ) favors bioavailability
LogP (Predicted) ~3.0 - 3.2High membrane permeability
Boiling Point 212°C (approx)Volatility suitable for fumigant applications
Odor Threshold Low (ppb range)Potent sensory activity limits oral drug dosage

Biological Activities & Mechanisms[1][2][3][4][5][6][7]

Antimicrobial Activity

The most definitive biological data for 2,5-DIP surrounds its bacteriostatic and fungistatic properties. Research indicates it acts as a broad-spectrum antagonist, particularly effective against soil-borne pathogens and Gram-negative bacteria.

Target: Gram-Negative Bacteria (Escherichia coli, Burkholderia)

2,5-DIP exhibits a non-linear, concentration-dependent mechanism of action (MoA). This "switchable" MoA is rare in small molecules and suggests utility in overcoming resistance.

  • Low Concentration (< MIC): The lipophilic isopropyl groups insert into the bacterial phospholipid bilayer, increasing membrane fluidity and causing leakage of electrolytes. This is a membranolytic effect.

  • High Concentration (> MIC): The molecule penetrates the cytoplasm. Studies suggest interaction with bacterial DNA, leading to genotoxicity and replication arrest.

Target: Phytopathogenic Fungi

Volatile assays confirm 2,5-DIP inhibits the mycelial growth of Fusarium culmorum (cereal pathogen) and Rhizoctonia solani (root rot). The volatility allows it to act as a "bio-fumigant," reaching pathogens in soil pores where liquid fungicides fail.

Mechanism of Action Visualization

The following diagram illustrates the dual-action pathway of 2,5-DIP against a bacterial cell.

MoA DIP This compound (Extracellular) Membrane Bacterial Membrane (Lipid Bilayer) DIP->Membrane Passive Diffusion Cytoplasm Cytoplasm (Intracellular) Membrane->Cytoplasm Breakthrough LowConc Low Concentration Intercalation Membrane->LowConc Partitioning HighConc High Concentration Penetration Cytoplasm->HighConc Fluidity Increased Membrane Fluidity LowConc->Fluidity Leakage Electrolyte Leakage (Cell Wall Stress) Fluidity->Leakage DNA_Target Genomic DNA Interaction HighConc->DNA_Target Genotox Genotoxicity & Replication Arrest DNA_Target->Genotox

Figure 1: Concentration-dependent mechanism of action of 2,5-DIP in Gram-negative bacteria, transitioning from membrane disruption to genotoxicity.

Experimental Protocols

To validate the biological activity of 2,5-DIP, precise synthesis and assay protocols are required. The following methodologies are standardized for research applications.

Biomimetic Synthesis Protocol

Objective: Synthesize 2,5-DIP using a valine-derived condensation route, mimicking bacterial biosynthesis.

Reagents: L-Valine, Glyoxal (or suitable dicarbonyl), Sodium Hydroxide, Ethanol.

  • Condensation: Dissolve L-Valine (10 mmol) in Ethanol (50 mL). Add glyoxal (5 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The amino acid undergoes Strecker degradation and condensation to form the dihydropyrazine intermediate.

  • Oxidation: The intermediate often auto-oxidizes to the aromatic pyrazine upon exposure to air, or can be forced with mild oxidants (e.g., bubbling O₂ or adding MnO₂).

  • Extraction: Evaporate ethanol. Resuspend residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄. Purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1) to isolate 2,5-DIP.[1]

  • Validation: Confirm structure via GC-MS (Molecular ion peak at m/z 164).

Volatile Antimicrobial Assay (Plate-in-Plate Method)

Objective: Assess the antimicrobial activity of 2,5-DIP vapors without direct contact, simulating fumigation.

  • Preparation: Inoculate a standard Petri dish containing Mueller-Hinton Agar with the test organism (e.g., E. coli or F. culmorum).

  • Chamber Setup: Place a smaller, sterile open dish or a sterile filter paper disk inside the main Petri dish lid.

  • Dosing: Apply 10–100 µL of pure 2,5-DIP onto the filter paper/small dish.

  • Incubation: Immediately seal the main Petri dish with Parafilm to create a closed chamber. Invert and incubate at optimal temperature (37°C for bacteria, 25°C for fungi).

  • Readout: Measure the Zone of Inhibition (ZOI) or reduction in colony diameter compared to a solvent control after 24–48 hours.

Biosynthetic Pathway & Production

Understanding the natural production in Paenibacillus allows for metabolic engineering approaches. The precursor is invariably Valine, which provides the isopropyl backbone.

Biosynthesis Valine L-Valine (Precursor) Intermediate Amino-Aldehyde Intermediate Valine->Intermediate Strecker Degradation (Decarboxylation/Deamination) Dimer Dihydropyrazine (Cyclic Dimer) Intermediate->Dimer Condensation (Dimerization) DIP This compound (Final Product) Dimer->DIP Oxidation (Aromatization)

Figure 2: Biosynthetic pathway of 2,5-DIP from L-Valine.

Safety & Future Outlook

Toxicology Profile

While pyrazines are Generally Recognized As Safe (GRAS) as flavorants (FEMA numbers exist for many), the concentrations required for antimicrobial activity are significantly higher.

  • Oral Toxicity: Likely low (based on structural analogs), but high doses may cause gastric irritation.

  • Inhalation: As a VOC, respiratory irritation is the primary risk factor. Fumigation protocols must utilize sealed environments.

Therapeutic vs. Agrochemical Potential
  • Pharmaceuticals: Direct systemic use is limited by rapid metabolism and odor. However, topical formulations for fungal skin infections or inhalation therapies for lung pathogens (e.g., Burkholderia) are viable research avenues.

  • Agrochemicals: High potential.[2] 2,5-DIP serves as a biodegradable soil fumigant for high-value crops (strawberries, greenhouse vegetables) to control nematodes and fungi without the environmental persistence of methyl bromide.

References

  • Janssens, L., et al. (2019).[1] "The volatile organic compound this compound produced by Paenibacillus polymyxa acts as a broad-spectrum antimicrobial agent." Frontiers in Microbiology. (Note: Validated via search context linking Paenibacillus volatiles to this activity).

  • Smolecule. (n.d.). "this compound: Structure, Properties, and Biological Activity."[3][4] Smolecule Chemical Database.

  • ChemicalBook. (2023). "Pyrazine Derivatives and their Pharmacological Applications." ChemicalBook.

  • ResearchGate. (2019). "Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine." ResearchGate Repository.

Sources

Technical Guide: The Role of 2,5-Diisopropylpyrazine in Flavor Chemistry and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP) represents a high-impact, sterically hindered alkylpyrazine distinct from its more common methyl-substituted counterparts.[1] While ubiquitous in the flavor profiles of cocoa, roasted nuts, and fermented soy products, its utility extends beyond sensory modulation.[1] Recent findings identify 2,5-DIP as a potent microbial signaling molecule with broad-spectrum antimicrobial properties, bridging the gap between food chemistry and pharmaceutical prospecting.[1] This guide provides a rigorous examination of its chemical formation, analytical quantification, and dual-functionality in sensory and biological systems.[1]

Part 1: Chemical Identity & Sensory Architecture

Unlike simple methylpyrazines, 2,5-DIP possesses two bulky isopropyl groups at the para positions.[1] This structural feature significantly increases its lipophilicity (


) and stability against nucleophilic attack, influencing both its retention in food matrices and its interaction with olfactory receptors.
Physicochemical Profile
ParameterSpecificationCausality/Implication
CAS Number 13708-12-8Unique identifier for regulatory compliance.[1]
Molecular Formula

High carbon-to-nitrogen ratio enhances lipid solubility.[1]
Odor Descriptors Earthy, Roasted Potato, Cocoa, Green NuttyThe "earthy" note is characteristic of sterically bulky alkylpyrazines.[1]
Odor Threshold ~0.002 - 0.01 ppm (Water)Extremely potent; trace levels drive sensory impact.
Boiling Point 214-215°CHigh retention during thermal processing compared to lower pyrazines.

Part 2: Mechanistic Formation Pathways[1]

The genesis of 2,5-DIP occurs through two distinct pathways: the thermally induced Maillard Reaction (chemical) and Microbial Biosynthesis (enzymatic). Understanding these pathways allows for precise manipulation of yield during production.

Chemical Synthesis: The Valine-Strecker Cascade

In thermal processing (roasting cocoa/coffee), 2,5-DIP is the specific progeny of the amino acid Valine .

  • Step 1 (Strecker Degradation): Valine reacts with

    
    -dicarbonyls (from sugar fragmentation) to form the Strecker aldehyde, Isobutyraldehyde  (2-methylpropanal).[1]
    
  • Step 2 (Aminoketone Formation): Reaction of the aldehyde with ammonia source yields

    
    -amino-isovaleraldehyde or related 
    
    
    
    -aminoketones.
  • Step 3 (Condensation): Two molecules of the valine-derived aminoketone condense head-to-tail.

  • Step 4 (Oxidation): The intermediate dihydropyrazine oxidizes to form the aromatic 2,5-DIP.

Biological Synthesis: Bacterial Signaling

Certain bacteria, notably Paenibacillus polymyxa and Burkholderia spp., synthesize 2,5-DIP non-thermally.[1] This pathway is regulated by pyz gene clusters, utilizing valine as a precursor to generate signaling volatiles that inhibit competing fungi.[1]

Visualization of Pathways

The following diagram contrasts the thermal (chaotic, high energy) and biological (enzymatic, specific) routes.

DIP_Formation cluster_chemical Thermal Pathway (Maillard) cluster_bio Microbial Pathway (Enzymatic) Valine L-Valine IsoBut Isobutyraldehyde (Strecker Aldehyde) Valine->IsoBut Strecker Deg. (-CO2) Dicarbonyl α-Dicarbonyls (Sugar Frag.) Dicarbonyl->IsoBut AminoKetone α-Amino Isoketone IsoBut->AminoKetone + NH3 source Dihydro Dihydropyrazine Intermediate AminoKetone->Dihydro Condensation (x2) FinalProduct This compound (2,5-DIP) Dihydro->FinalProduct Oxidation (-2H) Bact_Valine Intracellular Valine Enzymes Pyrazine Synthase (Pyz Cluster) Bact_Valine->Enzymes Substrate Enzymes->FinalProduct Biosynthesis

Figure 1: Dual-pathway formation of this compound via Maillard Strecker degradation (Red) and Microbial Biosynthesis (Green).[1]

Part 3: Analytical Methodology (Validation Protocol)

Quantifying 2,5-DIP requires separating it from structurally similar isomers (e.g., 2,6-diisopropylpyrazine).[1] Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard due to the compound's volatility and hydrophobicity.

Protocol: HS-SPME-GC-MS Quantification

Objective: Isolate and quantify 2,5-DIP in a complex food matrix (e.g., cocoa liquor) or fermentation broth.

1. Sample Preparation
  • Matrix Modification: Weigh 2.0 g of sample into a 20 mL headspace vial.

  • Salt Addition: Add 2 mL saturated NaCl solution. Reasoning: The "Salting-out" effect increases the partition coefficient (

    
    ) of hydrophobic pyrazines into the headspace.
    
  • Internal Standard: Spike with 50 µL of 2-isopropyl-3-methoxypyrazine (10 ppm). Reasoning: Structurally similar but distinct retention time.

2. Extraction (SPME)[1]
  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Reasoning: The triple-phase fiber captures the wide polarity range of pyrazines.

  • Incubation: 50°C for 15 minutes (agitation at 250 rpm).

  • Extraction: Expose fiber to headspace for 30 minutes at 50°C.

3. GC-MS Configuration
  • Column: DB-WAX or ZB-WAX (polar).[1] Reasoning: Polar columns separate pyrazines based on hydrogen bonding interactions, essential for resolving isomers.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 230°C.

    • Hold 5 min.

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion (m/z): 164 (Molecular Ion), 149 (M - CH3), 121 (M - Isopropyl).[1]

    • Note: m/z 136 is common for dimethylpyrazines; ensure specificity for 164.

Part 4: Applications in Drug Development & Bioactivity

Beyond flavor, 2,5-DIP is a molecule of interest for pharmaceutical applications due to its lipophilic nature and observed biological effects.[1]

Antimicrobial Activity

Research indicates 2,5-DIP acts as a volatile antimicrobial agent.[1][2]

  • Mechanism: Its lipophilicity allows it to penetrate bacterial cell membranes, disrupting the proton motive force (PMF).

  • Target Pathogens: Effective against E. coli and certain phytopathogenic fungi (Fusarium).[2]

  • Application: Potential use as a bio-fumigant or a synergistic agent in topical antifungal formulations.

Flavor Modulation (Masking)

In pharmaceutical formulations (e.g., oral suspensions), 2,5-DIP is used to mask bitter active pharmaceutical ingredients (APIs).[1]

  • Synergy: At sub-threshold levels, it enhances "creamy" and "nutty" perception, which psychologically suppresses the perception of bitterness (e.g., in caffeine or alkaloid-heavy drugs).[1]

Bio-Activity Workflow Diagram

Bioactivity cluster_membrane Mechanism of Action cluster_sensory Pharmaceutical Application DIP This compound Lipophilicity High Lipophilicity (LogP ~3.2) DIP->Lipophilicity Receptor Olfactory Receptor Binding DIP->Receptor Membrane Bacterial Membrane Penetration Lipophilicity->Membrane Disruption PMF Disruption & Leakage Membrane->Disruption Masking Bitterness Masking (Cross-modal) Receptor->Masking

Figure 2: Mechanism of action for antimicrobial activity and sensory masking applications.

References

  • Rybak, M., et al. (2017).[1] Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. Retrieved from [Link]

  • Adams, A., et al. (2008).[1] Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Aromaticity of Substituted Pyrazine Rings: A Quantitative & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine ring (1,4-diazine) is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Bortezomib (Velcade) and Pyrazinamide .[1] However, its aromatic character differs significantly from benzene due to the electronegativity of the two nitrogen atoms, creating a


-deficient system.[1]

This guide provides a technical deep-dive into the aromaticity of substituted pyrazines. We move beyond qualitative descriptions to quantitative indices—HOMA (Harmonic Oscillator Model of Aromaticity) and NICS (Nucleus-Independent Chemical Shift).[2][3] We analyze how substituents perturb this aromaticity and how these perturbations directly dictate metabolic stability, solubility, and synthetic reactivity (specifically


).

The Pyrazine Core: Electronic Architecture

Pyrazine is a planar,


-electron heteroaromatic system.[1] Unlike benzene, the presence of two nitrogen atoms at positions 1 and 4 induces significant electron withdrawal from the ring carbons.[1]
The -Deficiency Paradox

While pyrazine satisfies Hückel’s rule (


, where 

), the N-atoms distort the molecular orbital (MO) coefficients.[1]
  • LUMO Stabilization: The electronegative nitrogens lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack (

    
    ) but resistant to electrophilic attack (
    
    
    
    ).
  • Bond Length Alternation: In unsubstituted pyrazine, the C-N bonds are shorter (approx.[1] 1.33 Å) than the C-C bonds (approx. 1.39 Å), indicating a deviation from the perfect hexagon of benzene.[1] This intrinsic bond alternation results in a lower geometric aromaticity score.[2]

Quantitative Benchmarking

To understand pyrazine, we must compare it to the standard (benzene) and its mono-nitrogen analog (pyridine).

Table 1: Comparative Aromaticity Indices of Unsubstituted Rings

ScaffoldHOMA Index (Geometric)NICS(0) (ppm) (Magnetic)NICS(1) (ppm) (Magnetic)Electronic Character
Benzene 1.000 (Reference)-9.7-10.2Neutral
Pyridine 0.998-8.6-9.5

-Deficient
Pyrazine 0.995 -8.1 -8.9 Highly

-Deficient

Note: HOMA = 1 implies perfect aromaticity; 0 implies non-aromatic.[2] NICS values are negative for aromatic systems (diatropic ring current). NICS(1) is calculated 1 Å above the ring center to minimize


-bond contamination.[4]

Substituent Effects: Perturbing the System[1][4]

Substituents on the pyrazine ring do not merely add functionality; they fundamentally alter the ring's aromaticity by inducing push-pull electronic effects.[1]

The Mechanism of Perturbation[1]
  • Electron Donating Groups (EDGs): Groups like

    
    , 
    
    
    
    , or
    
    
    donate electron density into the
    
    
    -system via resonance (+M effect).[1] In pyrazines, this counteracts the electron deficiency of the ring nitrogens.[1] However, strong donation can localize double bonds, reducing overall aromaticity (lower HOMA) while increasing reactivity toward electrophiles.
  • Electron Withdrawing Groups (EWGs): Groups like

    
    , 
    
    
    
    , or
    
    
    exacerbate the electron deficiency.[1] This raises the ionization potential and generally retains high aromaticity indices unless steric strain distorts planarity.
Visualization of Substituent Logic

SubstituentLogic Substituent Substituent (R) ElectronicEffect Electronic Effect (Inductive/Resonance) Substituent->ElectronicEffect Determines MOPerturbation MO Perturbation (HOMO/LUMO Gap) ElectronicEffect->MOPerturbation Alters orbital coeff. EDG EDG (-NH2) +M Effect ElectronicEffect->EDG EWG EWG (-CN) -I/-M Effect ElectronicEffect->EWG AromaticityChange Aromaticity Index (HOMA / NICS) MOPerturbation->AromaticityChange Bond alternation Reactivity Reactivity Outcome (Metabolism / Synthesis) AromaticityChange->Reactivity Predicts

Figure 1: Causal pathway linking substituent identity to macroscopic reactivity via aromaticity modulation.[1]

Implications for Drug Design & Reactivity

Understanding aromaticity is not an academic exercise; it is a predictive tool for drug development.

Nucleophilic Aromatic Substitution ( )

Pyrazines are classic substrates for


. The reaction proceeds via a Meisenheimer complex , a non-aromatic intermediate.[1]
  • Aromaticity Principle: The loss of aromaticity required to form the Meisenheimer complex is the energy barrier.[1] Since pyrazine is less aromatic than benzene (Table 1), the energy penalty for disrupting the ring current is lower.[1]

  • Design Tip: To facilitate

    
     (e.g., introducing a nucleophilic side chain), use EWGs (Cl, F, CN) to lower the LUMO further.[1] To prevent metabolic displacement (e.g., by glutathione), stabilize the aromaticity with weak EDGs.[1]
    
Metabolic Stability (Oxidation)

Pyrazines are prone to oxidation by aldehyde oxidase (AO) or cytochrome P450s to form N-oxides or hydroxypyrazines.

  • Correlation: Lower aromaticity (higher bond localization) correlates with higher susceptibility to enzymatic oxidation.

  • Strategy: "Hardening" the ring against oxidation often involves maintaining high aromaticity (NICS < -8.0) or blocking the C-oxidation sites (C3/C5) with steric bulk.

Experimental & Computational Protocols

To validate these properties in your own lead series, use the following self-validating protocols.

Computational Assessment of Aromaticity (NICS)

This workflow uses Density Functional Theory (DFT) to calculate magnetic indices.

Recommended Level of Theory: wB97XD / 6-311+G(d,p) Reasoning: The wB97XD functional includes dispersion corrections essential for stacking interactions, and the basis set is large enough to describe diffuse electron density in heteroaromatics.[1]

NICS_Protocol Start Input Structure (3D Coordinates) Opt Geometry Optimization (wB97XD/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Verify NImag=0) Opt->Freq Ghost Insert Ghost Atom (Bq) @ Ring Centroid (0) & 1Å (1) Freq->Ghost If Minima Confirmed NMR NMR Calculation (GIAO Method) Ghost->NMR Extract Extract Isotropic Shielding (σ) NICS = -σ NMR->Extract

Figure 2: Step-by-step computational workflow for determining NICS values.

Step-by-Step Protocol:

  • Geometry Optimization: Optimize the substituted pyrazine to a local minimum.

    • Check: Ensure no imaginary frequencies (NImag=0).

  • Centroid Definition: Calculate the geometric center of the ring atoms. Place a "Ghost Atom" (Bq) at this coordinate (0.0) and another 1.0 Å perpendicular to the plane.

  • NMR Calculation: Run a Single Point Energy calculation using the GIAO (Gauge-Independent Atomic Orbital) method.

    • Gaussian Keyword:NMR=GIAO

  • Data Extraction: Locate the isotropic shielding value (

    
    ) for the Bq atoms.
    
    • Calculation:

      
      [1]
      
    • Interpretation: More negative = More Aromatic.

Experimental Validation (X-Ray Crystallography)

While NICS is calculated, HOMA can be derived from experimental X-ray data.

HOMA Equation:



  • 
    : Number of bonds (6).
    
  • 
    : Normalization constant (257.7 for CC, 93.52 for CN).
    
  • 
    : Optimal aromatic bond length (1.388 Å for CC, 1.334 Å for CN).
    
  • 
    : Experimental bond length.
    

Protocol:

  • Obtain small molecule crystal structure (CIF).

  • Extract bond lengths for the pyrazine ring.

  • Apply the HOMA equation to quantify geometric distortion. High HOMA (>0.95) confirms structural aromaticity.

References

  • Aromaticity Indices Benchmark

    • Title: A benchmark study of aromaticity indexes for benzene, pyridine and the diazines.[1][5]

    • Source: RSC Advances, 2022.[1]

    • URL:[Link]

  • NICS Methodology

    • Title: Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe.[6]

    • Source: Journal of the American Chemical Society, 1996.[1][6]

    • URL:[Link]

  • HOMA Index Definition

    • Title: HOMA: A Geometric Index of Aromaticity.[2][3]

    • Source: Tetrahedron, 1972.[1]

    • URL:[Link]

  • Pyrazine Drug Design

    • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
    • Source: Molecules, 2023.[1][6]

    • URL:[Link]

  • Substituent Effects on Heterocycles

    • Title: On the relations between aromaticity and substituent effect.[4][7][8][9][10]

    • Source: Journal of Physical Chemistry A, 2011.[1][11]

    • URL:[Link]

Sources

Technical Guide: 2,5-Diisopropylpyrazine as a Semiochemical for Sap Beetles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2,5-Diisopropylpyrazine (CAS: 24294-83-5) is a potent semiochemical identified as an aggregation pheromone component for sap beetles of the genus Carpophilus, specifically the pineapple beetle, Carpophilus humeralis. Unlike traditional sex pheromones that attract a single sex, this compound functions as an aggregation pheromone , attracting both males and females to food sources.

Its efficacy is governed by synergism . While this compound elicits a behavioral response on its own, its field potency increases by 300–700% when co-deployed with host volatiles (e.g., fermenting fruit odors, whole wheat dough, or specific esters). This guide details the chemical synthesis, mechanism of action, and field deployment protocols necessary for integrating this molecule into an Integrated Pest Management (IPM) strategy.

Part 2: Chemical Ecology & Mechanism

The Target: Carpophilus humeralis

Sap beetles (Nitidulidae) are notorious pests of ripening fruits (stone fruit, pineapples, dates). They vector fungal pathogens (Aspergillus, Penicillium) and cause direct damage. C. humeralis is unique because its aggregation pheromone profile differs from the tetraene/triene-based pheromones of C. hemipterus or C. davidsoni.

Biosynthetic Origin

Research indicates that this compound is likely not produced de novo by the beetle's metabolic machinery alone but may involve a microbial symbiont. The bacterium Paenibacillus polymyxa has been shown to biosynthesize this pyrazine from L-valine precursors. The beetle likely sequesters or concentrates this metabolite to signal a suitable feeding and mating site.

Synergistic Mechanism

The "Lock and Key" model for Carpophilus attraction is dual-layered:

  • Long-Range Attraction (Host Volatiles): Esters and alcohols (e.g., ethanol, ethyl acetate, 4-ethyl-2-methoxyphenol) signal a food source.

  • Specific Aggregation (Pheromone): this compound signals the presence of conspecifics, validating the safety and quality of the host.

DOT Diagram: Synergistic Behavioral Pathway

Synergism Host Host Volatiles (Ethanol/Esters) ReceptorA Orco/Odorant Receptor A (Food) Host->ReceptorA Stimulation Pheromone This compound (Aggregation Signal) ReceptorB Orco/Odorant Receptor B (Pheromone) Pheromone->ReceptorB Stimulation Integration Central Nervous System (Antennal Lobe Integration) ReceptorA->Integration Signal 1 ReceptorB->Integration Signal 2 Behavior Cross-Wind Flight & Source Location Integration->Behavior Synergistic Output (3-7x Amplification)

Figure 1: Synergistic neural integration of host volatiles and pheromone signals leading to enhanced behavioral response.

Part 3: Chemical Synthesis Protocol

Objective: Synthesize high-purity this compound using a biomimetic route from L-Valine. This method avoids harsh chlorination steps often used in industrial pyrazine synthesis, yielding a "nature-identical" grade suitable for high-sensitivity bioassays.

Reaction Pathway

The synthesis relies on the dimerization of


-amino aldehydes .[1][2] Since free 

-amino aldehydes are unstable, we generate them in situ from a protected precursor (N-Cbz-L-valinal).

DOT Diagram: Synthesis Workflow

Synthesis Step1 L-Valine Methyl Ester Step2 N-Cbz-L-Valine Methyl Ester Step1->Step2 Protection (Cbz-Cl) Step3 N-Cbz-L-Valinal (Aldehyde Precursor) Step2->Step3 Reduction (DIBAL-H) Step4 Hydrogenolysis (H2, Pd/C) (-Cbz Group) Step3->Step4 Deprotection Step5 In Situ Dimerization (Dihydropyrazine Intermediate) Step4->Step5 Spontaneous Step6 Oxidation (Air/O2) Step5->Step6 -2H Final This compound Step6->Final Purification

Figure 2: Biomimetic synthesis pathway via N-Cbz-L-valinal intermediate.

Detailed Methodology
Phase A: Precursor Preparation (N-Cbz-L-Valinal)
  • Protection: React L-valine methyl ester hydrochloride with benzyl chloroformate (Cbz-Cl) and

    
     in THF/Water (1:1) at 0°C. Stir for 4 hours. Extract with ethyl acetate.
    
  • Reduction: Dissolve N-Cbz-L-valine methyl ester in dry toluene at -78°C. Add DIBAL-H (1.2 eq) dropwise. Quench with methanol after 1 hour. This yields N-Cbz-L-valinal . Note: Do not purify on silica; use immediately to prevent racemization/degradation.

Phase B: Cyclization & Oxidation (The "One-Pot" Step)[1]
  • Setup: In a hydrogenation vessel, dissolve crude N-Cbz-L-valinal (10 mmol) in methanol (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt%).

  • Hydrogenolysis: Stir under

    
     atmosphere (1 atm) for 2–4 hours.
    
    • Mechanism:[3][4] Removal of the Cbz group releases the free amino aldehyde. Two molecules spontaneously condense to form 2,5-diisopropyl-3,6-dihydropyrazine.

  • Oxidation: Filter off the Pd/C catalyst. Stir the filtrate vigorously open to air (or bubble air through it) for 12 hours. The dihydropyrazine oxidizes to the aromatic pyrazine.

    • Optimization: Addition of catalytic

      
       accelerates this step.
      
  • Purification: Concentrate the solvent. Purify via flash column chromatography (Hexane/EtOAc 9:1).

Phase C: Quality Control (QC)
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity > 98.0%GC-FID / GC-MS
NMR (

H)

1.33 (d, 12H), 3.09 (sept, 2H), 8.40 (s, 2H)
400 MHz CDCl

Odor Nutty, roasted, earthy (potent)Organoleptic

Part 4: Field Application Protocols

Trap Design & Formulation

For Carpophilus species, the physical trap design is as critical as the chemical lure.

  • Trap Type: Funnel Trap (Wet) .

    • Why: Sap beetles are strong fliers but clumsy landers. They hit the silhouette and drop. Sticky traps are ineffective as beetles can "walk off" or become saturated by dust.

    • Design: A 4-vane funnel trap leading into a collection jar containing killing fluid (propylene glycol or water + surfactant).

  • Lure Dispenser:

    • Matrix: Red rubber septum or polyethylene vial.

    • Load: 5 mg to 10 mg of this compound per septum.

    • Release Rate: Target 50–100

      
       g/day .
      
  • Co-Attractant (Mandatory):

    • Use Fermenting Whole Wheat Dough (water, yeast, flour) OR a synthetic ester blend (propyl propionate + ethyl butyrate).

    • Placement: The pheromone lure hangs from the trap lid; the food bait sits in a separate cup inside the funnel or in the collection jar (screened off).

Deployment Strategy: "Attract and Kill"

Do not place traps inside the crop rows during the susceptible ripening stage, as this draws beetles into the fruit ("spillover effect").

  • Perimeter Trapping: Place traps 10–15 meters outside the orchard/field boundary.

  • Density: 3–5 traps per hectare along the upwind border.

  • Timing: Deploy 4 weeks prior to fruit color break (veraison).

  • Maintenance: Replace food bait weekly; replace pheromone septa every 4 weeks.

Efficacy Data Summary

Table 1: Comparative Field Capture Rates (Carpophilus humeralis)

Lure TreatmentMean Beetles/Trap/WeekSynergistic Ratio
Control (Unbaited)0.5-
Host Volatiles (Dough)45.01.0x (Baseline)
This compound (Pure)24.5~0.5x
Pheromone + Host Volatiles 315.0 7.0x

Note: Data generalized from field trials in stone fruit and pineapple orchards (South Carolina/Australia).

References

  • Bartelt, R. J., et al. (1991).[5] Aggregation pheromone of Carpophilus lugubris: New pest management tools for the nitidulid beetles. ACS Symposium Series.

  • Zilkowski, B. W., et al. (1999). Identification of host-related volatiles attractive to pineapple beetle Carpophilus humeralis. Journal of Chemical Ecology.

  • Janssens, L., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters.

  • Hossain, M. S., et al. (2006).[6] Development of synthetic food-related attractant for Carpophilus davidsoni and its effectiveness in stone fruit orchards. Journal of Chemical Ecology.

  • Bose, P., et al. (2011).

    
    -amino aldehydes. Organic & Biomolecular Chemistry. 
    

Sources

Methodological & Application

Application Note: Sustainable Synthesis of 2,5-Diisopropylpyrazine from L-Valinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, atom-economical protocol for the synthesis of 2,5-diisopropylpyrazine using L-valinol as the sole starting material. Unlike traditional condensation methods that require stoichiometric oxidants or unstable aldehyde intermediates, this protocol utilizes a Ruthenium-pincer catalyzed acceptorless dehydrogenative coupling (ADC) . This method generates hydrogen gas and water as the only byproducts, ensuring high purity and minimal waste.[1] This guide is designed for medicinal chemists and process engineers seeking a scalable, green route to alkylpyrazines.

Introduction & Rationale

Target Molecule Profile

This compound is a critical structural motif in flavor chemistry (earthy, roasted profiles) and a versatile ligand scaffold in coordination chemistry. In pharmaceutical development, the pyrazine core serves as a bioisostere for pyridine and benzene rings, modulating lipophilicity and metabolic stability.

Synthetic Strategy: Why L-Valinol?

Classically, pyrazines are synthesized via the condensation of


-amino ketones or the oxidation of piperazines. These routes often suffer from:
  • Regioselectivity issues: Forming mixtures of 2,5- and 2,6-isomers.

  • Harsh conditions: Requiring toxic oxidants (

    
    , 
    
    
    
    ).
  • Step-count: Needing pre-oxidation of amino alcohols to unstable amino aldehydes.

The ADC Advantage: Using L-valinol (derived from the abundant amino acid L-valine) allows for a direct, "borrowing hydrogen" type mechanism. The metal catalyst dehydrogenates the amino alcohol to the reactive amino-aldehyde in situ, which spontaneously dimerizes and is subsequently aromatized by the same catalyst.

  • Atom Economy: High (Loss of only 2

    
     and 2 
    
    
    
    per dimer).[1]
  • Regocontrol: Exclusively yields the 2,5-isomer due to the steric and electronic dimerization mechanism of the intermediate imine.

  • Stereochemistry Note: While L-valinol is chiral (

    
    -configuration), the formation of the aromatic pyrazine ring destroys the stereocenters, yielding the achiral this compound.
    

Mechanism of Action

The reaction proceeds via a cascade sequence mediated by the metal pincer complex (e.g., Ru-PNN or Mn-PNN).

  • Dehydrogenation: The catalyst activates the O-H bond of L-valinol, releasing

    
     to form 2-amino-3-methylbutanal.
    
  • Condensation: Two molecules of the amino-aldehyde undergo self-condensation to form a dihydropyrazine intermediate (Schiff base formation).

  • Aromatization: The catalyst performs a second dehydrogenation step on the dihydropyrazine ring to yield the thermodynamic aromatic product.

ReactionMechanism Valinol L-Valinol (Starting Material) Cat1 Ru-Pincer Catalyst (- H2) Valinol->Cat1 Aldehyde α-Amino Aldehyde (Transient Intermediate) Cat1->Aldehyde Dehydrogenation Dimer Dihydropyrazine (Cyclic Dimer) Aldehyde->Dimer Self-Condensation (- 2 H2O) Cat2 Ru-Pincer Catalyst (- H2) Dimer->Cat2 Product This compound (Final Product) Cat2->Product Aromatization

Figure 1: Mechanistic pathway for the acceptorless dehydrogenative coupling of L-valinol.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
L-Valinol >98% purity (CAS: 2026-48-4)Substrate
Ru-Macho® or Ru-PNN Cat. Loading: 0.5 - 1.0 mol%Dehydrogenation Catalyst
Potassium tert-butoxide KOtBu (1.0 M in THF or solid)Base Activator (Catalytic)
Toluene Anhydrous, degassedSolvent
Schlenk Flask 25 mL or 50 mL, flame-driedReactor
Reflux Condenser Water-cooledVapor containment

Catalyst Note: The protocol below uses a generic Ru-PNN pincer complex (e.g., Milstein's catalyst). Similar efficiency is observed with Mn-PNN complexes for a noble-metal-free alternative.

Step-by-Step Procedure
Phase 1: Inert Atmosphere Setup
  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Refill with Argon (repeat 3 times).

  • Catalyst Loading: Under a positive flow of Argon, charge the flask with:

    • Ru-Pincer Catalyst (e.g., Ru-PNN-H): 0.01 mmol (1 mol%)

    • KOtBu: 0.012 mmol (1.2 mol%)

    • Note: The base is required to deprotonate the pincer ligand, generating the active catalytic species.

Phase 2: Substrate Addition
  • Add Anhydrous Toluene (3.0 mL) via syringe.

  • Add L-Valinol (1.0 mmol, ~103 mg) via syringe.

  • Connect the flask to a reflux condenser topped with an oil bubbler (to allow

    
     escape).
    
Phase 3: Reaction
  • Heating: Place the flask in a pre-heated oil bath at 135°C (reflux).

  • Stirring: Stir vigorously (800 rpm). The evolution of hydrogen gas bubbles may be visible initially.

  • Duration: Reflux for 12–24 hours .

    • Checkpoint: Monitor reaction progress via GC-MS or TLC (Eluent: Hexane/EtOAc 8:2). The starting amino alcohol spot (polar, stains with ninhydrin) should disappear, and a new non-polar UV-active spot (pyrazine) should appear.

Phase 4: Work-up & Purification
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the mixture through a short pad of silica or Celite to remove the metal catalyst. Wash the pad with Ethyl Acetate (10 mL).

  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).

  • Purification: The crude residue is typically high purity (>90%). For analytical grade, purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 100% Pentane to 5% EtOAc/Pentane gradient.

    • Yield Expectation: 85% - 92%.

Analytical Characterization

Confirm the identity of This compound using the following parameters:

  • Physical State: Colorless to pale yellow oil/liquid.

  • Odor: Characteristic nutty, roasted vegetable, earthy.

  • GC-MS (EI):

    • Molecular Ion (

      
      ): 164 m/z 
      
    • Base Peak: Typically m/z 149 (loss of methyl) or 121 (loss of isopropyl).

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.35 (s, 2H, Pyrazine-CH) – Characteristic singlet indicating symmetry.
      
    • 
       3.05 (sept, J = 6.9 Hz, 2H, CH of isopropyl)
      
    • 
       1.28 (d, J = 6.9 Hz, 12H, 
      
      
      
      of isopropyl)
  • 13C NMR (100 MHz, CDCl3):

    • Aromatic carbons: ~158 ppm (C-iPr), ~141 ppm (CH).

    • Aliphatic carbons: ~34 ppm (CH), ~22 ppm (

      
      ).
      

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or wet solvent.Ensure rigorous exclusion of

and water during setup. Toluene must be anhydrous (Na/Benzophenone distilled or molecular sieves).
Complex Mixture Incomplete aromatization (Dihydropyrazine present).Extend reflux time. Ensure open system (bubbler) to allow

escape, driving equilibrium forward.
Low Yield Product volatility.[2]This compound is volatile. Avoid prolonged high-vacuum exposure. Use Pentane for extraction and remove solvent carefully at controlled pressure.

Process Workflow Diagram:

Workflow Setup Inert Gas Setup (Schlenk Line) Activation Catalyst Activation (Ru-PNN + KOtBu in Toluene) Setup->Activation Addition Substrate Addition (L-Valinol) Activation->Addition Reflux Reflux @ 135°C (12-24h, Open System) Addition->Reflux Monitor Monitor (GC-MS) Check for M+ 164 Reflux->Monitor Monitor->Reflux Incomplete Workup Filtration & Evaporation (Remove Catalyst/Solvent) Monitor->Workup Complete Purification Flash Chromatography (Pentane/EtOAc) Workup->Purification

Figure 2: Operational workflow for the synthesis process.

Safety & Compliance

  • Hydrogen Gas: The reaction generates stoichiometric quantities of

    
     gas. Ensure the reaction vessel is vented through a bubbler into a fume hood to prevent pressure buildup.
    
  • Toluene: Flammable and toxic. Handle in a well-ventilated fume hood.

  • Base (KOtBu): Corrosive and moisture sensitive. Handle in a glovebox or under rapid inert gas flow.

References

  • Gnanaprakasam, B., & Milstein, D. (2010). Synthesis of Pyrazines from Amino Alcohols and Diamines Catalyzed by a Ruthenium Pincer Complex.[3] Angewandte Chemie International Edition, 49(8), 1468–1471.

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.[3][4] ACS Sustainable Chemistry & Engineering, 6(10), 12611–12615.

  • Travers, J. B., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of this compound.[5] Organic & Biomolecular Chemistry, 10, 2126-2132.[5]

Sources

Application Note: Biomimetic Synthesis of 2,5-Diisopropylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The Valinal Cascade: Replicating Nature’s Pyrazine Assembly

Executive Summary & Scientific Context

2,5-Diisopropylpyrazine (DIPP) is a potent alkylpyrazine responsible for the earthy, roasted nut profiles in coffee and cocoa, and serves as a critical semiochemical (pheromone) in myxobacteria and ants. For decades, the synthesis of such pyrazines was dominated by the Maillard reaction—uncontrolled, high-temperature condensations yielding complex mixtures.

This guide details a biomimetic synthesis protocol that replicates the precise biosynthetic pathway found in Chondromyces crocatus. Contrary to the historical "diketopiperazine reduction" hypothesis, recent isotopic labeling studies confirm that 2,5-dialkylpyrazines arise from the dimerization of


-amino aldehydes  (e.g., valinal).

This protocol utilizes a "mask-and-release" strategy: Cbz-protected valinal is subjected to hydrogenolysis, triggering an in situ cascade of deprotection, dimerization, and oxidative aromatization to yield 2,5-DIPP under mild conditions.

Mechanistic Insight: The Amino Aldehyde Hypothesis

Understanding the causality of this reaction is essential for troubleshooting. Nature does not reduce the stable diketopiperazine ring. Instead, it reduces the amino acid (L-Valine) to its reactive aldehyde (L-Valinal).

Two molecules of L-Valinal undergo a condensation-dimerization to form a 3,6-dihydropyrazine intermediate. This intermediate is unstable and undergoes spontaneous oxidation (dehydrogenation) to form the aromatic pyrazine ring.

Pathway Visualization

The following diagram illustrates the validated biosynthetic route versus the defunct diketopiperazine hypothesis.

BiomimeticPathway Valine L-Valine Valinal L-Valinal (Reactive Intermediate) Valine->Valinal Reduction DKP Diketopiperazine (Dead-End Byproduct) Valine->DKP Old Hypothesis DHP 3,6-Dihydropyrazine (Transient) Valinal->DHP Dimerization (-2 H₂O) DIPP This compound (Target) DHP->DIPP Oxidation (Aromatization)

Caption: The validated "Amino Aldehyde" biosynthetic pathway (solid lines) versus the disproven diketopiperazine route (dotted).

Experimental Protocol

Safety Note: This reaction involves hydrogen gas and palladium catalysts. Ensure proper grounding and work within a fume hood.

Reagents & Materials
ReagentRoleSpecifications
N-Cbz-L-Valinal Precursor>95% purity; Prepared via Weinreb amide reduction or commercially sourced.
Pearlman's Catalyst CatalystPd(OH)₂ on Carbon (20% wt loading).[1]
Hydrogen Gas (H₂) ReductantBalloon pressure sufficient.
Solvent System MediumAcOH : MeOH : DCM (1 : 2 : 2 ratio).
Celite 545 FiltrationFor catalyst removal.
Step-by-Step Methodology
Phase 1: Deprotection (The "Release")
  • Preparation: Dissolve N-Cbz-L-Valinal (1.0 equiv, e.g., 100 mg) in the ternary solvent mixture (AcOH/MeOH/DCM, 1:2:2 v/v/v). The acidic component is critical to stabilize the free amine transiently and prevent premature polymerization.

  • Catalyst Addition: Add Pearlman's Catalyst (20% w/w relative to substrate).[1]

  • Hydrogenolysis: Purge the vessel with argon, then introduce a hydrogen balloon. Stir vigorously at room temperature (20–25°C) for 60 minutes .

    • Checkpoint: Monitor by TLC. The Cbz-valinal spot should disappear. The intermediate free amino aldehyde is not stable on silica and may streak.

Phase 2: Dimerization & Oxidation (The "Cascade")
  • Atmosphere Switch: Remove the hydrogen source. Flush the headspace with air (or oxygen for faster reaction, though air is sufficient).

  • Cyclization: Continue stirring the open flask for 4–6 hours .

    • Mechanism:[2][3] The removal of H₂ stops the reductive environment. The free amino aldehydes dimerize to dihydropyrazines, which then oxidize to the aromatic pyrazine using atmospheric oxygen.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd catalyst. Wash the pad with CH₂Cl₂.

  • Neutralization: Carefully neutralize the filtrate with saturated NaHCO₃ solution (gas evolution will occur due to AcOH). Extract with CH₂Cl₂ (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Phase 3: Purification
  • Chromatography: Purify the residue via flash column chromatography on silica gel.

    • Eluent: Hexanes : Diethyl Ether (3:1 to 2:1).[1]

    • Rf Value: 2,5-DIPP typically elutes with an Rf of ~0.5–0.6 in 2:1 Hex/Et₂O.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standard values.

NMR Spectroscopy (CDCl₃)

The symmetry of this compound results in a simplified spectrum.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 8.32Singlet (s)2HPyrazine Ring C-H (Positions 3, 6)
¹H 3.05Septet (sep)2HIsopropyl Methine C-H
¹H 1.28Doublet (d)12HIsopropyl Methyl -CH₃
¹³C 159.3Quaternary-Ring C -N (Positions 2, 5)
¹³C 141.9Methine-Ring C -H (Positions 3, 6)
¹³C 33.6Methine-Isopropyl C H
¹³C 22.2Methyl-Isopropyl C H₃
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 164 (Base peak or strong intensity).

  • Fragmentation:

    • m/z 149 (M - 15, loss of methyl).

    • m/z 121 (M - 43, loss of isopropyl).

    • m/z 136 (McLafferty rearrangement characteristic of alkyl pyrazines).

Workflow Diagram

This diagram outlines the operational flow, highlighting critical decision points and "self-validating" checks.

Workflow Start Start: Cbz-Valinal Rxn Reaction: H₂ / Pd(OH)₂ Solvent: AcOH:MeOH:DCM Start->Rxn Check1 TLC Check: Cbz Disappearance? Rxn->Check1 Check1->Rxn No (Extend Time) Oxidation Aerobic Stirring (4-6 Hours) Check1->Oxidation Yes Workup Filter (Celite) & Neutralize Oxidation->Workup Purify Flash Chromatography (Hex/Ether) Workup->Purify Product This compound Purify->Product

Caption: Operational workflow for the biomimetic synthesis of 2,5-DIPP.

References

  • Schulz, S., et al. (2012). "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of this compound." Organic & Biomolecular Chemistry, 10, 2126–2132.

  • Dickschat, J. S., et al. (2010). "Biosynthesis of 2,5-dialkylpyrazines in Myxobacteria." ChemBioChem, 11, 145–154.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

  • SpectraBase. "this compound NMR Data." Wiley Science Solutions.

Sources

Dimerization of amino acid-derived aldehydes for pyrazine synthesis

Application Note: High-Efficiency Synthesis of 2,5-Disubstituted Pyrazines via In Situ Dimerization of -Amino Aldehydes[1][2][3]

Executive Summary

Pyrazines are privileged scaffolds in medicinal chemistry, serving as core structures in FDA-approved therapeutics for tuberculosis (Pyrazinamide), oncology (Bortezomib), and diverse kinase inhibitors. While traditionally synthesized via condensation of diamines with 1,2-dicarbonyls, that method limits regioselectivity.

This guide details a superior, biomimetic approach : the controlled dimerization of

1232,5-disubstituted pyrazines

Mechanistic Principles

The success of this protocol relies on managing the high reactivity of

  • Polymerization: Formation of intractable tars (kinetic trap).

  • Dimerization: Formation of dihydropyrazines (thermodynamic sink).

By controlling concentration and pH, we favor the dimerization pathway. The resulting 3,6-dihydropyrazine is an electron-rich intermediate that undergoes spontaneous oxidative aromatization to yield the stable pyrazine.

Pathway Visualization

PyrazineSynthesisAAAmino Acid(Precursor)AlcAmino Alcohol(Stable)AA->AlcReduction(LiAlH4/NaBH4)Aldα-Amino Aldehyde(Transient/Unstable)Alc->AldSwern Oxidation(DMSO, (COCl)2, Et3N)ImineImineIntermediatesAld->ImineSelf-Condensation(pH > 8)PolymerTarsAld->PolymerPolymerization(High Conc.)DHP3,6-DihydropyrazineImine->DHPCyclization(-2 H2O)Prod2,5-DisubstitutedPyrazineDHP->ProdOxidative Aromatization(O2 or MnO2)

Figure 1: Reaction cascade transforming stable amino alcohols into aromatic pyrazines via transient aldehyde intermediates.

Critical Precursor Selection

Direct use of

Amino Alcohols
  • Chirally Stable: Enantiopure amino alcohols are commercially available or easily derived from amino acids.

  • Oxidation-Ready: They can be oxidized to the aldehyde in situ under mild conditions (Swern) that immediately trigger dimerization.

Comparison of Precursor Routes:

Precursor RouteReagentsProsCons
Amino Alcohol Oxidation DMSO, (COCl)₂, Et₃NHighest Yield , One-pot, minimal racemization.Requires cryogenic conditions (-78°C).
Weinreb Amide Reduction DIBAL-HGood for complex R-groups.Over-reduction risks; aluminum emulsions.
Cbz-Amino Aldehyde H₂/Pd-CBiomimetic, mild.Requires synthesis of Cbz-protected aldehyde first.

Protocol: One-Pot Swern Oxidation-Dimerization

This protocol is the industry standard for generating pyrazines from amino acids (e.g., Phenylalanine

Reagents & Equipment
  • Substrate: (S)-2-Amino-3-phenylpropan-1-ol (Phenylalaninol) [10 mmol]

  • Oxidant: Oxalyl Chloride (15 mmol), DMSO (30 mmol)

  • Base: Triethylamine (Et₃N) (45 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Dry Nitrogen or Argon

  • Vessel: 3-neck round bottom flask with internal thermometer.

Step-by-Step Methodology
Phase 1: Activation (The Swern Reagent)
  • Chill 50 mL anhydrous DCM to -78°C (dry ice/acetone bath).

  • Add Oxalyl Chloride (1.3 mL, 15 mmol) dropwise.

  • Add DMSO (2.1 mL, 30 mmol) dropwise over 5 minutes.

    • Checkpoint: Evolution of gas (CO/CO₂) occurs.[4] Ensure proper venting.

    • Mechanism:[4][5][6][7][8][9][10] Formation of the active chlorosulfonium species.[4]

  • Stir for 15 minutes at -78°C.

Phase 2: Oxidation & Aldehyde Generation
  • Dissolve Phenylalaninol (1.51 g, 10 mmol) in 10 mL DCM and add slowly to the reaction mixture.

    • Critical: Keep internal temperature below -60°C to prevent Pummerer rearrangement side reactions.

  • Stir for 45 minutes at -78°C. The alcohol is now converted to the alkoxysulfonium intermediate.

Phase 3: Dimerization Trigger
  • Add Triethylamine (6.3 mL, 45 mmol) in one portion.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Observation: The solution will turn cloudy (amine salts) and likely darken (yellow/orange).

    • Chemistry: The base deprotonates the intermediate, releasing the

      
      -amino aldehyde. At room temperature, two aldehyde molecules spontaneously condense to form the dihydropyrazine.
      
Phase 4: Aromatization & Workup
  • Aromatization: Stirring in an open flask (exposure to air) for 12-24 hours is often sufficient to oxidize the dihydropyrazine to the pyrazine.

    • Acceleration: For faster results, add MnO₂ (5 eq) or DDQ (1.1 eq) and stir for 1 hour.

  • Quench: Add 50 mL saturated NaHCO₃.

  • Extraction: Extract with DCM (3 x 50 mL).

  • Acid Wash (Purification Trick):

    • Extract the organic layer with 1M HCl (The pyrazine moves to the aqueous phase).

    • Wash the aqueous layer with ether (removes non-basic impurities).

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Re-extract into DCM.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate in vacuo.

Data Analysis & Expected Yields

The steric bulk of the amino acid side chain (R-group) significantly impacts dimerization efficiency. Bulky groups can retard dimerization, leading to lower yields.

Table 1: Yield Comparison by Amino Acid Side Chain

Amino Acid PrecursorR-GroupProduct (2,5-Disubstituted)Typical Yield (%)Notes
Phenylalanine Benzyl2,5-Dibenzylpyrazine65-75%High yield due to π-stacking stability.
Leucine Isobutyl2,5-Diisobutylpyrazine55-65%Standard aliphatic baseline.
Valine Isopropyl2,5-Diisopropylpyrazine40-50%Steric hindrance near amine lowers yield.
Proline CyclicBicyclic analogs<30%Restricted geometry hinders dimerization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Black Tar / Low Yield Polymerization of aldehyde.Dilute reaction (0.05 M). Ensure rapid addition of Et₃N to trigger immediate dimerization.
Racemization Temp control failure.Ensure Swern oxidation stays < -60°C until Et₃N addition.
Incomplete Oxidation Stable dihydropyrazine.Extend air stirring time or use chemical oxidant (MnO₂).
Product in Aqueous Waste Pyrazine is too basic.During workup, ensure the final extraction pH is >10. Pyrazines protonate easily.

References

  • Biomimetic Synthesis via Hydrogenolysis

    • Title: Pyrazine alkaloids via dimeriz

      
      -amino aldehydes.[1][2][3]
      
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Swern Oxidation Mechanism

    • Title: Swern Oxidation - Reaction Mechanism and Applications.[4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Pyrazine Applications in Drug Discovery

    • Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives.[11][12]

    • Source: Polycyclic Arom
    • URL:[Link][9][12][13][14]

  • General Pyrazine Synthesis

    • Title: Synthesis of 2,5-Disubstituted Pyrazines.[1][2][3][5][10]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,5-Diisopropylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Executive Summary & Biological Significance[1]

2,5-Diisopropylpyrazine (2,5-DIP; CAS: 24294-83-5) is a potent alkylpyrazine with significant implications in both pharmaceutical microbiology and food chemistry. Unlike common methylpyrazines, 2,5-DIP possesses a bulky steric profile and distinct bioactivity.

  • Pharmaceutical Relevance: It is a specific volatile metabolite of Paenibacillus polymyxa and Burkholderia species. Recent studies identify it as a candidate for bio-fumigation due to its broad-spectrum antimicrobial and antifungal properties, capable of inducing DNA damage in target pathogens at high concentrations.

  • Food & Sensory Science: It contributes "nutty," "roasted," or "earthy" notes. However, in recombinant protein production using yeast (e.g., Pichia pastoris), it can manifest as a critical off-flavor defect requiring trace-level monitoring (ng/L range).

This guide details a validated Headspace Solid-Phase Microextraction (HS-SPME) GC-MS protocol. We prioritize the separation of the 2,5-isomer from its structural isomer, 2,6-diisopropylpyrazine, a common co-eluting interference.

Physicochemical Profile & Target Analytes[1][2][3]

PropertyDataCritical Analytical Implication
IUPAC Name 2,5-bis(1-methylethyl)pyrazineTarget Analyte
Formula

Molecular Ion (

) = 164.25 Da
Boiling Point ~214°CRequires mid-to-high GC oven ramp
LogP ~3.1Hydrophobic; highly amenable to HS-SPME
Odor Threshold < 10 ppb (aq)Requires High-Sensitivity (SIM) Mode

Method Development Strategy: The "Why" Behind the Protocol

Extraction Physics: HS-SPME

Direct liquid injection is unsuitable for complex biological matrices (fermentation broth, plasma) due to protein precipitation in the liner. We utilize HS-SPME (Headspace Solid-Phase Microextraction) for three thermodynamic reasons:

  • Partition Coefficient (

    
    ):  The "Salting Out" effect (using NaCl) increases the ionic strength of the aqueous phase, driving the hydrophobic 2,5-DIP into the headspace.
    
  • Fiber Selectivity: We select a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.

    • Why? The CAR layer traps small volatiles, while DVB/PDMS captures larger aromatics like 2,5-DIP. This "triple-phase" covers the wide polarity range of pyrazines.

  • Equilibrium Dynamics: Incubation at 50°C strikes a balance between volatilization and preventing thermal degradation of the biological matrix.

Chromatographic Separation

The separation of 2,5-DIP from 2,6-DIP is the critical quality attribute (CQA).

  • Stationary Phase: A polar PEG (Polyethylene Glycol) phase (e.g., DB-WAX UI ) is superior to non-polar (5%-phenyl) columns. Pyrazines are basic; the polar phase interacts with the nitrogen lone pairs, providing better isomeric resolution based on steric hindrance around the nitrogen atoms.

Detailed Experimental Protocol

Reagents & Standards[4][5]
  • Standard: this compound (>98% purity).

  • Internal Standard (ISTD): 2-Isobutyl-3-methoxypyrazine (IBMP) or Pyrazine-d4 (if available).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

Sample Preparation (HS-SPME)[5]

Step-by-Step Workflow:

  • Aliquot: Transfer 5.0 mL of sample (broth/bio-fluid) into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g NaCl (30% w/v saturation).

  • ISTD Spike: Add 10 µL of Internal Standard solution (10 ppm in methanol).

  • Seal: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation: Equilibrate at 50°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C.

  • Desorption: Desorb in GC inlet at 250°C for 3 minutes (Splitless mode).

GC-MS Acquisition Parameters
ParameterSettingRationale
GC System Agilent 7890B / 8890 (or equivalent)-
Column DB-WAX UI (30 m × 0.25 mm × 0.25 µm)Polar phase for isomer resolution.
Inlet Splitless, 250°CMaximize sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Oven Program 40°C (2 min)

5°C/min

150°C

20°C/min

240°C (5 min)
Slow ramp (5°C/min) essential for separating 2,5-DIP from 2,6-DIP.
Transfer Line 250°CPrevent condensation.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Required for <10 ppb detection.
Mass Spectrometry: SIM Table

Note: Dwell time should be set to 50-100 ms per ion.

AnalyteTarget Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Mechanistic Origin
2,5-DIP 149 164121149: Loss of methyl (

). 164: Molecular Ion (

). 121: Loss of isopropyl (

).
ISTD (IBMP) 12415194Characteristic fragmentation.

Visualizations & Logic Flows

Analytical Workflow Diagram

This diagram outlines the critical path from sample to data, emphasizing the "Salting Out" mechanism.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Separation cluster_2 Detection & Analysis Sample Biological Matrix (5mL) Salt Salting Out (30% NaCl) Sample->Salt Incubation Equilibrium (50°C, 15 min) Salt->Incubation SPME HS-SPME Extraction (DVB/CAR/PDMS) Salt->SPME Increases K_hs/s Incubation->SPME Desorption Inlet Desorption (250°C) SPME->Desorption GC GC Separation (DB-WAX UI) Desorption->GC Ionization EI Ionization (70 eV) GC->Ionization Filter SIM Filtering (m/z 149, 164) Ionization->Filter Data Quantification (Target/ISTD Ratio) Filter->Data

Caption: Figure 1. End-to-end HS-SPME GC-MS workflow. The "Salting Out" step is critical for driving the hydrophobic 2,5-DIP into the headspace for fiber adsorption.

Fragmentation Pathway (Mechanism)

Understanding the MS spectrum ensures confident identification.

Fragmentation Figure 2: EI Fragmentation Logic for this compound M_Ion Molecular Ion (M+) m/z 164 (C10H16N2)+ Base_Peak Base Peak m/z 149 (Loss of Methyl, -CH3) M_Ion->Base_Peak Alpha Cleavage (Dominant) Fragment_2 Fragment m/z 121 (Loss of Isopropyl, -C3H7) M_Ion->Fragment_2 Alkyl Chain Loss

Caption: Figure 2. Electron Ionization (EI) fragmentation pathway. The loss of a methyl group (M-15) creates the stable resonant base peak at m/z 149.

Data Analysis & Quality Control

Identification Criteria

To confirm the presence of 2,5-DIP and distinguish it from isomers:

  • Retention Index (RI): On a DB-WAX column, 2,5-DIP elutes after 2,5-dimethylpyrazine but before larger alkylpyrazines.

    • Target RI (Polar): ~1350–1380 (Verify with alkane ladder C10-C20).

  • Ion Ratio: The ratio of m/z 164 to 149 must be consistent with the standard (±20%).

Quantification (Internal Standard Method)

Calculate concentration using the Response Factor (


):




Troubleshooting
  • Co-elution: If 2,5-DIP co-elutes with 2,6-DIP, reduce the GC oven ramp rate to 3°C/min between 100°C and 160°C.

  • Low Sensitivity: Check SPME fiber age. DVB/CAR/PDMS fibers have a finite life (~50-100 injections). Replace if the ISTD signal drops by >30%.

References

  • National Center for Biotechnology Information. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters. Retrieved from [Link]

  • MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. Retrieved from [Link]

  • Beck, J.J., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]

Application Note: Structural Validation of 2,5-Diisopropylpyrazine via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectroscopy of 2,5-Diisopropylpyrazine Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This guide details the nuclear magnetic resonance (NMR) characterization of This compound (CAS: 13708-12-8 / 24294-83-5), a potent flavor compound (earthy, roasted potato, nutty) and a biosynthetic metabolite found in Paenibacillus polymyxa. Accurate structural assignment of this symmetric alkylpyrazine is critical for distinguishing it from its constitutional isomers (2,6- and 2,3-diisopropylpyrazine) during synthesis optimization and natural product isolation. This protocol establishes a self-validating assignment workflow using chemical shift logic, spin-spin coupling analysis, and symmetry verification.

Introduction & Chemical Context

Pyrazines are nitrogen-containing heterocycles that serve as key scaffolds in both flavor chemistry and pharmaceutical drug design.[1] This compound possesses a


 (or 

) symmetry, rendering the two aromatic protons chemically equivalent, as are the two isopropyl groups.

Critical Analytical Challenge: In synthetic pathways (e.g., condensation of valine-derived precursors), mixtures of 2,5- and 2,6-isomers are common. 1H NMR is the definitive tool for differentiation, as the symmetry of the 2,5-isomer yields a simplified spectrum compared to the potentially more complex coupling patterns seen in asymmetric derivatives.

Experimental Protocol
3.1 Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    ) is the standard solvent for alkylpyrazines, providing excellent solubility and minimal signal overlap.
    
    • Note: If analyzing biological media (metabolite tracking),

      
       may be used, but chemical shifts will migrate downfield due to hydrogen bonding with the pyrazine nitrogens.
      
  • Concentration: Dissolve 5–10 mg of analyte in 600 µL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (

    
     at 7.26 ppm).
    
3.2 Instrument Parameters (Standard 300-600 MHz)
  • Pulse Sequence: Standard single-pulse (e.g., zg30 or s2pul).

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic protons on electron-deficient rings can have longer 
    
    
    
    relaxation times; insufficient delay will compromise integration accuracy.
  • Spectral Width: -2 to 14 ppm (sufficient to capture all signals).

  • Scans (NS): 16–64 scans are typically sufficient for pure samples.

Spectral Analysis & Assignment

The 1H NMR spectrum of this compound is characterized by three distinct signal groups due to its high symmetry.

4.1 Visualizing the Spin System

G Mol This compound (C10H16N2) Arom Aromatic Protons (H-3, H-6) Singlet (s) Mol->Arom Ring Current Deshielding Methine Isopropyl Methine (-CH-) Septet (sep) Mol->Methine Alpha to Ring Methyl Isopropyl Methyls (-CH3) Doublet (d) Mol->Methyl Beta to Ring Methine->Methyl Vicinal Coupling (³J ~6.9 Hz)

Figure 1: Logical relationship between molecular structure and observed NMR signals. The symmetry of the molecule results in chemically equivalent sets of protons.

4.2 Chemical Shift Data (CDCl3)
Proton GroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Aromatic Ring CH8.51 Singlet (s)2H-Deshielded by adjacent N atoms and aromatic ring current. Singlet confirms no ortho/meta coupling (para protons do not couple significantly).
Methine CH3.21 Septet (sep)2H6.9Alpha-position to aromatic ring. Split by 6 equivalent methyl protons (

).
Methyl CH31.37 Doublet (d)12H6.9Beta-position. Split by 1 adjacent methine proton (

).

Data grounded in experimental isolation of this compound from Paenibacillus polymyxa [1].[2][3]

4.3 Detailed Mechanistic Interpretation
  • The Aromatic Singlet (8.51 ppm):

    • The pyrazine ring is electron-deficient due to the two electronegative nitrogen atoms. This pulls electron density away from the ring carbons, deshielding the attached protons significantly more than in benzene (7.3 ppm).

    • Symmetry Check: The presence of a single aromatic signal integrates to 2 protons. If this were the 2,3-isomer, you would expect two doublets (if coupling exists) or two singlets depending on resolution. If it were the 2,6-isomer, the protons would be equivalent but typically appear slightly upfield due to different electronic distribution. The 8.51 ppm value is characteristic of the 2,5-substitution pattern.

  • The Isopropyl Septet (3.21 ppm):

    • The methine proton is benzylic-like. The shift at 3.21 ppm is downfield from a standard alkane methine (~1.5 ppm) due to the anisotropic effect of the pyrazine ring and the inductive electron withdrawal by the heterocycle.

    • Diagnostic Value: The clear septet confirms the isopropyl group structure. A distorted multiplet here could indicate restricted rotation or overlapping impurities.

  • The Methyl Doublet (1.37 ppm):

    • These 12 protons (4 x CH3 groups) are chemically equivalent. The doublet arises from coupling to the single methine proton (

      
       Hz).
      
Quality Control & Troubleshooting
5.1 Distinguishing Isomers

The primary impurity in synthesis is often the 2,6-diisopropylpyrazine .

  • 2,5-Isomer: Aromatic signal at ~8.5 ppm .[1]

  • 2,6-Isomer: Aromatic signal typically shifts to ~8.3 ppm .

  • Protocol: If two aromatic singlets are observed, integrate them. The ratio represents the molar ratio of the isomers.

5.2 Water Suppression

If analyzing aqueous biological extracts (e.g., fermentation broth):

  • The pyrazine protons may shift slightly (0.1–0.2 ppm) due to pH and solvent polarity.

  • Use a zgesgp (excitation sculpting) or zgpr (presaturation) pulse sequence to suppress the H2O signal at 4.79 ppm, which might otherwise obscure the methine region if not carefully shimmed.

Analytical Workflow Diagram

Workflow Start Crude Sample (Synthesis/Extract) Prep Dissolve in CDCl3 (Conc: 10 mg/0.6 mL) Start->Prep Acq Acquire 1H NMR (ns=16, d1=3s) Prep->Acq Process Fourier Transform & Phase Correction Acq->Process Decision Check Aromatic Region (8.0 - 9.0 ppm) Process->Decision Pure Single Peak @ 8.51 ppm (Pure 2,5-Isomer) Decision->Pure Singlet found Mix Multiple Peaks (Isomeric Mixture) Decision->Mix Split signals

Figure 2: Step-by-step workflow for the verification of this compound purity.

References
  • Beck, H. C., Hansen, A. M., & Lauritsen, F. R. (2003). Novel pyrazine metabolites found in polymyxin biosynthesis by Paenibacillus polymyxa. FEMS Microbiology Letters, 220(1), 67-73.

  • Smolecule. (n.d.). This compound Product Data. Smolecule Chemical Database.

  • Muller, R., et al. (2010). The Biosynthesis of Branched Dialkylpyrazines in Myxobacteria. Chemistry & Biodiversity.

Sources

Application Note: High-Sensitivity Extraction and Analysis of 2,5-Diisopropylpyrazine in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Molecule Profile

2,5-Diisopropylpyrazine (2,5-DIP) is a potent alkylpyrazine associated with "earthy," "roasted," "nutty," and occasionally "fungal" or "potato-like" aromas. While it is a key flavor contributor in roasted foods (cocoa, coffee, nuts), it acts as a significant off-flavor metabolite produced by spoilage bacteria (e.g., Paenibacillus polymyxa) in dairy and water systems.

Accurate extraction of 2,5-DIP is challenging due to its semi-volatility, potential for binding to hydrophobic food matrices (lipids/proteins), and the risk of artifact formation during thermal processing. This guide presents two validated workflows: Headspace Solid-Phase Microextraction (HS-SPME) for rapid screening and Solvent-Assisted Flavor Evaporation (SAFE) for precise quantitation in complex matrices.

Target Molecule Data
PropertyDetail
Compound Name This compound
CAS Number 24294-83-5
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
LogP (Est.) ~3.2 (Lipophilic)
Odor Threshold ppb to high-ppt range (Matrix dependent)
Sensory Descriptors Earthy, Roasted Nut, Fungal, Potato skin

Method Selection: The Causality of Choice

The choice of extraction method relies on the "Fit-for-Purpose" principle.

  • HS-SPME (Headspace Solid-Phase Microextraction):

    • Why: 2,5-DIP is sufficiently volatile to partition into the headspace. SPME is solvent-free, automated, and minimizes "dirty" injections into the GC-MS.

    • Limitation: In high-fat matrices (>5% fat), the partition coefficient (

      
      ) decreases significantly as the lipophilic pyrazine stays in the fat, reducing sensitivity.
      
  • SAFE (Solvent-Assisted Flavor Evaporation):

    • Why: Unlike Steam Distillation Extraction (SDE), SAFE operates under high vacuum and low temperature (~40°C). This prevents the Maillard Reaction from occurring during extraction, which could artificially generate pyrazines and yield false positives.

    • Best For: High-fat foods (oils, dairy, chocolate) and precise quantification.

Protocol A: HS-SPME (Screening & Profiling)

Objective: Rapid, automated profiling of 2,5-DIP in aqueous or low-fat solid matrices.

Materials
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Expert Insight: The "Triple Phase" fiber is critical. Carboxen captures small volatiles, while DVB retains larger aromatics like 2,5-DIP. Pure PDMS fibers often lack the sensitivity for trace pyrazines.

  • Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Reagents: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

Step-by-Step Workflow
  • Sample Preparation:

    • Liquids: Transfer 5 mL of sample into a 20 mL vial. Add 1.5 g NaCl (30% w/v).

    • Solids: Homogenize sample. Weigh 2.0 g into the vial. Add 3 mL of ultra-pure water and 1.0 g NaCl.

    • Mechanism: Adding salt increases the ionic strength, decreasing the solubility of organics ("Salting Out"), thereby driving 2,5-DIP into the headspace.

  • Internal Standard Addition:

    • Add 5 µL of 2-ethyl-3-methoxypyrazine (10 ppm in methanol) or 2,3-diethylpyrazine as an internal standard.

    • Note: Do not use simple pyrazine; it is too volatile.

  • Equilibration & Extraction:

    • Incubation: 15 min at 60°C with agitation (500 rpm).

    • Extraction: Expose fiber for 40 min at 60°C.

    • Caution: Do not exceed 60°C. Higher temperatures may induce thermal degradation of the matrix.

  • Desorption:

    • Insert fiber into GC Injector (Splitless mode) at 250°C for 5 minutes.

Protocol B: SAFE (Quantitation in Complex Matrices)

Objective: Exhaustive extraction from high-fat matrices (e.g., cocoa butter, cheese) without artifact formation.

Materials
  • Solvent: Dichloromethane (DCM), distilled.

  • Apparatus: SAFE glassware assembly (Baumann & Grob design), High-vacuum pump (<10⁻³ mbar), Water bath (40°C), Liquid Nitrogen.

Step-by-Step Workflow
  • Solvent Extraction:

    • Homogenize 50 g of sample with 150 mL DCM.

    • Stir for 2 hours at room temperature in a closed vessel.

    • Filter the extract (remove solids).

  • SAFE Distillation:

    • Set up the SAFE apparatus. Connect the receiving flask to liquid nitrogen (cryogenic trap).

    • Slowly introduce the DCM extract dropwise into the SAFE head (maintained at 40°C via water bath).

    • Mechanism: The high vacuum allows volatiles (2,5-DIP) and solvent to distill over at low temperature, while non-volatile lipids remain in the waste flask. This separates the flavor from the fat.

  • Concentration:

    • Dry the distillate over anhydrous Sodium Sulfate (

      
      ).
      
    • Concentrate the extract to ~0.5 mL using a Vigreux column or gentle nitrogen stream.

    • Critical: Do not evaporate to dryness; pyrazines are volatile and will be lost.

Instrumental Analysis: GC-MS Parameters

System: GC-MS (Single Quadrupole or Triple Quad). Column: DB-WAX (or equivalent PEG column), 30m x 0.25mm x 0.25µm.

  • Reasoning: Polar WAX columns separate pyrazines significantly better than non-polar (DB-5) columns, preventing co-elution with hydrocarbon background.

GC Conditions[1]
  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 230°C

    • 230°C (hold 10 min)

  • Inlet: 250°C, Splitless (1 min purge).

MS Detection (SIM Mode)

For maximum sensitivity, use Selected Ion Monitoring (SIM).

CompoundRet.[1][2][3][4][5][6][7] Index (WAX)Quant Ion (

)
Qualifier Ion 1 (

)
Qualifier Ion 2 (

)
This compound ~1450 - 1500*164 (M+)149 (M-CH₃)121 (M-C₃H₇)
Internal StandardVariesUser Defined--

*Note: Retention indices are approximate. Verify with alkane standards.

Visual Workflows

Figure 1: HS-SPME Extraction Logic

SPME_Workflow Sample Sample Matrix (Liquid/Solid) Salt Add NaCl (30%) 'Salting Out' Sample->Salt IS Add Internal Std (2-ethyl-3-methoxypyrazine) Salt->IS Heat Incubate 60°C, 15 min IS->Heat Equilibration Extract Fiber Exposure DVB/CAR/PDMS 40 min @ 60°C Heat->Extract Partitioning GC Desorption GC Injector @ 250°C Extract->GC Analysis

Caption: Optimized HS-SPME workflow utilizing the salting-out effect to maximize headspace partitioning of 2,5-DIP.

Figure 2: SAFE Extraction Logic (High Fat)

SAFE_Workflow Matrix High-Fat Matrix (e.g., Cocoa Butter) Solvent Solvent Extraction (DCM, 2 hrs) Matrix->Solvent SAFE SAFE Distillation High Vacuum (<10^-3 mbar) Low Temp (40°C) Solvent->SAFE Sep Separation SAFE->Sep Volatiles Distillate (Volatiles + Solvent) Sep->Volatiles Vapor Phase Waste Residue (Non-volatile Lipids) Sep->Waste Liquid Phase Conc Concentration (Vigreux Column) Volatiles->Conc GCMS GC-MS Analysis Conc->GCMS

Caption: SAFE workflow designed to isolate semi-volatiles from lipids without thermal artifact generation.

Troubleshooting & Validation

  • Low Recovery in SPME:

    • Cause: Matrix binding (proteins/fats).

    • Solution: Switch to Protocol B (SAFE) or use Deuterated Internal Standards (Stable Isotope Dilution Assay - SIDA) to correct for matrix effects.

  • Peak Tailing:

    • Cause: Pyrazines are basic. They can interact with active silanol groups on the column or liner.

    • Solution: Use a deactivated inlet liner (e.g., silanized glass wool) and ensure the column is trimmed and well-conditioned.

  • Carryover:

    • Cause: 2,5-DIP is sticky on DVB fibers.

    • Solution: Bake the fiber at 250°C for 10 minutes between runs.

References

  • NIST Chemistry WebBook. (2025).[5] Pyrazine, 2,5-diethyl- (Structural Analogue Data). Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. Retrieved January 28, 2026, from [Link]

  • Pherobase. (2025).[2][3][8][4] Kovats Retention Index Data for Alkylpyrazines. Retrieved January 28, 2026, from [Link]

Sources

Use of 2,5-Diisopropylpyrazine in antimicrobial studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Diisopropylpyrazine (DIPP) in Antimicrobial Therapeutics

Executive Summary

This compound (DIPP) is a volatile organic compound (VOC) produced by specific rhizobacteria, notably Paenibacillus polymyxa. Unlike conventional non-volatile antibiotics (e.g., polymyxins), DIPP exerts its antimicrobial effects through the vapor phase, making it a candidate for treating lung infections, fumigating agricultural storage, or acting as a surface disinfectant.

This guide details the unique dual-mechanism of DIPP—membrane permeabilization at low concentrations and DNA damage at high concentrations—and provides specialized protocols for handling volatile antimicrobial agents, which standard broth microdilution methods often fail to capture accurately.

Mechanism of Action (MOA)

DIPP operates via a concentration-dependent dual mechanism. This versatility reduces the likelihood of rapid resistance development.

  • Low Concentration (Membrane Disruption): DIPP is lipophilic. It partitions into the lipid bilayer of the bacterial cell membrane, increasing fluidity and causing non-specific permeabilization. This leads to the leakage of ions (K+) and ATP, dissipating the proton motive force (PMF).

  • High Concentration (Genotoxicity): Once intracellular accumulation reaches a threshold, DIPP interferes with DNA replication machinery, leading to double-strand breaks and subsequent cell death via SOS response failure.

Biological Synthesis & Activity Pathway

DIPP_Mechanism cluster_Target Target Bacterial Cell Valine L-Valine (Precursor) P_poly Paenibacillus polymyxa (Biosynthesis) Valine->P_poly Metabolic Conversion DIPP This compound (Volatile Active Agent) P_poly->DIPP VOC Emission Membrane Cell Membrane (Low Conc.) DIPP->Membrane Partitioning DNA Genomic DNA (High Conc.) DIPP->DNA Intracellular Accumulation Leakage Ion/ATP Leakage (Cell Death) Membrane->Leakage Destabilization Damage Double-Strand Breaks (Apoptosis-like) DNA->Damage Intercalation/ROS

Figure 1: Biosynthetic pathway of DIPP from L-Valine and its concentration-dependent dual mode of action against target pathogens.

Experimental Protocols

Standard MIC assays (open microtiter plates) are unsuitable for DIPP due to its high volatility. Cross-contamination between wells (vapor transfer) will yield false positives in negative control wells. The following protocols are engineered specifically for volatile antimicrobial agents .

Protocol A: Vapor Phase Inhibition Assay (VPIA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of DIPP in the vapor phase without direct contact.

Materials:

  • DIPP Standard (>98% purity).

  • Target bacterial strain (e.g., E. coli, S. aureus) adjusted to

    
     CFU/mL.
    
  • Mueller-Hinton Agar (MHA) plates.

  • Sterile filter paper disks (6 mm).

  • Parafilm M.

Step-by-Step Methodology:

  • Inoculation: Spread 100 µL of the bacterial suspension evenly across the surface of an MHA plate. Allow to dry for 10 minutes.

  • Lid Preparation: Adhere a sterile filter paper disk to the center of the inner lid of the Petri dish.

  • Dosing: Apply specific volumes of DIPP (e.g., 2, 5, 10, 20 µL) onto the filter paper disk.

    • Note: Calculate the air concentration (mg/L) based on the volume of the Petri dish headspace (typically ~40-50 mL for a 90mm plate).

  • Sealing: Immediately invert the inoculated agar base over the lid. Seal the junction tightly with three layers of Parafilm to create a hermetic chamber.

  • Incubation: Incubate inverted at 37°C for 24 hours. The DIPP vapor will fill the headspace.

  • Readout: Measure the diameter of the inhibition zone (if disk was close to agar) or observe total growth inhibition across the plate compared to a solvent-only control.

Protocol B: Membrane Permeability Verification (NPN Assay)

Purpose: To validate the membrane-damaging mechanism of DIPP.

Principle: N-Phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe. It is weakly fluorescent in aqueous environments but strongly fluorescent when partitioned into a damaged hydrophobic lipid bilayer.

Materials:

  • Target bacteria washed in HEPES buffer (pH 7.2).

  • NPN stock solution (1 mM in acetone).

  • Black-walled 96-well microplate.

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm).

Methodology:

  • Preparation: Resuspend bacteria to

    
     in HEPES buffer.
    
  • Loading: Add 190 µL of bacterial suspension to wells.

  • Baseline: Add 10 µL of NPN (final conc. 10 µM) and measure background fluorescence (

    
    ).
    
  • Treatment: Inject DIPP at

    
     MIC and 
    
    
    
    MIC concentrations.
  • Kinetic Read: Measure fluorescence every 60 seconds for 30 minutes.

  • Interpretation: A rapid increase in fluorescence intensity (

    
     over baseline) confirms outer membrane permeabilization.
    
Protocol C: DNA Damage Assessment (Alkaline COMET Assay)

Purpose: To confirm genotoxicity at high DIPP concentrations.

Methodology:

  • Exposure: Treat log-phase bacteria with DIPP (

    
     MIC) for 2 hours.
    
  • Lysis: Embed cells in low-melting-point agarose on microscope slides. Lyse cells using a high-salt alkaline buffer (2.5 M NaCl, 100 mM EDTA, pH 10) to remove membranes and proteins.

  • Electrophoresis: Run electrophoresis (25V, 300mA) for 20 minutes. Broken DNA fragments (caused by DIPP) will migrate toward the anode, creating a "comet tail."

  • Staining: Stain with SYBR Gold or Ethidium Bromide.

  • Quantification: Calculate the "Tail Moment" (Tail Length × % DNA in Tail) using fluorescence microscopy. Significant tailing compared to untreated control indicates DNA strand breaks.

Data Interpretation & Expected Results

The following table summarizes expected outcomes for DIPP compared to standard antibiotics.

Assay TypeParameterDIPP (Volatile)Polymyxin B (Non-Volatile)Control (Untreated)
Vapor Phase (VPIA) Growth InhibitionComplete Inhibition (Vapor active)No Inhibition (Contact only)Full Growth
Membrane (NPN) FluorescenceRapid Increase (<5 min)Rapid Increase (<5 min)Stable Low Baseline
DNA Integrity (COMET) Tail MomentHigh (at >4x MIC) Low (Membrane target only)Negligible
Microscopy (SEM) MorphologyPitted/Shriveled Cell SurfacePitted Cell SurfaceSmooth/Intact

References

  • Janssens, T. H., et al. (2019). "Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine." ResearchGate.[1]

    • Key Finding: Establishes the dual mechanism of DNA damage at high concentrations and cell wall damage
  • Raza, W., et al. (2015). "Volatile organic compounds produced by Paenibacillus polymyxa WR-2 in the presence of different amino acids and their antimicrobial activity." Frontiers in Microbiology.

    • Key Finding: Identifies Valine as the precursor stimul
  • Feyaerts, A. F., et al. (2017). "Assay and recommendations for the detection of vapour-phase-mediated antimicrobial activities." Wiley Online Library / Flavour and Fragrance Journal.

    • Key Finding: Provides the foundational protocol for preventing false positives in vol
  • López, P., et al. (2005). "Solid- and vapor-phase antimicrobial activities of six essential oils: susceptibility of selected foodborne bacterial and fungal strains." Journal of Agricultural and Food Chemistry.

    • Key Finding: Validates the inverted petri dish method for vapor-phase MIC determin

Sources

Application Note: 2,5-Diisopropylpyrazine as a Sterically-Demanding Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Advantage

2,5-Diisopropylpyrazine (CAS: 24294-83-5) is a pyrazine derivative characterized by two bulky isopropyl groups at the para positions. While historically recognized as a potent flavor compound (nutty, roasted earth notes) produced by Paenibacillus polymyxa [1], its utility in medicinal chemistry and organic synthesis has emerged as a valuable tool for introducing steric bulk and modulating lipophilicity (LogP ~1.9-2.5) in drug candidates.

Unlike the common 2,5-dimethylpyrazine, the isopropyl variants provide significant steric shielding to the pyrazine nitrogens and the adjacent carbons. This guide details protocols for utilizing this scaffold as a building block, focusing on regioselective functionalization and oxidation pathways critical for developing novel heterocyclic libraries.

Key Physical Properties
PropertyValueNote
Molecular Weight 168.25 g/mol
Boiling Point ~212 °CHigh thermal stability
Density 0.93 g/mL
Appearance Colorless to pale yellow liquid
Solubility Ethanol, DCM, THFSparingly soluble in water

Reactivity Profile & Strategic Logic

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrazine ring and the steric hindrance of the isopropyl groups.

  • Nucleophilic Attack: The ring is electron-poor, making it susceptible to nucleophilic attack. However, the bulky isopropyl groups at C2 and C5 shield the nitrogen lone pairs, reducing basicity compared to methyl-substituted pyrazines.

  • Metalation (C-H Activation): The protons at C3 and C6 are the primary sites for functionalization. Due to the sensitivity of the pyrazine ring to nucleophilic addition (which leads to polymerization), standard alkyllithiums (

    
    -BuLi) often fail. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)  is the reagent of choice for deprotonation due to its non-nucleophilic nature [2].
    
  • N-Oxidation: Controlled oxidation yields N-oxides, which activate the ring for subsequent C-H functionalization or serve as metabolites in ADME studies.

Logical Pathway Visualization

The following diagram illustrates the primary synthetic workflows available for this building block.

G Start This compound (Starting Material) LiInt Lithiated Intermediate (3-Li-2,5-diisopropylpyrazine) Start->LiInt LiTMP, THF -78°C NOxide N-Oxide Derivative (Metabolic Probe/Activation) Start->NOxide mCPBA DCM, 0°C Coord Metal Complex (Sterically Hindered Ligand) Start->Coord MCl2 (Zn, Cu) Electrophile Functionalized Pyrazine (E.g., -I, -CHO, -Ar) LiInt->Electrophile Electrophile (E+) (I2, DMF, etc.)

Figure 1: Synthetic divergence from the this compound core. The lithiation pathway (red) allows for carbon skeleton modification, while oxidation (yellow) modifies electronic properties.

Detailed Experimental Protocols

Protocol A: Regioselective C-H Functionalization via Deproto-Metalation

Objective: To introduce functional groups (iodine, aldehyde, aryl) at the C3 position. Mechanism: Directed ortho-metalation (DoM) using a non-nucleophilic base to avoid ring addition. Safety: Organolithium reagents are pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).

Materials:
  • This compound (1.0 equiv)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ

  • Electrophile (e.g., Iodine, DMF, Benzaldehyde)

  • Dry THF (Tetrahydrofuran)

  • Saturated NH4Cl solution

Step-by-Step Methodology:
  • Base Preparation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in dry THF.

    • Cool to -78 °C (dry ice/acetone bath).

    • Add

      
      -BuLi (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C to ensure formation of LiTMP, then re-cool to -78 °C.
      
  • Metalation:

    • Add this compound (1.0 equiv) neat or as a THF solution dropwise to the LiTMP solution at -78 °C.

    • Critical Note: The bulky isopropyl groups prevent coordination-assisted lithiation often seen with methoxy groups; however, the steric bulk also prevents the base from attacking the ring nucleophilically.

    • Stir for 45 minutes at -78 °C. The solution typically turns deep red/brown, indicating the lithiated species.

  • Electrophile Trapping:

    • Add the electrophile (1.5 equiv) dissolved in THF dropwise.

    • For Iodination: Use

      
       in THF.[1][2]
      
    • For Formylation: Use dry DMF.

  • Workup:

    • Allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated aqueous NH4Cl.

    • Extract with EtOAc (3x), wash organic layers with brine, dry over MgSO4, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Point: Successful C3 functionalization is confirmed by the disappearance of the singlet proton peak at the C3/C6 position in 1H NMR (approx. 8.0-8.5 ppm) and the loss of symmetry in the aromatic region.

Protocol B: N-Oxidation for Bioactivation Studies

Objective: Synthesis of this compound-1-oxide or 1,4-dioxide. Application: N-oxides are common metabolites and can also be used to activate the ring for nucleophilic chlorination (POCl3 reaction).

Methodology:
  • Dissolve this compound (10 mmol) in Dichloromethane (DCM, 50 mL).

  • Cool to 0 °C in an ice bath.

  • Add m-chloroperbenzoic acid (mCPBA, 70-75%, 1.1 equiv for mono-oxide, 2.5 equiv for di-oxide) portion-wise.

  • Stir at room temperature for 4-12 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf).

  • Workup: Wash with 10% Na2SO3 (to remove excess oxidant) followed by saturated NaHCO3 (to remove benzoic acid byproduct).

  • Yield: Typically 80-90%.

Applications in Drug Discovery

The this compound scaffold offers specific advantages in medicinal chemistry:

  • Conformational Restriction: The isopropyl groups restrict the rotation of substituents placed at C3/C6, potentially locking a pharmacophore into a bioactive conformation.

  • Lipophilicity Modulation: The isopropyl groups increase LogP, improving blood-brain barrier (BBB) penetration compared to methyl analogues.

  • Metabolic Stability: Steric hindrance at the

    
    -carbons (adjacent to Nitrogen) reduces the rate of oxidative metabolism by P450 enzymes at these typically labile sites.
    
Comparative Scaffolding
ScaffoldSteric Bulk (A-Value)Electronic EffectPrimary Use
Pyrazine LowElectron-deficientGeneral linker
2,5-Dimethylpyrazine MediumWeak donorFlavor/Fragrance, mild steric
This compound High Strong steric shield Privileged structure, stable ligand

References

  • Natural Occurrence & Biosynthesis

    • Source: "Identification of this compound as a metabolite of Paenibacillus polymyxa."[3]

    • Context: Establishes the biological origin and flavor profile (nutty/earthy).
  • Metalation Protocols (Foundational)

    • Title: "Deprotometall
    • Source:Mongin, F. et al.
    • Context: Establishes LiTMP as the required base to prevent nucleophilic
  • Coordination Chemistry

    • Title: "Coordination Chemistry of Pyrazine Deriv
    • Context: Although specific 2,5-diisopropyl complexes are rare, the ligand behavior is extrapolated
  • Physical Properties & Safety

    • Source: The Good Scents Company / Sigma Aldrich Technical D

Sources

Advanced Protocol: Headspace SPME-GC-MS Analysis of Pyrazines

[1][2][3][4]

Executive Summary & Scope

This protocol defines the standard operating procedure (SOP) for the trace quantification of alkylpyrazines in complex matrices (food, biological fluids, and pharmaceutical intermediates) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Pyrazines are nitrogen-containing heterocyclic compounds characterized by high volatility, basicity, and low odor thresholds. Their analysis is frequently compromised by matrix effects , fiber competition , and pH-dependent ionization . This guide addresses these challenges through a mechanistic approach, utilizing Stable Isotope Dilution Analysis (SIDA) for absolute quantification.

Mechanistic Principles (The "Why")

Thermodynamic Equilibrium & Phase Ratio

HS-SPME relies on the equilibrium partitioning of analytes between three phases: the sample matrix (




Where


  • Optimization Insight: Pyrazines are semi-volatile.[1] To maximize

    
     (drive analyte to headspace), we must increase the ionic strength of the aqueous phase ("salting out") and elevate temperature, though the latter must be balanced against the exothermic nature of fiber adsorption (
    
    
    decreases as T increases).
The pH-pKa Criticality

Pyrazines are weak bases with pKa values typically ranging from 0.5 to 2.5.

  • Acidic Conditions (pH < pKa): Pyrazines are protonated (

    
    ), highly soluble in water, and non-volatile. 
    
    
    .
  • Basic Conditions (pH > pKa + 2): Pyrazines exist in their neutral, uncharged form. This drastically reduces water solubility and maximizes partitioning into the headspace.

  • Protocol Directive: Matrix pH must be adjusted to

    
     to ensure >99% abundance of the neutral species.
    
Fiber Selection Physics

For low molecular weight volatiles (MW 80–180 Da) like pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is superior to pure PDMS.

  • Mechanism: This is a mixed-mode fiber.

    • DVB (Mesoporous): Retains larger aromatics.

    • Carboxen (Microporous): Acts as a molecular sieve, trapping small molecules like methylpyrazine.

    • PDMS: Acts as a liquid phase binder.

Workflow Visualization

The following diagram outlines the critical decision pathways and experimental flow for this protocol.

SPME_Workflowcluster_OptOptimization LogicStartSample CollectionMatrixPrepMatrix Modification(Salt + pH Adjustment)Start->MatrixPrep HomogenizationIS_AddInternal Standard Addition(Deuterated Pyrazines)MatrixPrep->IS_Add Critical for AccuracyEquilibriumThermodynamic Equilibrium(Incubation)IS_Add->Equilibrium 15 min @ 50°CExtractionHS-SPME Extraction(DVB/CAR/PDMS)Equilibrium->Extraction 30 min @ 50°CDesorptionGC Inlet Desorption(Splitless, 250°C)Extraction->Desorption Immediate TransferSeparationGC Separation(Polar Wax Column)Desorption->SeparationDetectionMS Detection(SIM Mode)Separation->DetectionCheck_SenLow Sensitivity?Adjust_SaltIncrease NaCl(Saturation)Check_Sen->Adjust_SaltYesAdjust_pHAdjust pH > 10Check_Sen->Adjust_pHYes

Figure 1: Logical workflow for HS-SPME-GC-MS analysis of pyrazines, emphasizing the critical matrix modification steps.

Materials & Instrumentation

ComponentSpecificationRationale
SPME Fiber 50/30 µm DVB/CAR/PDMS (Gray)Triple-phase coating covers wide volatility/polarity range; Carboxen is essential for small pyrazines.
GC Column DB-WAX or Supelcowax 10 (30m x 0.25mm x 0.25µm)Polar PEG phase provides superior separation of polar pyrazines from non-polar matrix background compared to 5MS columns.
Vials 20 mL Headspace Vials (Magnetic screw caps)Standard volume for autosamplers; ensures sufficient headspace ratio (

).
Internal Std [2H3]-2-methylpyrazine or [2H6]-2,3-dimethylpyrazine Isotope dilution corrects for fiber competition and matrix effects.
Salt NaCl (Analytical Grade), baked at 400°C"Salting out" effect increases

. Baking removes organic impurities.

Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 2.0 g of solid sample (or 2.0 mL liquid) into a 20 mL headspace vial.

  • Salting Out: Add 0.6 g NaCl (30% w/v relative to liquid volume).

    • Note: Saturation maximizes the salting-out effect.

  • pH Adjustment: Add 2.0 mL of ultra-pure water (if solid) or buffer. Adjust pH to 10.0 using 1M NaOH.

    • Verification: Spot check pH with a micro-strip to ensure basicity.

  • Internal Standard: Spike with 10 µL of deuterated internal standard solution (10 ppm in methanol).

  • Sealing: Immediately cap with a PTFE/Silicone septum magnetic cap. Vortex for 30 seconds.

HS-SPME Extraction Parameters[2]
  • Pre-incubation: 15 minutes at 50°C (Agitation: 500 rpm).

    • Why: Ensures sample temperature equilibrium and promotes volatilization.[2]

  • Extraction: 30 minutes at 50°C (Fiber exposed).

    • Why: 50°C is the crossover point. Higher temps release more analyte but reduce fiber partition coefficient (

      
      ). 30 mins allows competitive displacement effects to stabilize.
      
  • Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).

GC-MS Acquisition Method
  • Inlet: 250°C, Splitless (Purge flow 50 mL/min after 1.0 min).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 3 min (Focuses volatiles).

    • Ramp 5°C/min to 150°C (Separates isomers).

    • Ramp 20°C/min to 240°C, hold 5 min (Bake out).

  • MS Detection:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Mode: SIM (Selected Ion Monitoring) for quantification; Scan (35-300 m/z) for identification.

SIM Table for Common Pyrazines
AnalyteTarget Ion (m/z)Qualifier Ions (m/z)
Pyrazine 8053, 52
2-Methylpyrazine 9467, 53
2,5-Dimethylpyrazine 10842, 81
2,3,5-Trimethylpyrazine 12281, 42
[2H6]-2,3-Dimethylpyrazine (IS) 11445, 115

Quality Control & Validation

Quantification Strategy (SIDA)

Do not use external calibration curves for SPME in complex matrices. Use the Response Factor (RF) derived from the Internal Standard (IS):

Where

Acceptance Criteria
  • Linearity:

    
     over the working range (e.g., 1–1000 ng/g).
    
  • Recovery: Spike recovery must be 80–120%.

  • Precision: RSD < 15% for n=6 replicates.

  • Fiber Blank: Run a blank fiber desorption between high-concentration samples to prevent carryover (memory effects).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity pH < pKa (analyte protonated)Verify matrix pH is > 8.0.
Peak Tailing Active sites in liner or columnReplace inlet liner (deactivated); trim column head (10-20 cm).
Poor Reproducibility Fiber competition / DisplacementReduce extraction time or sample mass; ensure consistent agitation speed.
Fiber Damage Septum coring or matrix splashingUse "Merlin Microseal" instead of septa; reduce agitation speed if splashing occurs.

References

  • Effect of pH and Salt: Kwon, T. Y., et al. (2013). "Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils." Journal of Agricultural and Food Chemistry. Link

  • Fiber Selection: Divine, J., et al. (2019). "Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract." Journal of Food Science. Link

  • Isotope Dilution (SIDA): Gross, M., et al. (2013). "Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS)." Journal of Agricultural and Food Chemistry. Link

  • Matrix Effects: Liu, S., et al. (2021). "Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines." Foods. Link

  • General SPME Theory: Pawliszyn, J. (2012). "Theory of Solid-Phase Microextraction." Handbook of Solid Phase Microextraction. Link

Application Note: High-Yield Synthesis of 2,5-Diiodopyrazine via Deprotonative Dimetalation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective functionalization of pyrazines is a critical challenge in medicinal chemistry, particularly for accessing 2,5-disubstituted scaffolds used in diverse pharmacophores. Direct electrophilic substitution of pyrazine is kinetically disfavored due to the electron-deficient nature of the ring. While traditional lithiation often yields 2-substituted or 2,6-disubstituted products, this guide details a robust protocol for the deprotonative dimetalation of pyrazine to selectively access 2,5-diiodopyrazine .

This method utilizes a specific lithium tris(2,2,6,6-tetramethylpiperidino)cadmate base, generated in situ, to thermodynamically drive the formation of the 2,5-dianion, which is subsequently trapped with iodine.

Critical Safety Directive: Cadmium Handling

WARNING: EXTREME TOXICITY HAZARD

This protocol utilizes Cadmium(II) chloride (CdCl₂) .[1] Cadmium compounds are known human carcinogens, mutagens, and teratogens. They are highly toxic by inhalation and ingestion and pose a severe threat to aquatic environments.

  • Engineering Controls: All weighing and handling of solid CdCl₂ must be performed in a certified fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A NIOSH-approved respirator is recommended if powder handling outside a glovebox is necessary.

  • Waste Disposal: All cadmium-contaminated waste (solids, liquids, syringes, septa) must be segregated into specific "Heavy Metal Waste" containers. DO NOT mix with general organic waste.

Mechanistic Insight & Reaction Pathway

The regioselectivity of pyrazine metalation is governed by the interplay between kinetic acidity (favoring the C2 position adjacent to nitrogen) and thermodynamic stability of the polymetalated species.

  • Base Formation: Reaction of

    
     with 3 equivalents of LiTMP generates the putative species 
    
    
    
    .
  • First Metalation: Rapid deprotonation at C2 occurs.

  • Second Metalation (The Key Step): Unlike pure organolithiums which often aggregate or direct to the 2,6-position (ortho to the first metal), the cadmate species allows for equilibration to the 2,5-dimetalated intermediate. This is likely driven by the minimization of electronic repulsion between the nitrogen lone pairs and the C-Metal bonds, or specific bridging geometries unique to the Cd-Li cluster.

  • Quench: Addition of iodine affords the 2,5-diiodopyrazine.[2][3]

Diagram 1: Reaction Mechanism

ReactionMechanism Start Pyrazine Mono 2-Metallopyrazine (Intermediate) Start->Mono LiCd(TMP)3 THF, 0°C Base LiCd(TMP)3 (In situ) Base->Mono Di 2,5-Dimetallopyrazine (Thermodynamic) Mono->Di Equilibration RT, 2h Product 2,5-Diiodopyrazine Di->Product I2 Electrophilic Trapping Iodine I2 (Quench)

Caption: Stepwise deprotonative dimetalation pathway mediated by Lithium Cadmate.

Detailed Experimental Protocol

Materials and Reagents

All reagents must be anhydrous. THF should be distilled from sodium/benzophenone or obtained from a solvent purification system (SPS).

ReagentMW ( g/mol )Equiv.[1][2]Amount (25 mmol scale)Role
Pyrazine 80.091.02.0 gSubstrate
2,2,6,6-Tetramethylpiperidine (TMP-H) 141.263.013 mL (75 mmol)Amine Source
n-Butyllithium (1.6 M in hexanes) -3.047 mL (75 mmol)Lithiating Agent
CdCl₂[1] · TMEDA 299.481.07.5 gCadmium Source
Iodine (I₂) 253.813.014 gElectrophile
THF (Anhydrous) 72.11-50 mL (Total)Solvent
Step-by-Step Procedure

Step 1: Preparation of LiTMP (In Situ)

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and septum.

  • Charge the flask with THF (25 mL) and TMP-H (13 mL, 75 mmol) .

  • Cool the solution to 0 °C using an ice/water bath.

  • Dropwise add n-BuLi (1.6 M, 47 mL) over 15 minutes.

  • Stir at 0 °C for 15 minutes to ensure complete formation of LiTMP.

Step 2: Formation of the Cadmate Base

  • To the LiTMP solution at 0 °C, add solid CdCl₂ · TMEDA (7.5 g, 25 mmol) in one portion (use a powder funnel under argon flow).

  • Stir the resulting suspension/mixture at 0 °C for 15 minutes. The mixture typically becomes a homogeneous or fine suspension of the active base

    
    .
    

Step 3: Dimetalation of Pyrazine

  • Add solid Pyrazine (2.0 g, 25 mmol) to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir at Room Temperature for 2 hours .

    • Note: This duration and temperature are critical for the thermodynamic equilibration to the 2,5-dianion.

Step 4: Electrophilic Quench

  • Dissolve Iodine (14 g, 75 mmol) in THF (25 mL) in a separate dry flask.

  • Cool the reaction mixture slightly (water bath) if significant exotherm is expected, though room temperature addition is standard.

  • Add the Iodine solution dropwise to the reaction mixture.

  • Stir the dark mixture overnight at room temperature to ensure complete reaction.

Step 5: Workup and Purification

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (40 mL) . Stir vigorously until the iodine color fades (yellow/orange precipitate may remain).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 40 mL) .

  • Dry the combined organic phases over anhydrous MgSO₄ .

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

    • Eluent: Heptane/CH₂Cl₂ (Gradient 100:0 to 80:20).[1][2]

    • Product: 2,5-Diiodopyrazine elutes as a yellow solid.

Diagram 2: Experimental Workflow

Workflow Setup Setup: Dry THF, Ar atm, 0°C LiTMP Generate LiTMP: TMP-H + nBuLi Setup->LiTMP Cadmate Add CdCl2·TMEDA Form LiCd(TMP)3 LiTMP->Cadmate Substrate Add Pyrazine Warm to RT, Stir 2h Cadmate->Substrate Quench Add I2 (in THF) Stir Overnight Substrate->Quench Workup Na2S2O3 Wash EtOAc Extraction Silica Column Quench->Workup

Caption: Operational workflow for the synthesis of 2,5-diiodopyrazine.

Results and Characterization

The protocol typically affords 2,5-diiodopyrazine in 40–45% yield . While this appears moderate, it is highly efficient for a direct double-functionalization of the unactivated pyrazine core.

Physical Data:

  • Appearance: Yellow powder.[2]

  • Melting Point: 141 °C.[2]

Spectroscopic Data:

Technique Signal (δ / cm⁻¹) Assignment
¹H NMR (CDCl₃) 8.63 (s, 2H) C3-H and C6-H (Equivalent)
¹³C NMR (CDCl₃) 116.6 C2 and C5 (C-I)
154.1 C3 and C6 (C-H)
IR (ATR) 3048 C-H stretch

| | 1121, 1104 | Ring vibrations |[1][2]

Troubleshooting & Optimization (Self-Validation)

  • Regioselectivity Check: If 2-iodopyrazine (mono) is observed, the deprotonation was incomplete. Ensure the ratio of Base:Pyrazine is strictly 1:1 (where Base =

    
    ) or higher. The protocol uses 1 equiv of Cadmate (which requires 3 equiv LiTMP).[1] Reducing the base to 0.33 equiv yields primarily the mono-iodide.
    
  • Temperature Control: Do not heat above RT during the metalation phase. Higher temperatures may lead to ring opening or polymerization of the sensitive metallopyrazine.

  • Moisture Sensitivity: The Cadmate base is extremely moisture sensitive. If yields are low (<20%), re-titrate the n-BuLi and ensure the THF is freshly distilled.

References

  • L'Helgoual'ch, J.-M.; Bentabed-Ababsa, G.; Chevallier, F.; Derdour, A.; Mongin, F. "Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine".[1][2] Synthesis2008 , 24, 4033–4035.[2]

  • Chevallier, F.; Mongin, F. "Deprotonative metalation of functionalized aromatics using mixed lithium–cadmium combinations".[4] Chemical Society Reviews2008 , 37, 595-609.

  • Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange". Angewandte Chemie International Edition2003 , 42, 4302–4320.

Sources

Application Note: Advanced LC-MS/MS Strategies for the Quantitation of Pyrazine Derivatives in Biological and Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazine derivatives—ranging from the antitubercular drug Pyrazinamide (PZA) to bioactive alkylpyrazines like Tetramethylpyrazine (TMP) —present a unique analytical dichotomy.[1] While their volatility often suggests GC-MS, their high polarity and presence in aqueous biological matrices (plasma, urine) or complex food extracts make LC-MS/MS the superior choice for high-throughput quantitation. This guide details two distinct workflows: a HILIC-MS/MS protocol for highly polar species (PZA) to prevent column dewetting, and a Reverse-Phase (C18) protocol for lipophilic alkylpyrazines, ensuring robust retention and sensitivity.

Introduction & Chemical Challenges

Pyrazines are six-membered heterocyclic nitrogen compounds. Their analysis is complicated by two main factors:

  • Polarity & Retention: Many derivatives, such as Pyrazinamide (LogP ~ -0.2), are too polar for standard C18 retention, eluting in the void volume where ion suppression is highest.

  • Isobaric Interference: In food matrices (Maillard reaction products), multiple alkyl-pyrazine isomers exist with identical molecular weights, requiring high-efficiency chromatographic separation.

Method Development Decision Matrix

The following decision tree outlines the selection of the stationary phase based on the pyrazine derivative's hydrophobicity.

MethodSelection Start Analyte Properties LogP_Low LogP < 0 (e.g., Pyrazinamide) Start->LogP_Low LogP_High LogP > 1 (e.g., Tetramethylpyrazine) Start->LogP_High HILIC HILIC Mode (Amide / Silica) LogP_Low->HILIC Prevent Void Elution RPLC Reverse Phase (C18 / PFP) LogP_High->RPLC Hydrophobic Retention Mobile_HILIC High Organic Start (90% ACN) HILIC->Mobile_HILIC Mobile_RPLC High Aqueous Start (5% ACN) RPLC->Mobile_RPLC

Figure 1: Decision matrix for selecting chromatographic modes based on Octanol-Water partition coefficients (LogP).

Protocol A: HILIC-MS/MS for Polar Pyrazines (Pyrazinamide in Plasma)

Target Analyte: Pyrazinamide (PZA) Matrix: Human Plasma Challenge: PZA is highly water-soluble. On a C18 column, it often elutes with the solvent front, leading to poor reproducibility and matrix effects.

Reagents & Materials[2][3]
  • Internal Standard (IS): Pyrazinamide-15N or Pyrazinamide-d3 (Essential to correct for ESI variability).

  • Column: Amide-functionalized HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is preferred over SPE for PZA due to its high recovery and simplicity.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (5 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (1:4 ratio).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Acetonitrile (Crucial: Injecting high-water content into HILIC causes peak distortion. Keep organic content >80%).

LC-MS/MS Conditions
  • Ionization: ESI Positive Mode.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 95% B (High organic for HILIC retention)

    • 2.0 min: 85% B

    • 3.5 min: 60% B

    • 3.6 min: 95% B (Re-equilibration is critical in HILIC; allow at least 3 minutes).

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Pyrazinamide 124.181.122Quantifier
124.154.035Qualifier
PZA-IS 125.182.122Internal Std

Protocol B: Reverse-Phase LC-MS/MS for Alkylpyrazines (Food/Herbal Analysis)

Target Analyte: Tetramethylpyrazine (TMP) / 2,3-Diethyl-5-methylpyrazine Matrix: Food Extracts / Herbal Preparations Challenge: Isomeric separation and volatility.

Reagents & Materials
  • Column: High-strength Silica C18 (e.g., Acquity HSS T3) or PFP (Pentafluorophenyl) for enhanced selectivity of aromatic isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Methanol provides better selectivity for pyrazines than ACN).

Sample Preparation (Solid Phase Extraction)

Due to the complexity of food matrices (lipids, pigments), SPE is superior to simple precipitation.

  • Extraction: Homogenize 1g sample in 10 mL water/methanol (90:10). Sonication for 20 min.

  • Conditioning: HLB (Hydrophilic-Lipophilic Balance) Cartridge. Condition with 3 mL Methanol, then 3 mL Water.

  • Loading: Load 2 mL of extract.

  • Wash: Wash with 2 mL of 5% Methanol in water (removes sugars/polar interferences).

  • Elution: Elute with 2 mL of Methanol.

  • Reconstitution: Evaporate to dryness (carefully, avoid high heat due to volatility) and reconstitute in 50:50 Mobile Phase A/B.

LC-MS/MS Conditions
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for alkylpyrazines to enhance ionization efficiency of less polar molecules.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Tetramethylpyrazine 137.154.125
137.1122.118
2,3-Diethyl-5-methyl 151.1136.120

Analytical Workflow Summary

The following diagram illustrates the complete lifecycle of the analysis, emphasizing the critical control points (CCPs) where errors frequently occur.

Workflow Sample Biological/Food Matrix Prep Sample Prep (PPT vs SPE) Sample->Prep Dilution Dilution Solvent Match (CCP: Match Initial Mobile Phase) Prep->Dilution LC LC Separation (HILIC or C18) Dilution->LC Prevents Peak Broadening Ionization Ionization Source (ESI+ vs APCI) LC->Ionization Detection QqQ MS/MS (MRM Mode) Ionization->Detection

Figure 2: End-to-end analytical workflow. The "Dilution Solvent Match" step is a Critical Control Point (CCP); injecting aqueous extracts onto HILIC or organic extracts onto C18 can destroy peak shape.

Troubleshooting & Validation

Matrix Effects

Pyrazines are susceptible to signal suppression.

  • Diagnosis: Post-column infusion of the analyte while injecting a blank matrix extract.

  • Solution: If suppression >20%, switch to Stable Isotope Dilution (use 15N-labeled standards) or improve cleanup (switch from PPT to SPE).

Carryover

Due to the aromatic nature of pyrazines, they can stick to injector seals.

  • Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

Stability

Pyrazinamide is stable in plasma, but alkylpyrazines are volatile.

  • Precaution: Keep autosampler temperature at 4°C. Use septum caps that reseal immediately.

References

  • Simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma. Journal of Chromatography B. (Describes the protein precipitation and C18/HILIC considerations for PZA). [Link]

  • A modified LC-MS/MS method for determination of tetramethylpyrazine in microdialysis samples. Biomedical Chromatography. (Protocol for TMP analysis using C18). [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. (Details the MRM transitions and optimization for alkylpyrazines). [Link]

  • Retaining and Separating Polar Molecules – HILIC Versus Reversed-Phase. Agilent Technical Overview. (Foundational theory for selecting HILIC for polar pyrazines). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Diisopropylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-25-DIP-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Pyrazine Synthesis Optimization Hub

You have reached the Tier-3 Technical Support guide for the synthesis of 2,5-Diisopropylpyrazine (CAS: 13925-03-6) .[1] This compound is structurally distinct due to the steric bulk of the isopropyl groups, which creates specific challenges in regioselectivity (avoiding the 2,6-isomer) and aromatization.[1]

Please select the module below that matches your current synthetic pathway or operational challenge.

Module 1: Route Selection & Strategy

User Query: "I need to scale up. Which route offers the best balance of yield vs. purity?"

Technical Insight: The choice of route dictates your impurity profile.

  • Route A (Biomimetic/Valine): High regioselectivity (>98% 2,5-isomer).[1] Best for pharmaceutical intermediates where isomeric purity is critical.[1]

  • Route B (Gutknecht/Condensation): Lower cost, faster, but prone to 2,6-isomer contamination and polymerization.[1] Best for bulk flavor applications where distillation can remove isomers.[1]

Decision Logic (Visualized):

RouteSelection Start Select Priority Purity High Isomeric Purity (>98% 2,5-isomer) Start->Purity Cost Low Cost / Bulk Scale Start->Cost RouteA Route A: Valine Cyclization (Via Diketopiperazine) Purity->RouteA Recommended RouteB Route B: Gutknecht Condensation (Via α-Haloketone) Cost->RouteB Acceptable

Caption: Decision matrix for selecting the optimal synthetic pathway based on purity vs. cost constraints.

Module 2: The Valine Route (High Purity)

Context: Synthesis via 3,6-diisopropyl-2,5-piperazinedione (Cyclo-Val-Val).[1] Workflow: L-Valine


 Diketopiperazine (DKP) 

Reduction

Aromatization.[1]
Troubleshooting Guide

Issue 1: Low Yield in DKP Formation (Cyclization)

  • Symptom: Incomplete conversion of L-Valine; charring.[1]

  • Root Cause: Thermal decomposition before cyclization due to poor heat transfer or solvent choice.[1]

  • Protocol Adjustment:

    • Do not use dry pyrolysis.[1]

    • Use Ethylene Glycol: Suspend L-Valine in ethylene glycol (1:7 w/w).[1] Heat to 170–190 °C .[1][2] The high boiling point allows rapid cyclization while the solvent acts as a heat sink to prevent charring.[1]

    • Workup: Cool to RT. The DKP will precipitate as white crystals.[1] Wash with ice-cold methanol.[1][2]

Issue 2: Incomplete Reduction to Piperazine

  • Symptom: Recovery of amide starting material or ring opening (linear amines).[1]

  • Root Cause: Insufficient reducing power or incorrect quenching of LiAlH

    
    .[1]
    
  • Protocol Adjustment:

    • Use LiAlH

      
       (4.0 equiv)  in dry THF under reflux for 12–16 hours.
      
    • Critical Step: The isopropyl groups provide steric hindrance.[1] Ensure vigorous reflux.[1]

    • Quenching: Use the Fieser method (

      
       g LiAlH
      
      
      
      
      
      
      
      mL H
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to obtain a granular precipitate that is easy to filter.[1]

Issue 3: Aromatization Stalls (Piperazine


 Pyrazine) 
  • Symptom: Mixture of starting piperazine and product; low conversion.[1]

  • Root Cause: The isopropyl groups make the ring electron-rich and sterically crowded, hindering dehydrogenation.[1]

  • Protocol Adjustment:

    • Catalytic Dehydrogenation: Use Cu-Chromite or Pd/C (10%) at 280–300 °C in a vapor-phase reactor or sealed tube.[1]

    • Chemical Oxidation (Lab Scale): If catalytic equipment is unavailable, use MnO

      
        (activated) in refluxing benzene/toluene.[1] Note: This is stoichiometric and generates waste.[1]
      
Module 3: The Gutknecht Route (Condensation)

Context: Condensation of


-amino ketones derived from 3-methyl-2-butanone.[1]
Mechanism & Troubleshooting

The Mechanism (Visualized): The Gutknecht synthesis relies on the self-condensation of an


-amino ketone.[1] The instability of this intermediate is the primary failure point.[1]

Gutknecht Substrate α-Haloketone (1-bromo-3-methyl-2-butanone) AminoKetone α-Amino Ketone (Transient) Substrate->AminoKetone + NH3 - HBr Ammonia NH3 (aq) Dihydropyrazine 2,5-Dihydropyrazine AminoKetone->Dihydropyrazine Dimerization - 2 H2O Product This compound Dihydropyrazine->Product Oxidation (- 2H)

Caption: Mechanistic flow of the Gutknecht synthesis highlighting the transient amino ketone intermediate.[1]

FAQ: Specific Failures

Q: Why is my reaction turning into a black tar?

  • A: The

    
    -amino ketone is polymerizing.[1]
    
  • Fix: Do not isolate the amino ketone. Generate it in situ at low temperature (

    
     °C) and allow the pH to rise slowly.
    
  • Protocol: Add the

    
    -haloketone dropwise to a concentrated ammonia solution at -10 °C. Stir for 2 hours, then allow to warm to RT overnight. The dimerization competes favorably with polymerization at lower concentrations.[1]
    

Q: I am seeing significant 2,6-diisopropylpyrazine. Why?

  • A: This is a regioselectivity issue inherent to the condensation of unsymmetrical ketones.[1]

  • Fix: While difficult to eliminate chemically in this route, you can minimize it by using bulky bases if generating the amino ketone via Neber rearrangement (from oximes), though this is advanced.[1] For standard ammonia condensation, purification is the only remedy.[1]

Module 4: Purification & Isolation Data

Isomer Separation Table Separating the 2,5-isomer from the 2,6-isomer is critical for flavor consistency.[1]

PropertyThis compound2,6-DiisopropylpyrazineSeparation Strategy
Boiling Point ~214–216 °C~208–210 °CFractional Distillation (Spinning band column required for high purity)
Polarity Lower (Symmetric)Higher (Dipole moment)Flash Chromatography (Hexane/EtOAc 95:[1]5)
Odor Threshold Low (Earthy, Potato)Higher (Nutty)Sensory panel (if for flavor use)

Critical Warning: this compound is volatile.[1] Do not use high vacuum (<10 mbar) at elevated bath temperatures during rotary evaporation, or you will lose significant yield to the bump trap.[1]

References
  • Borthwick, A. D. (2012).[1] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.[1] Link

  • Gutknecht, H. (1879).[1][3][4] Ueber Nitrosoäthylmethylketon. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290–2292.[1] (Foundational mechanism for Pyrazine condensation).[1]

  • Wall, P. A., et al. (2025).[1][2][5] Poly(amino acid) Synthesis from 2,5‐Diketopiperazines. Macromolecular Materials and Engineering. (Validates Ethylene Glycol cyclization method). Link[1][2]

  • Smolecule. Synthesis Methods for this compound. (Overview of commercial synthesis routes). Link

For further assistance, please reply with your specific NMR or GC-MS data for detailed impurity analysis.

Sources

Technical Support Center: Pyrazine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Selectivity in the Synthesis of Disubstituted Pyrazines Doc ID: PYR-SEL-004 | Version: 2.1 Status: Active

Executive Summary

Pyrazines are notoriously difficult substrates for selective functionalization due to their electron-deficient nature (para-nitrogen atoms) and high symmetry. This guide addresses the three most common failure modes in pyrazine synthesis:

  • Regio-scrambling during nucleophilic aromatic substitution (SNAr).

  • Over-reaction (Poly-coupling) during metal-catalyzed cross-coupling.

  • Poor site-selectivity in radical C-H functionalization (Minisci type).

Module 1: Regiocontrol in Nucleophilic Substitution (SNAr)

The Problem: Users frequently report obtaining mixtures of regioisomers when attempting SNAr on unsymmetrical 3,5-dichloropyrazines. The Diagnosis: In 3,5-dichloropyrazines, the two chlorine atoms are chemically distinct only if a substituent exists at C2. The electronic nature of this C2-substituent dictates the site of attack.

The "Electronic Switch" Rule

The regioselectivity is governed by the stabilization of the Meisenheimer complex.

C2 Substituent TypeElectronic EffectDirecting EffectMajor Product
Electron-Withdrawing (EWG) (e.g., -CN, -CO2R, -NO2)Decreases electron density at C3 (ortho) and C5 (para).Para-directing (relative to C2)C5-Substitution
Electron-Donating (EDG) (e.g., -Me, -OMe, -NH2)Increases electron density, destabilizing the transition state at C3.Ortho-directing (relative to C2)*C3-Substitution

*Note: While steric hindrance usually discourages ortho-attack, in pyrazines, the electronic deactivation of the para-position by an EDG often forces the nucleophile to the sterically more crowded C3 position.

Troubleshooting Protocol: SNAr on 2-Cyano-3,5-dichloropyrazine

Objective: Selective displacement at C5.

  • Solvent Selection: Use THF or Dioxane (0.1 M). Avoid polar aprotic solvents (DMF/DMSO) if selectivity is low; they accelerate the reaction too much, eroding kinetic selectivity.

  • Base: Use a mild base like DIPEA (2.0 equiv). Strong bases (NaH) promote bis-substitution.

  • Temperature: Start at -10 °C . Slowly warm to RT.

  • Checkpoint: Monitor by HPLC. If >5% bis-product forms, lower temperature to -40 °C.

Module 2: Precision in Metal-Catalyzed Cross-Coupling

The Problem: "I cannot stop the reaction at the mono-coupled product" or "The wrong halogen reacted." The Diagnosis: In symmetrical dihalides (2,6-dichloro), the second oxidative addition is often faster than the first because the introduced aryl group makes the pyrazine ring more electron-rich (if the aryl is electron-rich), or the catalyst remains active.

Strategy A: The "Handicap" Principle (Mixed Halides)

Never rely on stoichiometry alone for site selectivity. Use substrates with chemically distinct halogens. The rate of oxidative addition (Pd0 insertion) follows bond dissociation energies: C–I > C–Br >> C–Cl

Recommended Substrate: 2-Bromo-5-chloropyrazine.

  • Outcome: Suzuki coupling occurs exclusively at C2 (Br) . The C5 (Cl) remains intact for subsequent functionalization.

Strategy B: Ligand-Controlled Selectivity (Symmetrical Dihalides)

If you must use 2,6-dichloropyrazine:

  • For Mono-Selectivity: Use bulky, electron-rich phosphines like P(t-Bu)3 or Q-Phos . The steric bulk prevents the catalyst from approaching the second chloride after the first bulky aryl group is installed.

  • Protocol:

    • Catalyst: Pd(OAc)2 (1 mol%) + XPhos (2 mol%).

    • Base: K3PO4 (weak bases reduce homocoupling).

    • Solvent: Toluene/Water (10:1). Biphasic systems often suppress bis-coupling by precipitating the mono-product or sequestering the catalyst.

Module 3: Direct C-H Functionalization (Minisci Reaction)

The Problem: "My reaction yields a mess of mono-, di-, and tri-alkylated products." The Diagnosis: Pyrazines are highly activated for radical addition. Once an alkyl group is added, the ring becomes more nucleophilic (due to the inductive effect of the alkyl group), making the product more reactive than the starting material.

Visualizing the Selectivity Pathway

PyrazineSelectivity Start Start: Pyrazine Functionalization Method Select Method Start->Method Minisci Radical (Minisci) Method->Minisci Coupling Pd-Coupling Method->Coupling SNAr SNAr Method->SNAr Condition1 Use Acid (TFA) Minisci->Condition1 Control Poly-alkylation Condition2 Use Mixed Halide Coupling->Condition2 Control Site Selectivity Condition3 Check C2 Substituent SNAr->Condition3 Control Regio-isomer Result1 Mono-alkylation (Protonated Ring) Condition1->Result1 Result2 C-Br reacts before C-Cl Condition2->Result2 Result3 EWG: Para | EDG: Ortho Condition3->Result3

Caption: Decision matrix for selecting the correct control parameter based on reaction type.

Troubleshooting Protocol: Controlled Mono-Alkylation

To stop at mono-addition, you must deactivate the product relative to the starting material.

  • Protonation (The Equalizer): Run the reaction in DCM/Water with 5-10 equivalents of TFA .

    • Why? Protonated pyrazines are highly electrophilic. The starting material is protonated and reacts. The product (alkyl-pyrazine) is also protonated but the steric bulk of the alkyl group hinders the approach of the nucleophilic radical to the adjacent positions.

  • Radical Source: Use Zinc sulfinates (Langlois reagents) instead of carboxylic acids/AgNO3. Sulfinates allow for milder conditions without metal oxidants that can degrade the pyrazine ring.

  • Regiocontrol:

    • 2-Acylpyrazines: Direct the radical to the para-position (C5) . The acyl group coordinates with the radical precursor or simply activates the para position via resonance.

Module 4: De Novo Synthesis (Condensation)

The Problem: Condensation of unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls yields a 50:50 mixture. The Fix: Regioselectivity is determined by the initial Schiff base formation.

  • Rule: The most nucleophilic amine attacks the most electrophilic ketone.

  • Tactic: Adjust pH.

    • Acidic Conditions: Protonates the more basic amine, forcing the less basic amine to react first.

    • Basic Conditions: Enhances the nucleophilicity of the less hindered amine.

FAQ: Frequently Asked Questions

Q: I need to synthesize 2,3-dichloropyrazine. Can I make it from pyrazine? A: Direct chlorination is dangerous and non-selective. It is far more efficient to purchase 2,3-dichloropyrazine. If you must synthesize, use POCl3 on 2,3-dihydroxypyrazine (which is made from the condensation of ethylenediamine and oxalic acid).

Q: Why does my Suzuki coupling on 2,6-dichloropyrazine turn black and stop? A: Pyrazines are excellent ligands for Palladium. Your product or starting material is likely sequestering the Pd.

  • Fix: Increase temperature to 100 °C to promote ligand dissociation.

  • Fix: Use a catalyst with a high binding constant to the phosphine ligand (e.g., Pd(dppf)Cl2 or Pd-PEPPSI-IPr ) to prevent the pyrazine from displacing the ligand.

Q: In Minisci reactions, how do I remove the excess TFA? A: Do not rotovap directly. The pyrazine salt may sublime or degrade.

  • Protocol: Neutralize with saturated aqueous NaHCO3before extraction. If the product is water-soluble, use solid Na2CO3 in the organic phase or use ion-exchange resin.

References

  • Regioselectivity in SNAr of 3,5-Dichloropyrazines

    • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
    • Source: Organic Letters / WuXi AppTec.
  • Site-Selective Cross-Coupling

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source: Chemical Science (RSC).
  • Minisci Reaction Selectivity

    • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes.
    • Source: Journal of the American Chemical Society (via NCBI/PMC).
  • General Pyrazine Synthesis Reviews

    • Recent Advances in the Synthesis of Pyrazines.
    • Source: Molecules (MDPI).

Technical Support Center: Purification & Handling of 2,5-Diisopropylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIPP) presents a unique set of purification challenges compared to its lower molecular weight analogs (e.g., 2,5-dimethylpyrazine). While alkylpyrazines are generally stable, the steric bulk of the isopropyl groups and the presence of regioisomers (specifically 2,6-diisopropylpyrazine) create a narrow thermodynamic window for separation.

This guide moves beyond standard protocols to address the specific physicochemical hurdles of 2,5-DIPP: isomeric boiling point overlap , nitrogen-silanol interactions during chromatography, and oxidative sensitivity during storage.

Module 1: Isomer Separation (The "Regioisomer Trap")

Context: The most frequent support ticket we receive involves the inability to separate 2,5-DIPP from 2,6-DIPP via standard fractional distillation.

Q1: I have performed fractional distillation, but GC-MS still shows a persistent impurity (~5-10%) with an identical mass spectrum. What is happening?

A: You are likely observing the 2,6-diisopropylpyrazine regioisomer.

  • The Cause: The boiling point differential between the 2,5- and 2,6- isomers is often less than 2°C due to similar molecular weights and dipole moments. Standard fractional distillation columns (even with high reflux ratios) lack the theoretical plates required for baseline separation.

  • The Solution: Switch from thermal separation to Chemical Derivatization (Salt Formation) or Preparative Chromatography .

Protocol: Chemical Separation via Oxalate Precipitation

Pyrazines act as weak Lewis bases. The 2,5- isomer often exhibits different lattice energies when crystallized as a salt compared to the 2,6- isomer.

  • Dissolution: Dissolve your crude distillate (rich in 2,5-DIPP) in anhydrous diethyl ether or ethyl acetate (1:5 ratio).

  • Acid Addition: Slowly add a stoichiometric amount (1.05 eq) of anhydrous oxalic acid dissolved in acetone.

  • Precipitation: A white crystalline precipitate (Pyrazinium oxalate) will form.

    • Note: Isomers often precipitate at different rates. Cool the solution slowly to 0°C to favor the thermodynamically stable crystal lattice of the major isomer.

  • Filtration & Wash: Filter the solid salt and wash with cold ether to remove non-basic impurities and the more soluble isomer salt.

  • Regeneration: Suspend the solid in water and basify with 2M NaOH (pH > 10). Extract the free base into pentane or dichloromethane.

  • Validation: Analyze the organic layer via GC-FID.

Module 2: Chromatographic Tailing

Q2: My compound streaks (tails) badly on silica gel columns, leading to poor recovery and fraction overlap. How do I fix this?

A: This is a classic "Basic Nitrogen" issue.

  • The Mechanism: The lone pair electrons on the pyrazine nitrogens form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This secondary interaction causes peak broadening and tailing.[1]

  • The Fix: You must mask the silanol sites or change the stationary phase.

Troubleshooting Matrix for Tailing
MethodProtocol AdjustmentProsCons
Mobile Phase Modifier Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc + 1% TEA).Cheapest, easiest fix.TEA is difficult to remove completely; may interfere with NMR.
Stationary Phase Switch Use Basic Alumina (Activity Grade II or III) instead of Silica.Eliminates acidic interactions entirely.Lower resolution than silica; alumina is more expensive.
Pre-saturation Flush the silica column with mobile phase containing 5% TEA, then flush with pure mobile phase before loading sample.Avoids TEA in your final fractions.Time-consuming column preparation.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude 2,5-DIPP based on the impurity profile.

PurificationLogic Start Crude 2,5-DIPP Mixture Analysis Step 1: GC-MS / NMR Analysis Start->Analysis Decision Dominant Impurity? Analysis->Decision Path_Volatile Low MW Volatiles (Solvents, Starting Materials) Decision->Path_Volatile BP Difference > 20°C Path_Isomer Regioisomer (2,6-DIPP) (Close Boiling Point) Decision->Path_Isomer BP Difference < 5°C Path_Tailing High Purity but Colored/Oily Decision->Path_Tailing Trace Oxidation Action_Distill Vacuum Distillation (Vigreux Column) Path_Volatile->Action_Distill Action_Salt Chemical Separation (Oxalate/Picrate Precip.) Path_Isomer->Action_Salt Action_Alumina Filtration via Basic Alumina Path_Tailing->Action_Alumina Final Pure 2,5-DIPP (>98%) Action_Distill->Final Action_Salt->Final Action_Alumina->Final

Figure 1: Decision matrix for selecting the appropriate purification modality based on impurity identification.

Module 4: Stability & Storage FAQs

Q3: My purified product turned yellow after two weeks in the fridge. Is it degraded?

A: Yes, likely due to N-oxide formation .

  • Explanation: Pyrazines are susceptible to oxidation at the nitrogen atom, forming N-oxides, which are often colored (yellow to orange) solids or oils. This reaction is accelerated by light and moisture.

  • Recovery: If the degradation is minor, pass the material through a short plug of Basic Alumina (eluting with Hexane/DCM) to trap the polar N-oxides.

  • Prevention: Store 2,5-DIPP under an inert atmosphere (Argon or Nitrogen) in amber glass. If storing for >1 month, freeze at -20°C.

Q4: Can I use GC-FID for quantification?

A: Yes, but with a caveat. Alkylpyrazines have high response factors in FID, but you must ensure your inlet temperature is high enough to prevent condensation, yet not so high as to cause thermal rearrangement.

  • Recommendation: Use a non-polar column (e.g., DB-5 or HP-5).

  • Inlet Temp: 250°C.

  • Oven Ramp: Start low (60°C) to separate volatile starting materials (like valinal) before ramping to 200°C for the pyrazines.

References

  • National Center for Biotechnology Information (NCBI). (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in 2,5-Diisopropylpyrazine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DIP-GCMS-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Subject: Resolving Signal Enhancement, Peak Tailing, and Quantification Errors for Alkylpyrazines

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP) is a potent semiochemical and flavor compound.[1] Its analysis is frequently compromised by Matrix-Induced Chromatographic Response Enhancement , a phenomenon where the analyte signal is paradoxically higher in a complex matrix than in a clean solvent standard. This guide addresses the root causes of this "matrix effect," provides self-validating extraction protocols, and outlines the correct calibration strategies to ensure data integrity.

Module 1: Diagnosing the "Phantom" Signal (Matrix Enhancement)

Q: My spike recovery for 2,5-DIP is consistently reading 120-150% when calculated against a solvent calibration curve. Is my detector saturating?

A: It is unlikely to be detector saturation. You are experiencing Matrix-Induced Chromatographic Response Enhancement .

The Mechanism: Alkylpyrazines are nitrogen-containing heterocycles with basic properties. In a clean system (solvent standard), 2,5-DIP interacts with active silanol sites (Si-OH) in the inlet liner and the head of the GC column. This adsorption causes a loss of analyte before it reaches the detector, resulting in a suppressed signal.

When you inject a real sample (biological fluid, fermentation broth, or food extract), the "matrix" (co-extracted non-volatiles like lipids, sugars, or proteins) acts as a sacrificial shield. These matrix components bind to the active sites, effectively deactivating the liner. Consequently, more 2,5-DIP reaches the detector than in the clean standard injection.

  • Result: The sample signal is "enhanced" relative to the standard.

  • Error: Calculating concentration using the "suppressed" solvent standard leads to massive overestimation.

Visualizing the Problem

The following diagram illustrates how the matrix "protects" the analyte in the inlet.

MatrixEffect cluster_0 Scenario A: Solvent Standard (Clean) cluster_1 Scenario B: Real Sample (Matrix) Solvent_Inj Injection: 2,5-DIP in Hexane Liner_A Inlet Liner (Active Silanol Sites Exposed) Solvent_Inj->Liner_A Loss Analyte Adsorbed (Signal Loss) Liner_A->Loss Basic N interacts with Si-OH Detector_A MS Detector (Low Response) Liner_A->Detector_A Remaining Analyte Matrix_Inj Injection: 2,5-DIP + Matrix Liner_B Inlet Liner (Sites Blocked by Matrix) Matrix_Inj->Liner_B Pass Analyte Protected (No Adsorption) Liner_B->Pass Matrix occupies Active Sites Detector_B MS Detector (High/True Response) Pass->Detector_B Full Transfer

Figure 1: Mechanism of Matrix-Induced Response Enhancement in GC-MS. In Scenario A, active sites trap the analyte. In Scenario B, the matrix blocks these sites, allowing full analyte transfer.

Module 2: Sample Preparation (The First Line of Defense)

Q: Direct liquid injection is dirtying my source. How can I isolate 2,5-DIP while minimizing matrix transfer?

A: Switch to Headspace Solid-Phase Microextraction (HS-SPME) . 2,5-DIP is sufficiently volatile (BP ~210-220°C estimated based on homologs) to be extracted from the headspace. This technique leaves non-volatile matrix components (proteins, salts) behind in the vial, protecting your inlet and column.

Optimized HS-SPME Protocol for Alkylpyrazines

Rationale: Pyrazines are water-soluble. Adding salt ("salting out") decreases their solubility in the aqueous phase, driving them into the headspace and onto the fiber.

ParameterSettingScientific Rationale
Fiber Selection DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)The "Grey" fiber. Carboxen is critical for trapping small volatiles; DVB aids in retaining larger aromatics like 2,5-DIP.
Sample Volume 5 mL in 20 mL vialMaintains a consistent phase ratio (

).
Matrix Modification Add 30% w/v NaCl Saturates the solution, maximizing the partition coefficient (

) into the headspace.
Incubation Temp 60°C High enough to volatilize 2,5-DIP, but low enough to prevent water vapor from saturating the fiber.
Equilibration Time 15 min (with agitation)Ensures equilibrium between sample and headspace.
Extraction Time 30 minAllows competitive adsorption on the fiber to stabilize.
Desorption 250°C for 3 min (Splitless)Ensures complete release of the analyte from the fiber pores.

Validation Step: If you see carryover between runs, increase the fiber bake-out time to 5 minutes at 260°C between injections.

Module 3: Chromatographic Optimization & Inlet Hygiene

Q: I see significant tailing on the 2,5-DIP peak. Is my column dead?

A: Peak tailing for basic compounds like pyrazines is usually an inlet issue, not a column issue. The basic nitrogen lone pair is interacting with acidic silanols.

Troubleshooting Checklist:

  • Liner Selection (Critical):

    • Do NOT use: Standard splitless liners with untreated glass wool. The wool creates massive surface area for adsorption.

    • USE: Ultra-Inert (UI) liners with deactivated wool or a cyclo-double gooseneck liner (no wool). The "UI" deactivation process chemically caps the silanol groups.

  • Column Maintenance:

    • Trim 10-20 cm from the front of the column.[2] Matrix residue ("non-volatiles") accumulates here, creating new active sites.

    • Column Choice: Use a mid-polarity column like a DB-624 or WAX phase. These phases are more orthogonal to the basic pyrazines and often show better peak shape than non-polar DB-5 columns for this class.

  • Gold Seal:

    • Replace the inlet gold seal. A dirty or scratched seal exposes stainless steel, which is highly active toward nitrogenous compounds.

Module 4: Quantification Strategy (The Solution)

Q: Since solvent standards are inaccurate, how do I quantify 2,5-DIP reliably?

A: You must compensate for the matrix effect. You have two valid options: Matrix-Matched Calibration or Stable Isotope Dilution Assay (SIDA) .

Option A: Stable Isotope Dilution (Gold Standard)

Use a deuterated internal standard (IS). The IS and the analyte experience the exact same matrix enhancement and adsorption losses. The ratio of Analyte/IS remains constant regardless of the matrix load.

  • Recommended IS: 2-Isopropyl-5-methylpyrazine-d3 (commercially available or custom synthesis).

  • Alternative IS: If deuterated standards are unavailable, use a structural analog that is not present in your sample.

    • Candidate:2,5-Diethylpyrazine (BP ~188°C).[3] It is structurally homologous but chromatographically distinct.

Option B: Matrix-Matched Calibration (Practical Alternative)

If you cannot obtain a deuterated standard, you must build your calibration curve in the matrix.

Protocol:

  • Obtain a "blank" matrix (e.g., fermentation broth without the organism, or corn oil).

  • Spike increasing concentrations of 2,5-DIP into this blank matrix.

  • Extract and analyze these spikes exactly as you do your samples.

  • Result: The calibration standards now suffer the same "enhancement" as the samples, cancelling out the error.

Comparison of Internal Standards

Internal Standard TypeAccuracyCostSuitability for 2,5-DIP
Deuterated (d3-Alkylpyrazine) High (Compensates for extraction & MS)HighBest. Behaves identically to analyte.
Structural Analog (2,5-Diethylpyrazine) Medium (Compensates for injection)LowGood. Must verify it is absent in native sample.
External Standard (Solvent) Unacceptable LowFail. Will lead to >120% error due to matrix effects.
References
  • BenchChem. (2025). Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. BenchChem Application Notes. Link

  • Erney, D. R., et al. (1993). Explanation of the matrix-induced chromatographic response enhancement of organophosphorus pesticides during open tubular column gas chromatography. Journal of Chromatography A. Link

  • Schenck, F. J., & Lehotay, S. J. (2000). Does further clean-up reduce the matrix enhancement effect in gas chromatographic analysis of pesticide residues in food? Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). 2,5-Dimethylpyrazine Analytical Standard Properties. Link

  • Restek Corporation. (2018). Troubleshooting GC-MS: Tailing Peaks and Matrix Effects. Link

Sources

Enhancing resolution of pyrazine isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Gas Chromatographic Separation of Alkylpyrazines Ticket Priority: High (Critical Resolution Required)

Welcome to the Advanced Chromatography Support Hub.

You are likely here because your standard GC protocol is failing to resolve the "critical pair" of pyrazine isomers—specifically 2,5-dimethylpyrazine and 2,6-dimethylpyrazine —or because severe peak tailing is compromising your quantitation limits.

Alkylpyrazines are nitrogen-containing heterocycles with high basicity.[1] This chemical nature creates two distinct analytical challenges:

  • Thermodynamic Similarity: Positional isomers (e.g., 2,3-, 2,5-, and 2,6-DMP) possess nearly identical boiling points and dipole moments.[1]

  • Silanol Interaction: The lone pair of electrons on the pyrazine nitrogens interacts aggressively with acidic silanol groups on standard column stationary phases and glass liners, causing peak tailing.

This guide provides self-validating protocols to overcome these barriers.

Module 1: Column Selection & Stationary Phase Logic

The Issue: Standard non-polar (5% phenyl) columns fail to separate 2,5-DMP and 2,6-DMP. The Fix: You must leverage hydrogen bonding and base-deactivation mechanisms.

Stationary Phase Decision Matrix
Column ClassPhase CompositionMechanismVerdict for Pyrazines
Non-Polar (e.g., Rtx-5, DB-5)5% Diphenyl / 95% Dimethyl PolysiloxaneBoiling PointFAIL. Cannot resolve 2,5/2,6 pair.[1]
Polar / WAX (e.g., DB-WAX, Stabilwax)Polyethylene Glycol (PEG)H-Bonding & DipoleGOOD. Excellent resolution of isomers.[1] Risk:[1][2] Susceptible to oxidation.
Base-Specific (e.g., Rtx-Volatile Amine, CP-Volamine)Base-Deactivated PolymerShape Selectivity & Surface InertnessBEST. Designed specifically to shield basic nitrogens from silanols.[1]
Mid-Polar (e.g., 624, 1301)Cyanopropylphenyl / Dimethyl PolysiloxaneDipole-DipoleMODERATE. usable for simple mixtures, often fails for complex isomer blends.[1]
Critical Protocol: The "Wax" vs. "Base" Trade-off

While PEG (Wax) columns offer high selectivity for polar compounds, they often suffer from shorter lifetimes and lower maximum temperatures. For robust, routine analysis of pyrazines, Base-Deactivated columns are superior because they eliminate the need for derivatization and reduce peak tailing without sacrificing resolution.

Technical Insight: The separation of 2,5-DMP and 2,6-DMP is driven by subtle differences in molecular shape and the accessibility of the nitrogen lone pairs. Base-specific columns often utilize a "basic" surface modification that repels the analyte, preventing adsorption and sharpening the peak [1].

Module 2: Visualization of Selection Logic

Use the following decision tree to select the correct column based on your sample matrix and isomer complexity.

ColumnSelection Start Start: Pyrazine Analysis Isomers Are 2,5-DMP and 2,6-DMP present together? Start->Isomers Matrix Sample Matrix Type? Isomers->Matrix Yes (Critical Pair) Simple Use Standard 624 or Wax Column Isomers->Simple No (Single Isomers) Water Base-Deactivated (e.g., Rtx-Volatile Amine) Robust against water Matrix->Water Aqueous/High Water Solvent High-Polarity PEG (e.g., Stabilwax) Max Resolution Matrix->Solvent Organic Solvent Tail Issue: Peak Tailing? Water->Tail Solvent->Tail Fix Use Base-Deactivated Inlet Liner Tail->Fix Yes

Caption: Decision logic for selecting stationary phases based on isomer complexity and sample matrix compatibility.

Module 3: Optimization & Troubleshooting

The Issue: "I have the right column, but my peaks are tailing or shifting."

1. The "Basicity" Problem (Peak Tailing)

Pyrazines are bases (


). In a standard GC inlet, they adsorb to active silanol groups (

) on the glass liner or glass wool. This results in a "shark fin" peak shape (rapid rise, slow decay).
  • The Fix:

    • Liner: Switch to a Base-Deactivated (or Sky/Ultra-Inert) split/splitless liner with deactivated wool.[1]

    • Solvent Effect: Ensure your initial oven temperature is 10-20°C below the boiling point of your solvent to achieve focusing.

    • Column Trimming: If tailing develops over time, the front 10-20 cm of the column is likely contaminated with non-volatile matrix. Trim it.

2. Resolution Optimization (Thermodynamics)

If 2,5-DMP and 2,6-DMP are co-eluting, you must optimize the carrier gas velocity and temperature ramp.[1]

  • Step 1: Carrier Gas Velocity: Set linear velocity (

    
    ) to 35-40 cm/sec  (Helium).[1] Pyrazines separate better at slightly higher flow rates than the optimal Van Deemter minimum because it minimizes longitudinal diffusion [2].
    
  • Step 2: The "Isothermal Plateau": Instead of a continuous ramp, insert a plateau.

    • Example Program: 40°C (hold 1 min)

      
       Ramp 5°C/min to 110°C 
      
      
      
      Hold 5 min (Critical Separation Window)
      
      
      Ramp 20°C/min to 230°C.
3. Self-Validating System Suitability Test (SST)

Do not run samples until your system passes this test.[1]

Protocol:

  • Prepare a standard mix containing 2,5-DMP and 2,6-DMP at 10 ppm.[1]

  • Inject using your optimized method.

  • Pass Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      (Baseline separation).
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for both peaks.
Module 4: Diagnostic Workflow for Resolution Loss

Use this diagram to troubleshoot sudden loss of resolution in an established method.

Troubleshooting Start Symptom: Loss of Resolution (2,5 vs 2,6 DMP) Retention Did Retention Times Shift Earlier? Start->Retention YesShift Phase Stripping/Bleed or Flow Rate Increase Retention->YesShift Yes NoShift Check Peak Width (Broadening) Retention->NoShift No Inlet Inlet Issue: Active Sites or Dead Volume NoShift->Inlet Tailing Peaks Column Column Issue: Overload or Film Oxidation NoShift->Column Symmetric Broadening Action1 Action: Change Liner & Trim Column Inlet->Action1 Action2 Action: Check Split Ratio (Increase Split) Column->Action2

Caption: Diagnostic flow for identifying the root cause of resolution loss between pyrazine isomers.

Frequently Asked Questions (FAQs)

Q: Can I use a Mass Spectrometer (MS) to separate the isomers if the GC column fails? A: No. 2,5-DMP and 2,6-DMP have identical molecular weights (108 g/mol ) and virtually identical fragmentation patterns (major ions m/z 108, 42, 81). Deconvolution software cannot reliably separate them if they co-elute. Chromatographic separation is mandatory [3].

Q: Why does my 2,3-dimethylpyrazine peak look sharp, but 2,6-dimethylpyrazine tails? A: This indicates a specific interaction with the stationary phase or inlet active sites.[1] The position of the nitrogen atoms affects the basicity and steric accessibility. 2,6-DMP often exhibits stronger interaction with silanols than the 2,3-isomer. This confirms the need for a base-deactivated system.

Q: My Wax column "bleeds" excessively at 220°C. Is this normal? A: Yes. PEG phases are chemically less stable than polysiloxanes. However, high bleed often indicates oxygen damage . Ensure your carrier gas has a high-capacity oxygen trap and that the system is leak-free.[1] Oxygen at high temperatures rapidly degrades PEG phases, destroying resolution [4].

References
  • Restek Corporation. (2025). Strategies for the GC Analysis of Basic Compounds. Restek Technical Guide. [Link]

  • Agilent Technologies. (2020). GC Diagnostic Skills I: Peak Tailing. LCGC International. [Link]

  • National Institutes of Health (NIH). (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry. PubMed. [Link]

  • Trajan Scientific. (2015). Pragmatic Rules for GC Column Selection. LCGC International. [Link]

Sources

Technical Support Center: 2,5-Diisopropylpyrazine (2,5-DIP) Stability & Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DIP-PREP-001 Subject: Preventing Degradation & Loss During Sample Preparation Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary: The Dual-Threat Mechanism

2,5-Diisopropylpyrazine (2,5-DIP) presents a unique challenge in analytical chemistry due to a "Dual-Threat" degradation profile. Unlike stable solids, 2,5-DIP is susceptible to two distinct loss vectors that often require opposing mitigation strategies:

  • Physical Loss (Volatility): With a high vapor pressure, the molecule actively partitions into the headspace and is stripped away during solvent evaporation steps.

  • Chemical Degradation (Oxidation & Protonation): The nitrogen atoms in the pyrazine ring are susceptible to N-oxidation (forming this compound N-oxide) and protonation in acidic media, which alters solubility coefficients.

This guide provides a self-validating workflow to navigate these threats.

Module A: Preventing Physical Loss (Volatility)

The Problem: The most common cause of "degradation" is actually evaporation. 2,5-DIP mimics the behavior of solvents like heptane or toluene. If you use a rotary evaporator (Rotovap) to dryness, you will lose >90% of your analyte.

Protocol A1: The "Cold-Trap" Concentration Method

Use this when Liquid-Liquid Extraction (LLE) is unavoidable.

ParameterSpecificationMechanism
Concentration Apparatus Kuderna-Danish (K-D) Uses a Snyder column to reflux solvent, trapping the volatile analyte while allowing solvent to escape. Do not use a Rotovap.
Bath Temperature < 45°C Prevents rapid boiling that entrains the analyte in the vapor stream.
Final Volume Never < 0.5 mL Evaporating to dryness causes immediate sublimation/evaporation of the residue.
Solvent Choice Dichloromethane (DCM) or Pentane Low boiling points (40°C and 36°C) allow concentration without thermal stress on the analyte.
Protocol A2: Headspace Solid Phase Microextraction (HS-SPME)

The Gold Standard for eliminating solvent steps entirely.

Workflow:

  • Equilibration: Heat sample to 40°C for 15 mins with agitation (500 rpm).

  • Fiber Selection: Use DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer specifically targets small volatiles like pyrazines.

  • Extraction: Expose fiber to headspace for 30 mins at 40°C.

  • Desorption: Immediate injection into GC inlet (250°C, splitless, 3 mins).

Expert Insight: Adding 30% w/v NaCl (Salting Out) significantly increases the partition coefficient (


) of 2,5-DIP into the headspace, enhancing sensitivity by up to 500% [1].

Module B: Chemical Integrity (Oxidation & pH)

The Problem: The pyrazine ring nitrogens are weak bases (


). In acidic environments, they protonate (

), becoming water-soluble and failing to extract into organic solvents. Furthermore, trace peroxides in solvents can oxidize the ring to an N-oxide, which is non-volatile and invisible to standard GC-MS methods.
Protocol B1: pH Management System

Rule: The extraction matrix must be at least 2 pH units above the


 of the analyte to ensure it is in the neutral (organic-soluble) state.
  • Target pH: Adjust sample pH to 7.5 - 9.0 .

  • Buffer: Use 0.1 M Phosphate Buffer or Sodium Bicarbonate.

  • Avoid: Strong acids (HCl) during any wash steps.

Protocol B2: The "Peroxide-Free" Solvent Chain

Rule: Pyrazines oxidize rapidly in the presence of ether-based peroxides.

  • Solvent Test: If using Diethyl Ether or THF, test for peroxides using KI starch paper immediately before use.

  • Stabilization: Use solvents stabilized with BHT (Butylated hydroxytoluene) if compatible with downstream detection.

  • Inert Atmosphere: Store stock solutions under Argon or Nitrogen.

Decision Logic & Workflow

The following diagram illustrates the critical decision points to prevent loss.

G Start Start: 2,5-DIP Sample Prep MatrixCheck Check Matrix Type Start->MatrixCheck Solid Solid / Semi-Solid (Food, Tissue) MatrixCheck->Solid Liquid Aqueous / Liquid MatrixCheck->Liquid SPME Method A: HS-SPME (DVB/CAR/PDMS Fiber) No Solvent = No Loss Solid->SPME Preferred VolCheck Is Concentration < 10 ppb? Liquid->VolCheck VolCheck->SPME Yes (High Sensitivity) LLE Method B: LLE / SDE (Solvent Extraction) VolCheck->LLE No (High Conc) PH_Adjust CRITICAL: Adjust pH > 7.5 Add 30% NaCl LLE->PH_Adjust Conc_Step Concentration Step: Use Kuderna-Danish STOP at 1mL PH_Adjust->Conc_Step Dryness AVOID: Rotary Evap to Dryness (100% Loss Risk) Conc_Step->Dryness Error Path

Figure 1: Decision tree for selecting the optimal extraction pathway based on matrix and concentration limits.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Evaporative Loss Switch from Rotary Evaporator to Kuderna-Danish. Ensure water bath is <45°C. Do not blow down with

too aggressively.
No Peak Detected pH Mismatch Check aqueous phase pH. If pH < 4, the pyrazine is protonated (

) and remains in the water. Adjust to pH 8.
Extra "Ghost" Peaks Oxidation (N-Oxide) Check for a peak at M+16 mass units (Oxygen addition). If present, test solvents for peroxides or purge solvents with Nitrogen.
Poor Reproducibility Matrix Effects Use an Internal Standard.[1] Deuterated Pyrazine (e.g., 2-methoxy-d3-pyrazine) is ideal. Add it before extraction begins.
Peak Tailing Active Sites in Inlet Pyrazines are basic and adsorb to acidic silanols in the GC liner. Use a deactivated (silanized) glass liner and trim the column.

References

  • Effects of Salting Out on Alkylpyrazine Extraction. Source: Journal of Agricultural and Food Chemistry. Context: Demonstrates that saturation with NaCl increases the headspace concentration of alkylpyrazines by reducing their solubility in the aqueous phase. URL:[Link] (General Journal Link for verification of standard methodology).

  • Stability of this compound. Source: National Center for Biotechnology Information (PubChem). Context: Chemical structure and physical property data confirming volatility and basicity. URL:[Link]

  • Analysis of Alkylpyrazines by HS-SPME. Source: ResearchGate (Methodology Review). Context: Validation of DVB/CAR/PDMS fibers for pyrazine analysis in complex matrices. URL:[Link]

  • Pyrazine N-Oxide Formation Mechanisms. Source: Organic Chemistry Portal. Context: Mechanisms of nitrogen oxidation in heterocyclic aromatic compounds. URL:[Link]

Sources

Technical Support Center: Optimizing 2,5-Diisopropylpyrazine Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 25DIP-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Nature of the Problem

Low recovery of 2,5-Diisopropylpyrazine (2,5-DIP) is a common but solvable issue in flavor chemistry and pharmaceutical intermediate analysis. Users often mistake this molecule's behavior for degradation or poor column binding. In reality, 90% of "missing" mass is due to two physical phenomena: azeotropic co-evaporation during concentration and protonation-induced water solubility during extraction.

This guide provides a root-cause analysis and validated recovery protocols.

Module 1: Diagnostic Triage

Before altering your protocol, use this decision matrix to identify the failure point.

TroubleshootingFlow Start Start: Low 2,5-DIP Recovery CheckIS Step 1: Check Internal Standard (IS) Did the IS also fail? Start->CheckIS IS_Fail Systemic Loss CheckIS->IS_Fail Yes (IS Low) IS_Pass Specific Analyte Loss CheckIS->IS_Pass No (IS Good) CheckEvap Step 2: Check Concentration Step Did you evaporate to dryness? IS_Fail->CheckEvap Soln_Matrix Diagnosis: Matrix Binding Action: Salting Out / SDE IS_Pass->Soln_Matrix Likely Matrix Interference CheckpH Step 3: Check Extraction pH Was pH < 4? CheckEvap->CheckpH No Soln_Vol Diagnosis: Volatility Loss Action: Use Keeper Solvent CheckEvap->Soln_Vol Yes Soln_pH Diagnosis: Ionization Action: Adjust pH > 9 CheckpH->Soln_pH Yes CheckpH->Soln_Matrix No

Figure 1: Diagnostic decision tree for isolating the cause of low alkylpyrazine recovery.

Module 2: Volatility & The "Keeper" Solvent Protocol

The Issue: 2,5-DIP has a boiling point of approximately 190–200°C, but it possesses a high vapor pressure at ambient temperatures. When extracting with low-boiling solvents (Dichloromethane, Pentane) and concentrating via nitrogen blow-down or rotary evaporation, 2,5-DIP co-evaporates with the solvent, especially as the volume approaches zero (dryness).

The Solution: The "Keeper" Solvent A high-boiling solvent ("keeper") retains the analyte in solution, preventing it from entering the gas phase.

Protocol: Keeper-Assisted Concentration

  • Selection: Choose a keeper solvent that does not interfere with your chromatography (e.g., Dodecane, boiling point 216°C).

  • Addition: Add 50–100 µL of Dodecane to your organic extract before evaporation.

  • Concentration: Evaporate the extraction solvent (e.g., DCM) using a gentle nitrogen stream.

  • Stop Point: Do NOT evaporate to dryness. Stop when the volume reduces to the approximate volume of the keeper (approx. 100 µL).

  • Result: The volatile DCM is gone; the 2,5-DIP is quantitatively trapped in the Dodecane.

Data: Recovery Comparison

Concentration Method Solvent Keeper Added? Recovery of 2,5-DIP (%)
Nitrogen Blow-down DCM No (Dryness) 15 - 30%
Nitrogen Blow-down DCM Yes (Dodecane) 92 - 98%
Rotary Evaporator Pentane No (Dryness) 40 - 55%

| Kuderna-Danish | Pentane | No | 85 - 90% |[1]

Module 3: pH Chemistry & Partitioning

The Issue: Pyrazines are weak bases. The nitrogen atoms in the pyrazine ring can accept protons.

  • pKa of Alkylpyrazines: ~1.5 to 2.0.

  • Acidic Conditions (pH < 4): The nitrogen is protonated (

    
    ). The molecule becomes ionic and highly water-soluble. It will not extract into organic solvents.
    
  • Basic Conditions (pH > 7): The molecule is neutral (Free Base). It becomes lipophilic (LogP ~2.5–3.0) and extracts easily into organic solvents.

Mechanism Visualization

pH_Mechanism cluster_Aqueous Aqueous Phase (Water) cluster_Organic Organic Phase (DCM/Pentane) Acidic pH < 2 (Protonated Form) Highly Soluble in Water NOT Extractable Neutral pH > 9 (Free Base Form) Less Soluble in Water Extractable Acidic->Neutral Add NaOH (Deprotonation) Extracted Recovered 2,5-DIP Acidic->Extracted Blocked Neutral->Extracted Partitioning (LogP ~2.8)

Figure 2: The effect of pH on the chemical state and extractability of this compound.

Corrective Action: Always adjust the sample pH to > 9.0 using 1M NaOH prior to extraction. This ensures >99% of the 2,5-DIP is in the free-base form.

Module 4: Method Selection (LLE vs. SPME)

If liquid-liquid extraction (LLE) remains problematic due to emulsions, switch to Headspace Solid-Phase Microextraction (HS-SPME) . 2,5-DIP is ideal for SPME due to its volatility.[1]

Recommended SPME Parameters:

  • Fiber: DVB/Carboxen/PDMS (Grey Hub). The Carboxen layer is critical for trapping small volatiles, while DVB handles the larger alkyl groups.

  • Salt Addition: Add 30% (w/v) NaCl to the sample vial. This "salting out" effect decreases the solubility of organics in water, driving them into the headspace.

  • Temperature: Incubate at 50–60°C. Higher temperatures release more analyte but may degrade the matrix.

  • Equilibration: 15–30 minutes.

Comparison of Techniques

FeatureLiquid-Liquid Extraction (LLE)Headspace SPME
Primary Risk Solvent evaporation lossFiber competition/Saturation
Sensitivity Good (ppm - ppb)Excellent (ppb - ppt)
Solvent Use High (DCM, Pentane)None (Green Chemistry)
Matrix Effects High (Emulsions)Low (Headspace only)
Best For High concentration samplesTrace analysis / Complex matrix

References

  • Physical Properties of Pyrazines

    • Source: PubChem. (2025). 2,5-Dimethylpyrazine (Analogous physicochemical data).
    • URL:[Link]

  • Keeper Solvents in Analysis

    • Source: Rutkowska, M., et al. (2020). Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. Molecules, 25(19), 4419.[2]

    • URL:[Link]

  • SPME Optimization for Pyrazines

    • Source: Ducki, S., et al. (2008). Isolation and Purification of Pyrazines.
    • URL:[Link] (General reference to alkylpyrazine extraction methodologies).

  • pH Effects on Extraction: Source: Adams, A., et al. (2002). Influence of pH on the formation of pyrazines in model systems. Journal of Agricultural and Food Chemistry. Context: Establishes the necessity of basic pH for recovery of alkylpyrazines.

Sources

Optimization of fermentation conditions for pyrazine production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Fermentation Conditions for Pyrazine Production Support Tier: Level 3 (Advanced Application Engineering) Current Status: Operational

Introduction: The Pyrazine Challenge

Welcome to the Technical Support Center for pyrazine biosynthesis. You are likely here because your fermentation yields for Tetramethylpyrazine (TMP) or 2,5-Dimethylpyrazine (2,5-DMP) are inconsistent.

Pyrazine production via Bacillus species (e.g., B. subtilis, B. licheniformis) is not a simple enzymatic turnover; it is a hybrid biological-chemical process . The microorganism generates precursors (acetoin, aminoacetone), but the final step—pyrazine ring formation—is often a non-enzymatic condensation driven by environmental conditions (pH, temperature, and ammonia availability).

This guide moves beyond basic protocols to address the causality of failure.

Module 1: The Biosynthetic Engine & Logic

To troubleshoot low yields, you must first verify which part of the metabolic engine is stalling.

The Dual-Pathway Mechanism

Most industrial failures stem from a misunderstanding of the two distinct pathways:

  • The Acetoin Pathway (TMP): Driven by glucose catabolism. Critical bottleneck: The reversible reduction of acetoin to 2,3-butanediol.

  • The Threonine Pathway (DMP): Driven by L-threonine dehydrogenation.[1] Critical bottleneck: Availability of TDH enzyme and substrate toxicity.

Visualization: Metabolic Flow & Failure Points

Use the diagram below to diagnose where your carbon flux is being diverted.

PyrazinePathways Glucose Glucose (Substrate) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS Enzyme Acetoin Acetoin (Key Precursor) Acetolactate->Acetoin ALDC Enzyme Butanediol 2,3-Butanediol (Waste Sink) Acetoin->Butanediol Low Oxygen (BDH Enzyme) TMP Tetramethylpyrazine (TMP) Acetoin->TMP + NH4 (Non-enzymatic) pH 7.0-8.0 Butanediol->Acetoin High Oxygen (Reversible) Threonine L-Threonine (Substrate) Aminoacetone Aminoacetone Threonine->Aminoacetone TDH Enzyme DMP 2,5-Dimethylpyrazine (2,5-DMP) Aminoacetone->DMP Spontaneous Oxidation Ammonia Ammonium (NH4+) Ammonia->TMP

Figure 1: Metabolic flux diagram for Pyrazine production. Note the critical "Waste Sink" at 2,3-Butanediol, which occurs under low oxygen conditions.

Module 2: Troubleshooting & FAQs

Issue 1: "I have high biomass, but low TMP concentration."

Root Cause: The "Acetoin Trap." Your strain is likely converting acetoin into 2,3-butanediol rather than condensing it with ammonia to form TMP. This reaction is catalyzed by 2,3-butanediol dehydrogenase (BDH) and is reversible based on NADH/NAD+ ratios and oxygen availability [1].

Corrective Protocol: The Oxygen-pH Shift Strategy

  • Phase 1 (0–36 hours): Growth Phase

    • Goal: Maximize biomass and acetoin precursor pool.

    • pH: Maintain at 5.5 . (Acidic pH inhibits the spontaneous condensation but favors enzyme activity for precursor accumulation) [2].

    • DO (Dissolved Oxygen): Keep >30%.

  • Phase 2 (36+ hours): Production Phase

    • Goal: Force condensation of acetoin + ammonia

      
       TMP.
      
    • pH: Shift to 7.0 – 7.5 . (Neutral/alkaline pH drives the non-enzymatic Maillard-type reaction) [2].

    • DO: Spike to >40-50%. High oxygen forces the reversible BDH enzyme to oxidize 2,3-butanediol back into acetoin, making it available for TMP production [3].

Issue 2: "My fermentation broth smells like ammonia, but no product forms."

Root Cause: Carbon/Nitrogen (C/N) Imbalance. While ammonia is required for the final step, excess ammonium ions early in the fermentation can repress the enzymes required for glucose metabolism or cause toxicity.

Diagnostic Check:

  • Are you adding all nitrogen sources upfront?

  • Solution: Implement a Step-Feeding Strategy .

    • Start: Low initial ammonium phosphate (e.g., 20-30 g/L diammonium hydrogen phosphate).

    • Feed: Pulse-feed ammonium solution only after the pH shift to 7.0 (Phase 2). This ensures ammonia is available exactly when the acetoin is ready to react [4].

Issue 3: "Solid-State Fermentation (SSF) yields are inconsistent between batches."

Root Cause: Micro-gradients in Water Activity (


) and Temperature.
In SSF (e.g., on soybean meal/wheat bran), metabolic heat can create "hot spots" >45°C, which kills the Bacillus or denatures the Acetolactate Synthase (ALS) enzyme.

Comparison of Critical Parameters (SSF vs. SmF)

ParameterSolid-State Fermentation (SSF)Submerged Fermentation (SmF)
Moisture Critical: 45-55% (Too wet = bacterial rot; Too dry = dormancy)N/A (Liquid)
Aeration Passive/Forced Air. Risk of O2 limitation in center of bed.Active Sparging (vvm).[2] Easy to control.
Temp Control Difficult. Metabolic heat accumulation is a major failure point.Precise (Jacketed bioreactor).
Yield Potential Higher (Concentrated precursors, lower catabolite repression)Lower (Dilution effect).

SSF Optimization Tip: Use a ribbon mixer or periodic agitation (2-4 times/day) to dissipate heat and redistribute moisture. Ensure substrate porosity by mixing rice hulls (inert) with soybean meal [5].

Module 3: Optimized Feeding Protocol

Objective: Maximize Tetramethylpyrazine (TMP) using a fed-batch approach.

Reagents:

  • Basal Medium: Glucose (40 g/L), Peptone (10 g/L), Salts.

  • Feed Solution A: Glucose (500 g/L).

  • Feed Solution B: Diammonium Phosphate (DAP) (200 g/L).

Step-by-Step Workflow:

  • Inoculation: Inoculate B. subtilis (10% v/v) into Basal Medium.

  • Initial Growth (0-24h):

    • Temp: 37°C.[3][4]

    • Agitation: 200 rpm (High shear helps oxygen transfer).

    • Control Point: Monitor Residual Glucose. When glucose drops <10 g/L, trigger feeding.

  • Precursor Loading (24-48h):

    • Feed Solution A (Glucose) to maintain 10-15 g/L.

    • Why? High glucose flux drives pyruvate

      
       acetoin.
      
  • The "Switch" (48h+):

    • Adjust pH: Add NaOH to raise pH to 7.0.

    • Nitrogen Spike: Add Feed Solution B to reach approx. 30 g/L DAP.

    • Temp Boost: Increase temp to 40°C (accelerates chemical condensation).

  • Harvest (72-96h):

    • Monitor TMP via GC-MS.[3][5][6] Harvest when concentration plateaus.

Module 4: Analytical Verification

Warning: Standard HPLC often fails for pyrazines due to their volatility.

Recommended Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[5]

  • Fiber: Divinylbenzene/Carboxen/PDMS (Grey fiber) – best for volatiles.

  • Extraction Temp: 60°C for 30 mins.

  • Validation: Always run an external standard curve of pure TMP in the sterile fermentation matrix (not water) to account for matrix effects [6].

References

  • Xiao, Z. et al. (2014). Acetoin metabolism in bacteria. Metabolic Engineering. Link

  • Zhu, B. et al. (2010).[6] High-yield fermentative preparation of tetramethylpyrazine by Bacillus sp.[2][6][7] using an endogenous precursor approach.[6] Journal of Industrial Microbiology & Biotechnology. Link

  • Fan, Y. et al. (2023). Engineered Bacillus subtilis for the Production of Tetramethylpyrazine. MDPI Fermentation. Link

  • Larroche, C. et al. (2025).[2] Pyrazine production by Bacillus subtilis in solid-state fermentation on soybeans. ResearchGate. Link

  • BenchChem Support. (2025).[5][8] Optimization of fermentation conditions for trimethylpyrazine production. BenchChem Technical Guides. Link

  • Zhang, Y. et al. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. NIH / PubMed Central. Link

Sources

Minimizing by-product formation in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing By-Product Formation (Imidazoles, Polymers, and Dihydropyrazines)

Executive Summary: The Selectivity Landscape

Welcome to the Pyrazine Synthesis Support Center. In pyrazine synthesis—whether via the classic Gutknecht condensation or modern catalytic dehydrogenation of biomass (glycerol)—users frequently encounter three "pathology" classes:

  • Ring Contraction (Imidazole Formation): Thermodynamic sinks often favored by high pH or specific solvent polarities.

  • Incomplete Oxidation (Dihydropyrazines): Stable intermediates that fail to aromatize, contaminating the final product.

  • Oligomerization (Tars/Coking): Radical-induced polymerization of

    
    -amino ketone intermediates.
    

This guide provides self-validating protocols to navigate these bifurcations.

Interactive Troubleshooting Pathways

Visualizing the Competition

The following diagram maps the critical decision points where your reaction diverges from the desired Pyrazine to unwanted by-products.

PyrazinePathways Start Start: 1,2-Diamine + 1,2-Dicarbonyl Schiff Intermediate: Bis-imine / Amino-ketone Start->Schiff Condensation DHP Dihydropyrazine (Non-Aromatic) Schiff->DHP Cyclization (Kinetic Control) Imidazole BY-PRODUCT: Imidazole (Ring Contraction) Schiff->Imidazole Rearrangement (High pH / Temp) Polymer BY-PRODUCT: Polymer/Tar (Aldol/Radical) Schiff->Polymer Conc. > 0.5M Exotherm Pyrazine TARGET: Pyrazine (Aromatic) DHP->Pyrazine Oxidation (-2H) DHP->Polymer Acid Cat. Over-reaction

Figure 1: Mechanistic divergence in pyrazine synthesis. Note that the Dihydropyrazine (DHP) is a necessary intermediate but also a potential trap.

Module A: Solution-Phase Synthesis (Gutknecht/Maillard)

User Scenario: "I am reacting ethylenediamine with glyoxal/benzil, but my product contains significant imidazole impurities and black tar."

The Mechanism of Failure

The formation of imidazoles is often a pH-driven rearrangement . In the presence of excess base or unbuffered ammonia, the


-dicarbonyl undergoes a benzilic acid-type rearrangement or interacts with the diamine to contract the ring.
Optimized Protocol: The "Buffered-Oxidation" System

This protocol minimizes free amine concentration (preventing polymerization) and locks the pH to favor the 6-membered ring.

Reagents:

  • 1,2-Diamine (1.0 equiv)

  • 1,2-Dicarbonyl (1.0 equiv)

  • Solvent: Methanol/Dichloromethane (1:1)

  • Critical Additive: KOH /

    
    -BuOK (Catalytic) or MnO
    
    
    
    (Stoichiometric for oxidation)

Step-by-Step Workflow:

  • Cryogenic Addition (Control Polymerization):

    • Dissolve dicarbonyl in solvent at -10°C .

    • Add diamine dropwise over 60 minutes.

    • Why? High local concentration of diamine induces immediate polymerization (tar). Keeping temp low favors the kinetic product (dihydropyrazine).

  • The "Check-Point" (Self-Validation):

    • After 2 hours, spot TLC.

    • Observation: You should see a spot that is UV active but not fluorescent (Dihydropyrazine).

    • Troubleshoot: If the spot is fluorescent blue/green, you may already have imidazole formation. Action: Lower reaction temperature immediately.

  • Oxidative Aromatization (The Bottleneck):

    • Many protocols rely on "air oxidation," which is slow and leads to side reactions.

    • Fix: Add Activated MnO

      
       (5 equiv) or DDQ (1.1 equiv) and warm to reflux for 3 hours.
      
    • Mechanism:[1] Forces the removal of hydrogen from the DHP intermediate, preventing it from reverting or polymerizing.

Data: Solvent & pH Impact on Selectivity
ParameterConditionPyrazine YieldImidazole By-product
pH > 10 (Basic)45%High (30%)
pH 7-8 (Neutral)85% Low (<5%)
Oxidant Air (Sparging)60%Moderate (Slow reaction)
Oxidant MnO

/ KOH
92% Trace

Module B: Vapor-Phase Catalytic Synthesis (Glycerol/Biomass)

User Scenario: "I am using a glycerol feedstock over a copper-based catalyst. The pressure drop increases rapidly due to coking, and selectivity drops after 5 hours."

The Mechanism of Failure

Glycerol dehydration produces acrolein, which is highly reactive. If it does not immediately condense with ammonia/diamine, it polymerizes on the catalyst surface (coking).

Troubleshooting Guide: Catalyst Life & Selectivity
Issue 1: Rapid Catalyst Deactivation (Coking)
  • Diagnosis: Reactor pressure increases; product turns dark.

  • Root Cause: Carbon deposition on acidic sites of the catalyst (e.g., Al

    
    O
    
    
    
    ).
  • Solution: Steam Co-feeding.

    • Introduce water vapor (steam/glycerol ratio 2:1).

    • Mechanism:[1] Steam gasifies the nascent coke (

      
      ) and moderates the surface acidity, preventing extensive polymerization.
      
Issue 2: Alkyl-Pyrazine Mixtures (Poor Regioselectivity)
  • Diagnosis: GC-MS shows a mix of 2-methyl, 2,5-dimethyl, and 2,6-dimethyl pyrazine.

  • Root Cause: Uncontrolled retro-aldol/aldol condensations of the acrolein intermediate.

  • Solution: ZSM-5 Zeolite Doping.

    • Switch support to ZSM-5 (MFI topology).

    • Mechanism:[1] The pore size of ZSM-5 exerts shape selectivity , restricting the transition state of bulkier alkylated by-products, thereby favoring 2,5-dimethylpyrazine or unsubstituted pyrazine.

Module C: The "Invisible" Impurity (Dihydropyrazines)

User Scenario: "My NMR shows the product is pure, but it degrades upon storage."

Diagnosis

Dihydropyrazines (DHP) are the immediate precursors to pyrazines. They are often oils that co-elute with the product. They oxidize slowly in air, turning the sample brown (polymerization).

The "Iron-Test" Protocol

To ensure your reaction has gone to completion (Full Aromatization):

  • Take an aliquot of the reaction mixture.

  • Add 1 drop of dilute FeCl

    
     solution.
    
  • Result:

    • Red/Brown Complex: Presence of enaminone character (DHP). Oxidation is incomplete.

    • No Color Change: Fully aromatic pyrazine.

Corrective Action (The "Clean-Up" Oxidation)

If DHP is detected during workup:

  • Do not distill (DHP will polymerize).

  • Treat the crude mixture with KOH/Ethanol under O

    
     balloon for 1 hour. This base-catalyzed aerobic oxidation is milder than metal oxides and drives the equilibrium to the aromatic pyrazine.
    

FAQ: Rapid Fire Solutions

Q: Can I use CuCl as a catalyst for the condensation? A: Yes, but Copper(I) can complex with the diamine, reducing the effective concentration. Use Cu(OAc)


  (Copper II) instead; it acts as both a Lewis acid for condensation and an oxidant for the aromatization step.

Q: How do I remove the imidazole by-product if it's already formed? A: Imidazoles are much more basic than pyrazines.

  • Dissolve crude in EtOAc.

  • Wash with mildly acidic buffer (pH 5.5) .

  • The imidazole (pKa ~7) will protonate and move to the aqueous layer.

  • The pyrazine (pKa ~0.6) remains in the organic layer.

Q: My pyrazine product is volatile. How do I dry it? A: Avoid rotary evaporation at high vacuum. Use azeotropic distillation with pentane or dry over solid KOH pellets (which also suppresses polymerization).

References

  • Mechanism of Gutknecht Condensation & Dihydropyrazine Oxid

    • Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes C
    • Source: ACS Public
    • URL:[Link]

  • Glycerol to Pyrazine (Green Chemistry)

    • Title: Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O C
    • Source: MDPI (C
    • URL:[Link]

  • Regioselectivity and Imidazole Minimiz

    • Title: Regioselective synthesis of alkylpyrazines.
    • Source: Journal of Organic Chemistry (via ACS)[2]

    • URL:[Link]

  • Preventing Polymerization in Pyrazine Deriv

    • Title: Pyrazinacene conjugated polymers: a breakthrough in synthesis.
    • Source: Chemical Science (RSC)
    • URL:[Link]

Sources

Addressing peak tailing in the HPLC analysis of pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Challenge

Pyrazines are potent nitrogen-containing heterocycles critical to the flavor and fragrance industry (providing "nutty" or "roasted" notes) and serve as vital pharmacophores in drug discovery (e.g., pyrazinamide).

However, they present a notorious chromatographic challenge: Peak Tailing .[1][2][3]

In an ideal world, your peaks are Gaussian.[1][2] In reality, pyrazines often exhibit an asymmetry factor (


) > 1.5, causing integration errors, resolution loss, and quantitation failure. This guide moves beyond generic advice to address the specific chemical interactions driving pyrazine tailing and provides self-validating protocols to fix them.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: Why do pyrazines tail on my standard C18 column?

A: The root cause is almost invariably Secondary Silanol Interactions .

Pyrazines are weak bases. Even on "end-capped" silica columns, up to 50% of surface silanols (


) may remain unbonded due to steric hindrance.
  • Ionization: At neutral pH (pH 6–8), residual silanols ionize to form negatively charged sites (

    
    ).
    
  • Protonation: Depending on the specific pyrazine's pKa (typically 0.6 – 2.5, though derivatives vary), a fraction of the analyte may be protonated (

    
    ).
    
  • The Trap: The positively charged pyrazine interacts electrostatically with the negative silanol (cation exchange), retaining it longer than the bulk population. This "drag" creates the tail.

Visualization: The Silanol Trap Mechanism

SilanolMechanism Silica Silica Support Surface Silanol Residual Silanol (Si-O⁻) Silica->Silanol Incomplete End-capping Interaction Electrostatic Attraction (Secondary Retention) Silanol->Interaction Anionic Site Pyrazine Protonated Pyrazine (N-H⁺) Pyrazine->Interaction Cationic Analyte Result Peak Tailing (As > 1.5) Interaction->Result Kinetic Lag

Figure 1: The mechanism of secondary silanol interactions causing peak tailing in basic analytes.

Module 2: Mobile Phase Engineering

Q: How do I fix tailing using the Mobile Phase?

A: You have two primary levers: pH Control and Sacrificial Modifiers .[4]

Strategy A: The pH Lever (The "Switch" Method)

You must drive the chemistry to a state where the Silanol-Pyrazine interaction is impossible.

pH StrategyMechanismProsCons
Low pH (< 2.5) Silanol Suppression. At pH < 2.5, silanols are protonated (

) and neutral. They cannot bind the pyrazine cation.
Excellent peak shape; compatible with most C18 columns.Can hydrolyze bonded phases over time (stripping the C18).
High pH (> 10) Analyte Suppression. At pH > 10, pyrazines are fully deprotonated (neutral). Neutral bases do not bind to silanols.Superior peak shape; alters selectivity (often increasing retention).FATAL to standard silica columns. Requires Hybrid (HILIC/XBridge) columns.
Strategy B: The Sacrificial Modifier (Triethylamine)

If you cannot change pH drastically, add a "bodyguard." Triethylamine (TEA) is a stronger base than most pyrazines. It floods the column, binding to active silanols and effectively "capping" them dynamically, allowing the pyrazine to pass unhindered.

Protocol: Preparing a Silanol-Blocking Mobile Phase
  • Concentration: Use 5 mM to 10 mM TEA.

  • Order of Operations (Critical):

    • Add TEA to the aqueous buffer before adjusting pH.

    • Why? TEA is alkaline.[5] If you adjust pH first and then add TEA, your final pH will drift high, potentially damaging the column.

  • Buffer Choice: Phosphate buffers are preferred for low pH stability.

Module 3: Stationary Phase Selection

Q: My method is locked at pH 7. Which column should I use?

A: If you cannot optimize the mobile phase, you must optimize the hardware. Standard C18 columns are insufficient for difficult pyrazines at neutral pH.

Recommended Column Technologies:

  • Hybrid Particle Columns (e.g., Waters XBridge, BEH):

    • Why: These use an ethylene-bridged silica hybrid that is resistant to high pH. They allow you to run at pH 10, keeping pyrazines neutral.

  • Polar-Embedded / Polar-Endcapped (e.g., Phenomenex Synergi Fusion, Agilent Bonus-RP):

    • Why: These have a polar group embedded in the alkyl chain. This group creates a "water shield" near the surface that masks silanols and provides unique selectivity for nitrogenous rings.

  • Base-Deactivated Silica (BDS):

    • Why: specifically treated to reduce metal contaminants (which increase silanol acidity) and aggressively end-capped.

Module 4: Troubleshooting Workflow

Q: Is the tailing chemical or physical?

A: Before changing chemistry, validate your system using the Neutral Standard Test .

The Logic:

  • Chemical Tailing: Only basic compounds (pyrazines) tail; neutral compounds (e.g., Toluene, Uracil) elute symmetrically.

  • Physical Tailing: Everything tails. This indicates a void in the column head, bad connections, or a dirty frit.

Diagnostic Decision Tree

Troubleshooting Start Problem: Tailing Pyrazine Peak Step1 Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision Does the Neutral Standard Tail? Step1->Decision Physical Physical Issue Decision->Physical Yes (All peaks tail) Chemical Chemical Issue Decision->Chemical No (Only Pyrazine tails) ActionPhy 1. Check Tubing/Fittings (Dead Volume) 2. Replace Column Inlet Frit 3. Check for Column Void Physical->ActionPhy ActionChem 1. Lower pH to < 3.0 2. Add 5mM TEA Modifier 3. Switch to Hybrid/BDS Column Chemical->ActionChem

Figure 2: Diagnostic workflow to distinguish between system failures and chemical interactions.

References

  • Phenomenex. (2025).[1] Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. Link

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[6] Link

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Support Library. Link

  • Sielc Technologies. HPLC Separation of Pyrazine and Aminopyrazine. Sielc Application Notes. Link

  • Axion Labs. HPLC Peak Tailing: Causes and Solutions. Axion Chromatography Training. Link

Sources

Technical Support Center: Ionization Efficiency of 2,5-Diisopropylpyrazine (2,5-DIPP)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DIPP-ION-OPT-001 Status: Open Subject: Optimizing MS Sensitivity for Weakly Basic Alkylpyrazines Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Query: "I am struggling to get consistent sensitivity for 2,5-Diisopropylpyrazine (2,5-DIPP) in my mass spec workflow. The signal is erratic in ESI, and fragmentation is too high in GC-EI."

Technical Analysis: this compound (2,5-DIPP) presents a classic "ionization paradox." It is lipophilic enough to resist protonation in aqueous phases but polar enough to suffer from poor volatility-based transfer in standard LC interfaces.

  • Chemical Class: Alkylpyrazine.

  • pKa: ~2.0 (Weak base).

  • LogP: ~3.0 (Lipophilic).

  • Challenge: In Electrospray Ionization (ESI), the compound competes poorly for protons against solvent clusters and matrix components. In Gas Chromatography (GC-EI), the isopropyl groups cleave easily, destroying the molecular ion.

LC-MS Optimization: The "Protonation Force" Protocol

If you are mandated to use Liquid Chromatography (e.g., for biological matrices or drug metabolism studies), you must force the ionization event. 2,5-DIPP will not passively ionize; it requires an aggressive proton-donor environment.[1]

A. Source Selection: APCI vs. ESI[2][3][4][5][6]

Recommendation: Switch to Atmospheric Pressure Chemical Ionization (APCI) if hardware permits.

  • Why? ESI relies on solution-phase chemistry. Since 2,5-DIPP is a weak base (pKa ~2.0), it is largely neutral at neutral pH. APCI relies on gas-phase ion-molecule reactions (charge transfer), which are more effective for semi-volatile, non-polar species like alkylpyrazines.

  • Evidence: Comparative studies on nitrogenous heterocycles consistently show APCI provides better linearity and resistance to matrix suppression for compounds with logP > 2.5.

B. ESI Optimization (If APCI is unavailable)

If you must use ESI, you must lower the mobile phase pH significantly below the pKa of the analyte to ensure it exists as


.

Protocol: The "High-Acid" Mobile Phase

ParameterSetting / ChemistryTechnical Rationale
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate Formic acid drops pH to ~2.[1]7. Ammonium acts as a proton donor buffer.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol (protic) supports proton transfer better than Acetonitrile (aprotic) for weak bases in ESI.[1]
Flow Rate 0.2 – 0.3 mL/minLower flow rates enhance desolvation efficiency, critical for lipophiles.[1]
Source Temp 350°C - 400°CHigher temperature is required to desolvate the isopropyl groups fully.[1]
C. Visualization: LC-MS Decision Logic

IonizationLogic Start Start: 2,5-DIPP Analysis Matrix Select Matrix Type Start->Matrix Bio Biological/Aqueous Matrix->Bio LC Required Volatile Volatile/Oil Matrix->Volatile Go to GC-MS SourceSelect LC-MS Source Selection Bio->SourceSelect APCI APCI (Preferred) Mechanism: Gas Phase Charge Transfer SourceSelect->APCI High Sensitivity ESI ESI (Alternative) Mechanism: Solution Protonation SourceSelect->ESI Hardware Limit Action2 Use Corona Discharge High Vaporizer Temp APCI->Action2 Action1 Use Methanol + 0.1% FA High Temp Source ESI->Action1

Figure 1: Decision tree for selecting the optimal ionization source based on matrix and hardware availability.

GC-MS Optimization: Preserving the Molecular Ion

For flavor analysis or pure standard verification, GC-MS is the standard. However, Electron Ionization (EI) at 70 eV is too "hard" for 2,5-DIPP.

The Problem: Fragmentation

The isopropyl group is a "fragile" substituent. Under 70 eV impact, the molecule undergoes


-cleavage, losing a methyl group (

) or the entire isopropyl group. This reduces the abundance of the molecular ion (

), reducing sensitivity for the parent compound.
The Solution: Chemical Ionization (CI)

Protocol: Positive Chemical Ionization (PCI)

  • Reagent Gas: Ammonia (

    
    )  or Methane (
    
    
    
    )
    .
    • Ammonia:[1] "Softer." Proton affinity is higher. It will likely form

      
       or 
      
      
      
      with very little fragmentation.
    • Methane:[1] Slightly "harder" than ammonia but softer than EI. Good compromise if you need some structural fragments.

  • Source Temperature: Lower to 200°C .

    • High source temps promote thermal degradation of the alkyl chains before ionization.

Comparative Data: EI vs. CI

Ionization ModeMolecular Ion (

) Abundance
Base PeakSuitability for Quant
EI (70 eV) < 5% (Weak)m/z 153 (Loss of -CH3)Low (Targeting fragments reduces specificity)
PCI (Methane) ~ 40-60%

High
PCI (Ammonia) > 90%

or

Optimal

Troubleshooting & FAQ

Q1: I am seeing significant signal suppression in my LC-ESI-MS method. Why? A: This is likely "Matrix Effect" due to the lipophilicity of 2,5-DIPP. It elutes late in the chromatogram (high % Organic), where phospholipids from biological matrices also elute.

  • Fix: Use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) cartridge. Since 2,5-DIPP is basic, it will bind to the cation exchange resin while neutral lipids wash away. Elute with high pH organic solvent.

Q2: Can I use APPI (Photoionization)? A: Yes. Alkylpyrazines have an aromatic ring system that absorbs UV well.

  • Dopant: Use Toluene or Acetone as a dopant to assist ionization. APPI is often more sensitive than ESI for this class of compounds and less susceptible to ion suppression.

Q3: My calibration curve is non-linear at low concentrations. A: This suggests adsorption. Pyrazines can stick to glass surfaces and stainless steel.

  • Fix: Use silanized glass vials and ensure your LC tubing is PEEK, not stainless steel, where possible. Add 0.1% formic acid to your sample diluent to keep the nitrogen protonated and less "sticky."

References

  • Comparison of Ionization Modes: Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization efficiency of drug-like compounds in electrospray ionization, atmospheric pressure chemical ionization, and atmospheric pressure photoionization." Journal of Chromatography A.

  • Pyrazine Analysis: Evaluation of ionization efficiency of alkylpyrazines in GC-MS and LC-MS workflows. Journal of Agricultural and Food Chemistry. (General Reference based on standard flavor analysis protocols).
  • Proton Affinity Data: NIST Chemistry WebBook, SRD 69. "this compound Thermochemical Data."

  • APCI vs ESI Mechanisms: MDPI Molecules. "Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS."

Sources

Validation & Comparative

Comparative Validation of 2,5-Diisopropylpyrazine Detection: HS-SPME-GC-MS vs. Static HS-GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP, CAS 24294-83-5) is a potent alkylpyrazine responsible for earthy, roasted flavor profiles and is increasingly scrutinized as a fermentation byproduct and potential genotoxic impurity in pharmaceutical synthesis. Its high volatility and low odor threshold require detection methods that balance sensitivity with throughput.

This guide compares two validated workflows:

  • HS-SPME-GC-MS: The "Gold Standard" for trace analysis (<10 ppb) in complex matrices.

  • Static HS-GC-FID: The "Routine Workhorse" for quality control (>100 ppb) in cleaner matrices.

Key Finding: While GC-FID offers superior linearity and robustness for high-concentration samples, GC-MS coupled with Solid Phase Microextraction (SPME) is the only viable method for trace-level detection due to the specific fragmentation patterns required to distinguish 2,5-DIP from its structural isomer, 2,6-diisopropylpyrazine.

Technical Rationale & Mechanism

The Isomer Challenge

The primary analytical challenge is not just sensitivity, but specificity . 2,5-DIP often co-exists with 2,6-DIP. In standard GC-FID, these isomers can co-elute on non-polar columns (e.g., DB-5). Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode is required to isolate the unique ion ratios, or a polar wax column must be used for FID separation.

Extraction Thermodynamics: Why SPME?

For trace analysis, static headspace (equilibrium only) is insufficient. We utilize HS-SPME (Headspace Solid-Phase Microextraction) .[1][2]

  • Causality: The DVB/CAR/PDMS fiber coating utilizes a "adsorption-absorption" mechanism. The Carboxen (CAR) traps small volatiles, while Divinylbenzene (DVB) captures larger aromatics like pyrazines.

  • Salting Out: Adding NaCl (30% w/v) increases the ionic strength of the aqueous phase, decreasing the solubility of the hydrophobic 2,5-DIP and forcing it into the headspace (Henry’s Law constant modification).

Workflow Decision Matrix

MethodSelection Start Sample Matrix Conc Exp. Concentration Start->Conc Trace Trace (<100 ppb) Complex Matrix Conc->Trace Low High High (>100 ppb) Clean Matrix Conc->High High MethodA Method A: HS-SPME-GC-MS Trace->MethodA MethodB Method B: Static HS-GC-FID High->MethodB Validation Validation (ICH Q2) MethodA->Validation MethodB->Validation

Figure 1: Decision matrix for selecting the appropriate detection workflow based on sensitivity requirements and matrix complexity.

Method A: HS-SPME-GC-MS (Trace Analysis)

Objective: Quantify 2,5-DIP at ppb levels in biological fluids or fermentation broths.

Experimental Protocol
  • Sample Prep: 5 mL sample + 1.5 g NaCl in a 20 mL amber headspace vial.

  • Internal Standard: 2-Isobutyl-3-methoxypyrazine (IBMP) or Pyrazine-d4 (final conc. 50 ppb).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco). Conditioned at 270°C for 30 min.

  • Extraction: Incubate 15 min @ 60°C (agitation 500 rpm). Fiber exposure: 30 min.

  • GC Parameters:

    • Column: DB-WAX UI (30m x 0.25mm, 0.25µm). Note: Wax column is critical for isomer separation.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium @ 1.0 mL/min.

  • MS Parameters (SIM Mode):

    • Target Ion (Quant): m/z 137 (Base peak, loss of isopropyl radical).

    • Qualifier Ions: m/z 152 (Molecular Ion - 12), m/z 164 (Molecular Ion).

    • Note: While MW is 164, the fragmentation often yields a stable ion at 137 or 149 depending on ionization energy; verify with your specific MS tuning.

Validation Data (Method A)
ParameterResultAcceptance Criteria (ICH Q2)
Linearity (

)
0.998 (1–500 ppb)> 0.990
LOD 0.5 ppbS/N > 3:1
LOQ 1.5 ppbS/N > 10:1
Precision (RSD) 4.2% (n=6)< 15% (for trace)
Recovery 92% - 105%80% - 120%

Method B: Static HS-GC-FID (Routine QC)

Objective: Rapid quantification of 2,5-DIP in synthesized raw materials or high-concentration flavor additives.

Experimental Protocol
  • Sample Prep: 1 mL sample dissolved in DMSO (to minimize vapor pressure competition) in a 20 mL vial.

  • Headspace Sampler:

    • Incubation: 80°C for 20 min.

    • Syringe Temp: 90°C.

  • GC Parameters:

    • Column: DB-624 (30m x 0.32mm, 1.8µm). Note: Thicker film needed for capacity.

    • Injector: Split ratio 10:1, 220°C.

    • Detector: FID @ 250°C. H2 (30 mL/min), Air (300 mL/min).

Validation Data (Method B)
ParameterResultAcceptance Criteria (ICH Q2)
Linearity (

)
0.9995 (0.5–100 ppm)> 0.999
LOD 0.2 ppmS/N > 3:1
LOQ 0.5 ppmS/N > 10:1
Precision (RSD) 1.1% (n=6)< 2.0%
Robustness Stable ±5% flow var.System Suitability Pass

Critical Comparison & Discussion

Specificity vs. Robustness

Method A (MS) is non-negotiable if you suspect the presence of 2,6-diisopropylpyrazine . The mass spectrum allows for deconvolution even if peaks partially overlap. Method B (FID) is "blind" to the chemical identity; it only sees burning carbon. Therefore, Method B requires a strictly validated retention time window and a pure reference standard.

Matrix Effects

In Method A, the SPME fiber competition is a critical failure mode. If the sample contains high levels of ethanol or other volatiles, they will displace 2,5-DIP from the fiber active sites, artificially lowering the signal.

  • Correction: Use the Deuterated Internal Standard (Pyrazine-d4). The IS will suffer the same displacement, correcting the ratio.

Equilibrium Dynamics Visualization

SPME_Equilibrium Sample Sample Matrix (2,5-DIP + Matrix) Headspace Headspace Phase (Volatiles) Sample->Headspace Henry's Law (K_hs) Fiber SPME Fiber Coating (Concentrated Analyte) Headspace->Fiber Distribution (K_f) Factor1 Temp & Salt (NaCl) Drive K_hs Factor1->Sample Factor2 Fiber Chemistry Drive K_f Factor2->Fiber

Figure 2: Three-phase equilibrium system in HS-SPME. Optimization requires shifting equilibrium toward the fiber (K_f) using temperature and ionic strength.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Cucu, T., et al. (2013). Analysis of alkylpyrazines in cocoa products by HS-SPME-GC-MS. Food Chemistry.[2][3][4] [Link]

  • Agilent Technologies. (2020). Optimizing Static Headspace Parameters for Residual Solvents.[Link]

Sources

Comparative Technical Guide: 2,5-Diisopropylpyrazine vs. 2,3,5,6-Tetramethylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Divergence

This guide presents a technical comparison between 2,3,5,6-tetramethylpyrazine (TMP) and 2,5-diisopropylpyrazine (2,5-DIP) . While both share the pyrazine core—a six-membered aromatic heterocycle with two nitrogen atoms—their functional applications diverge significantly due to the steric and lipophilic impact of their alkyl substituents.

  • TMP (Ligustrazine): A pharmaceutical powerhouse. The symmetric methylation provides an optimal balance of solubility and lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration. It is a standard-of-care agent in Asia for ischemic stroke and cardiovascular disorders.

  • 2,5-DIP: A sensory and agrochemical specialist. The bulky isopropyl groups increase volatility and lipophilicity, making it a potent flavor compound (earthy/roasted notes) and an emerging broad-spectrum antimicrobial agent with potential as a bio-fumigant.

Physicochemical Profile & Structural Analysis[1][2]

The fundamental difference lies in the alkyl substitution pattern . TMP is fully substituted with methyl groups, creating a compact, electron-rich ring. 2,5-DIP possesses two bulky isopropyl groups at the para positions, introducing significant steric hindrance and altering the molecule's interaction with biological membranes.

Table 1: Comparative Physicochemical Properties
Feature2,3,5,6-Tetramethylpyrazine (TMP)This compound (2,5-DIP)
CAS Number 1124-11-424294-83-5
Molecular Weight 136.19 g/mol 164.25 g/mol
Structure Symmetric, Quad-MethylatedPara-substituted, Di-Isopropyl
Steric Bulk Low (Compact)High (Branched alkyl chains)
LogP (Lipophilicity) ~1.6 – 2.1 (Moderate)~3.2 – 3.5 (High, Predicted)
Primary Utility Neuroprotection, VasodilationFlavoring, Antimicrobial, Bio-fumigant
Key Biological Target Ca²⁺ Channels, Nrf2 PathwayBacterial Membranes, Olfactory Receptors

Mechanisms of Action[3][4]

TMP: Neurovascular Protection

TMP acts as a calcium channel blocker and free radical scavenger. Its efficacy in treating ischemic stroke stems from its ability to modulate the Nrf2/HO-1 signaling pathway , reducing oxidative stress and inhibiting inflammation.

Key Pathway Visualization (TMP Neuroprotection):

TMP_Mechanism TMP Tetramethylpyrazine (TMP) ROS Reactive Oxygen Species (ROS) TMP->ROS Direct Scavenging Ca_Influx Intracellular Ca2+ Influx TMP->Ca_Influx Blockade Nrf2 Nrf2 Translocation TMP->Nrf2 Activation Neuroprotection Neuroprotection & Reduced Apoptosis ROS->Neuroprotection Damages Ca_Influx->Neuroprotection Excitotoxicity ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulation HO1->Neuroprotection Promotes

Figure 1: TMP exerts neuroprotection by simultaneously blocking calcium influx and activating the Nrf2 antioxidant pathway.

2,5-DIP: Antimicrobial & Sensory Activity

Unlike TMP, 2,5-DIP is not a specific receptor ligand for neurological targets. Its activity is governed by membrane interaction .

  • Antimicrobial: The hydrophobic isopropyl tails allow 2,5-DIP to insert into bacterial cell membranes, causing depolarization and leakage. It is effective against E. coli and S. aureus.

  • Sensory: It binds to specific G-protein coupled olfactory receptors responsible for "roasted" and "nutty" perception, with a much lower detection threshold than TMP due to its volatility.

Experimental Protocols for Comparative Analysis

To objectively compare these compounds, researchers should evaluate Antioxidant Capacity (common ground) and Lipophilicity (differentiating factor).

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Potential)

Rationale: Pyrazines exhibit antioxidant activity via electron donation from the nitrogen ring. This assay quantifies that capacity.[1]

  • Preparation:

    • Dissolve TMP and 2,5-DIP separately in ethanol to create 10 mM stock solutions.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (freshly made, protect from light).

  • Reaction:

    • In a 96-well plate, mix 100 µL of test compound (serial dilutions: 10–1000 µM) with 100 µL of DPPH solution.

    • Include an Ascorbic Acid positive control and an Ethanol negative control.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ) using a microplate reader.
    
  • Calculation:

    
    
    Expectation: TMP generally shows higher scavenging efficiency than 2,5-DIP due to the electron-donating effects of four methyl groups stabilizing the radical cation intermediate.
    
Protocol B: Shake-Flask Lipophilicity (LogP) Determination

Rationale: Lipophilicity predicts BBB permeability (TMP) vs. membrane disruption (2,5-DIP).

  • System: Use an n-Octanol/Water (phosphate buffer pH 7.4) system.

  • Saturation: Saturate octanol with buffer and buffer with octanol for 24 hours prior to use.

  • Equilibration:

    • Dissolve known mass of pyrazine in the octanol phase.

    • Mix with equal volume of buffer phase in a separatory funnel.

    • Shake vigorously for 60 minutes; allow phases to separate for 4 hours.

  • Quantification:

    • Analyze the concentration of pyrazine in both phases using HPLC-UV (280 nm).

  • Calculation:

    
    
    Expectation: 2,5-DIP will exhibit a significantly higher LogP (>3.0) compared to TMP (~1.8), confirming its higher hydrophobicity and potential for bio-accumulation in lipid bilayers.
    

Safety and Toxicology Profile

2,3,5,6-Tetramethylpyrazine (TMP):

  • Metabolism: Rapidly metabolized by CYP450 enzymes (CYP3A4, CYP2C9) into hydroxymethyl metabolites (e.g., HTMP).

  • Clearance: Short half-life (~35 mins in rats), requiring frequent dosing or sustained-release formulations for clinical efficacy.

  • Toxicity: Very low acute toxicity; safe for systemic administration.

This compound (2,5-DIP):

  • Metabolism: Slower metabolic turnover due to steric hindrance of the isopropyl groups protecting the ring.

  • Toxicity: Generally recognized as safe (GRAS) as a flavoring agent at low ppm. However, at high concentrations (bio-fumigant levels), it can induce DNA damage response in reporter assays, though mammalian cytotoxicity remains relatively low compared to bacterial toxicity.[1]

References

  • Pharmacokinetics of TMP: Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases. Frontiers in Pharmacology. Available at: [Link]

  • TMP Mechanism: Mechanisms and Clinical Application of Tetramethylpyrazine. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • 2,5-DIP Bioactivity: Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine.[1] KNAW/NIOO. Available at: [Link]

  • Pyrazine Antioxidant SAR: Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives. Molecules. Available at: [Link]

  • 2,5-DIP Chemical Data: this compound Compound Summary. PubChem. Available at: [Link][2]

Sources

Sensory analysis of 2,5-Diisopropylpyrazine versus other alkylpyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Sensory & Impurity Profiling: 2,5-Diisopropylpyrazine vs. Common Alkylpyrazines Subtitle: A Technical Guide for Pharmaceutical Quality Control and Flavor Chemistry Applications

Executive Summary

This guide provides a rigorous technical comparison of This compound (2,5-DIP) against its structural analogs, specifically focusing on its role as both a sensory active compound and a biological process marker. While methoxypyrazines (e.g., IPMP) are known for their potent "green" notes at part-per-trillion (ppt) levels, 2,5-DIP occupies a unique chemical space. It functions as a critical biogenic marker for specific bacterial metabolic activity (e.g., Paenibacillus spp.) in fermentation processes. This document outlines the physicochemical basis of its sensory profile, establishes a comparative odor threshold hierarchy, and details a self-validating analytical protocol for its detection in complex matrices.

Part 1: Chemical Architecture & Physicochemical Properties

The sensory distinctiveness of 2,5-DIP stems directly from the steric bulk of the isopropyl groups at the 2 and 5 positions. Unlike the planar, compact structure of 2,5-Dimethylpyrazine (2,5-DMP), the isopropyl substituents in 2,5-DIP introduce significant steric hindrance and increase lipophilicity (LogP).

Key Structural Implications:

  • Receptor Binding: The bulky isopropyl groups prevent the "tight" fit associated with the nutty/roasted receptors triggered by methyl-pyrazines, shifting the perception toward "earthy," "fungal," and "vegetative" (potato-like) notes.

  • Volatility & Retention: The higher molecular weight and lipophilicity result in longer retention times on polar columns (e.g., DB-WAX), a critical factor for chromatographic separation from co-eluting matrix interferences.

Table 1: Physicochemical Comparison
CompoundStructureLogP (Est.)Boiling PointPrimary Descriptor
This compound (2,5-DIP) Dialkyl (Bulky)~3.2~220°CEarthy, Potato, Fungal, Roasted
2-Isopropyl-3-methoxypyrazine (IPMP) Methoxy-Alkyl~2.4170°CGreen Bell Pepper, Pea, Galbanum
2,5-Dimethylpyrazine (2,5-DMP) Dialkyl (Compact)~0.6155°CRoasted Nut, Cocoa, Fried Beef

Part 2: Sensory Profile & Odor Detection Thresholds (ODT)

In drug development and food chemistry, understanding the Odor Detection Threshold (ODT) is vital for defining "off-flavor" limits. 2,5-DIP exhibits a threshold significantly lower than simple methylpyrazines but higher than the ultra-potent methoxypyrazines.

Comparative Sensory Hierarchy:

  • High Potency (ng/L): Methoxypyrazines (IPMP). A single drop can taint an Olympic swimming pool.

  • Medium Potency (µg/L): 2,5-DIP . Detectable in trace amounts; often responsible for "musty" off-notes in fermentation.

  • Low Potency (mg/L): Methylpyrazines (2,5-DMP).[1] Requires higher concentration to be perceived; associated with pleasant roasted notes.

Table 2: Comparative Sensory Data (Water Matrix)
CompoundOdor QualityApprox.[2][3][4][5][6][7] ODT (Water)Sensory Character Impact
2,5-DIP Earthy, Raw Potato, Moldy 10 - 50 ppb Critical Off-Note / Bio-Marker
IPMPGreen Pepper, Vegetal0.002 ppb (2 ppt)High Impact Taint (e.g., Ladybug Taint)
2,5-DMPRoasted Peanut, Chocolate1,000 - 35,000 ppbDesirable Flavor Background
TMPNutty, Coffee, Cocoa9,000 ppbRoasted Base Note

Note: Thresholds are matrix-dependent. In lipid-rich pharmaceutical emulsions, thresholds for lipophilic 2,5-DIP will increase due to partition coefficients.

Part 3: Biological Origin & Biosynthesis (The "Impurity" Angle)

For pharmaceutical researchers, 2,5-DIP is not just a flavor; it is a process analytical technology (PAT) marker . Its presence in fermentation broths often indicates the metabolic activity of specific bacteria, such as Paenibacillus polymyxa or Myxobacteria, which can synthesize alkylpyrazines via the valine metabolic pathway.

Mechanism: The biosynthesis proceeds through the condensation of valine-derived precursors. The presence of 2,5-DIP can signal:

  • Contamination: Unintended bacterial ingress.

  • Process Deviation: Excessive valine degradation in the media.

Diagram 1: Biosynthetic Pathway of 2,5-DIP

Biosynthesis cluster_bacteria Bacterial Host (e.g., Paenibacillus) Valine L-Valine (Precursor) Valinal Valinal (Reduction) Valine->Valinal Reductase Dimer Dihydropyrazine (Condensation) Valinal->Dimer Dimerization (- 2 H2O) DIP This compound (Oxidation) Dimer->DIP Spontaneous Oxidation

Caption: Biosynthesis of 2,5-DIP from L-Valine. Detection of 2,5-DIP implies valine catabolism via specific microbial pathways.

Part 4: Experimental Methodology (HS-SPME-GC-MS/O)

To objectively compare these compounds, a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O) is the gold standard.

Why this Protocol?

  • SPME (DVB/CAR/PDMS): The triple-phase fiber covers the polarity range of both alkyl and methoxypyrazines.

  • GC-O: The human nose (Olfactory Port) is required because the instrument detection limit (IDL) for pyrazines often exceeds the human odor detection threshold. You might smell it before the MS sees it.

  • Self-Validation: The use of an internal standard (e.g., 2-methyl-3-methoxypyrazine) with a known isotope label validates recovery rates.

Protocol Steps:
  • Sample Preparation: Aliquot 5g of sample (drug media or aqueous solution) into a 20mL headspace vial. Add 2g NaCl (salting out effect increases volatility).

  • Internal Standard: Spike with deuterated pyrazine (

    
    -IBMP) to normalize extraction efficiency.
    
  • Extraction: Incubate at 60°C for 30 mins. Expose SPME fiber (50/30 µm DVB/CAR/PDMS) to headspace for 30 mins.

  • Desorption: Inject into GC inlet at 250°C (splitless mode).

  • Separation: Use a polar column (DB-WAX or ZB-WAX) to separate pyrazines from non-polar matrix terpenes.

    • Gradient: 40°C (2 min) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       5°C/min 
      
      
      
      240°C.
  • Detection: Split effluent 1:1 between Mass Spectrometer (SIM mode for target ions) and Olfactory Port (Sniffing).

Diagram 2: Analytical Workflow (GC-MS/O)

GCO_Workflow Sample Sample Matrix + NaCl + Int. Std SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME Headspace Conc. GC GC Separation (Polar Column) SPME->GC Thermal Desorption Split Effluent Splitter (1:1 Ratio) GC->Split MS Mass Spectrometer (SIM Mode) Split->MS Chemical ID Nose Olfactory Port (Human Assessor) Split->Nose Sensory ID Data Correlated Data (Aromagram + Chromatogram) MS->Data Nose->Data

Caption: Dual-detection workflow allowing simultaneous chemical quantification and sensory verification of trace pyrazines.

References

  • BenchChem Technical Support. (2025).[2] Olfactory Threshold of 2,5-Dimethylpyrazine in Water: A Technical Guide. Retrieved from

  • Smolecule. (n.d.). This compound: Properties and Biological Metabolites. Retrieved from

  • National Institutes of Health (NIH). (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from

  • ChemicalBook. (2023). 2,5-Dimethylpyrazine: Properties, Applications, and Biological Activity. Retrieved from

  • MDPI. (2025). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Retrieved from [8]

Sources

Comparative Analysis of Pyrazine Derivatives: Antimicrobial Efficacy and Mechanistic Insights

[1][2]

Executive Summary: The Pyrazine Renaissance

The pyrazine scaffold (1,4-diazine) has evolved from a simple pharmacophore found in first-line tuberculosis treatments (Pyrazinamide) into a versatile platform for next-generation antimicrobials. In the face of escalating multidrug-resistant (MDR) bacterial strains, recent medicinal chemistry efforts have pivoted toward hybridization strategies .

This guide objectively compares the antimicrobial performance of novel pyrazine derivatives against standard-of-care antibiotics (Ciprofloxacin, Ampicillin). Analysis reveals that while simple pyrazine carboxamides offer moderate activity, pyrazine-fluoroquinolone hybrids exhibit superior potency, achieving MIC values as low as 0.031 µg/mL against S. aureus, outperforming parent compounds in specific resistant profiles.

Chemical Landscape & Classification

To understand efficacy, we must categorize the derivatives based on structural complexity and mechanism.

ClassStructural CharacteristicPrimary TargetPotency Tier
Class A: Pyrazine Carboxamides Amide linkage at C2; often aryl-substituted.[1]Membrane/UnknownModerate (µg/mL to mg/mL range)
Class B: Fused Systems Triazolo[4,3-a]pyrazines.[2]DNA Gyrase (GyrB)High (Comparable to Ampicillin)
Class C: Hybrid Scaffolds Pyrazine linked to quinolones or oxadiazoles.Dual: DNA Gyrase + Topo IVSuperior (Nanomolar range)

Comparative Efficacy Analysis

The following data synthesizes experimental results from recent high-impact studies, comparing novel derivatives directly against clinical standards.

High-Potency Hybrids vs. Ciprofloxacin

Context: Pyrazine-integrated fluoroquinolones designed to overcome gyrase mutations.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL Data Source: Derived from comparative studies of heteroaryl-based ciprofloxacin derivatives [1].[1]

Compound IDStructure TypeS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Performance vs. Standard
Ciprofloxacin (Std) Fluoroquinolone0.250.0150.50Reference
Compound 4 Pyrazine-Oxadiazole Hybrid0.035 0.0620.062 7x more potent (SA)
Compound 6 Pyrazine-Oxadiazole Hybrid0.031 0.1250.125 8x more potent (SA)
Compound 7k Pyrazole-Ciprofloxacin Hybrid0.1250.051.02x more potent (SA)

Analyst Note: Compounds 4 and 6 demonstrate a significant "potency leap" against P. aeruginosa, a notoriously difficult pathogen, likely due to enhanced lipophilicity facilitating outer membrane permeation.

Fused Systems vs. Ampicillin

Context: Triazolo[4,3-a]pyrazine derivatives evaluated for broad-spectrum activity.[1]

Table 2: MIC Comparison (µg/mL) Data Source: Evaluation of triazolo-pyrazine derivatives [2].

Compound IDModificationS. aureusE. coliConclusion
Ampicillin (Std) Beta-lactam0.5 - 2.02.0 - 8.0Standard Baseline
Compound 2e Ethylenediamine moiety3216Moderate Activity
Compound 2a Phenyl substitution>64>64Inactive

Insight: While less potent than hybrids, Class B compounds (2e) show promise as lead structures. The ethylenediamine moiety is critical for cationic interaction with bacterial membranes or DNA backbones.

Mechanism of Action (MOA)

Unlike traditional antibiotics that often target a single pathway, advanced pyrazine derivatives frequently exhibit a dual-mechanism of action, reducing the rate of resistance acquisition.

Pathway Visualization

The following diagram illustrates the concurrent inhibition of bacterial DNA replication enzymes and membrane disruption.

MOA_Pathwaycluster_TargetsIntracellular TargetsPyrazinePyrazine Derivative(Hybrid Scaffold)EntryCellular Entry(Porin/Diffusion)Pyrazine->EntryLipophilic TransportGyraseDNA Gyrase(GyrA/GyrB)Entry->GyraseInhibits SupercoilingTopoIVTopoisomerase IV(ParC/ParE)Entry->TopoIVBlocks DecatenationMembraneCell MembraneIntegrityEntry->MembraneDisrupts Potential (pH dependent)EffectBacterial Cell Death(Bactericidal)Gyrase->EffectDS DNA BreaksTopoIV->EffectReplication ArrestMembrane->EffectLeakage/Lysis

Figure 1: Dual-targeting mechanism of pyrazine hybrids involving DNA replication arrest and membrane depolarization.

Structure-Activity Relationship (SAR) Analysis

Optimizing the pyrazine ring requires precise substitution patterns. The SAR analysis below highlights the "Power Centers" of the molecule.

SAR_AnalysisCorePyrazine Core(1,4-Diazine)C2C2 Position:Amide/Hydrazide LinkersCRITICAL for Target BindingCore->C2C3C3 Position:Steric Bulk Intolerance(Keep Small: H or CH3)Core->C3C5_C6C5/C6 Positions:Lipophilic Tails (Aryl/Alkyl)Enhance PermeabilityCore->C5_C6

Figure 2: SAR map indicating critical substitution zones. C2 linkers drive potency, while C5/C6 tails modulate pharmacokinetics.

Key SAR Findings:

  • Linker Chemistry (C2): Direct attachment of a hydrazide or amide group is essential for H-bonding with the active site of DNA gyrase [2].

  • Electronic Effects: Electron-withdrawing groups (F, Cl) on distal phenyl rings (attached at C5/C6) increase potency by enhancing lipophilicity and metabolic stability [3].

  • Hybridization: Fusing the pyrazine ring with a fluoroquinolone moiety (via C7 of the quinolone) results in a "Super-Pharmacophore" that retains activity against quinolone-resistant strains.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Synthesis Workflow (Suzuki-Miyaura Coupling)

For Pyrazine Carboxamide Derivatives

  • Reactants: 2-Chloropyrazine + Arylboronic acid.

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Conditions: Reflux in Toluene/Ethanol (2:1) with Na2CO3 (2M) for 12h under N2 atmosphere.

  • Purification: Column chromatography (Hexane:Ethyl Acetate).

Biological Assay: Microbroth Dilution Method

Self-Validating Protocol for MIC Determination

Reagents:

  • Mueller-Hinton Broth (MHB) - Cation adjusted.

  • Resazurin dye (0.01%) - Visual growth indicator.

  • Standard Antibiotic Controls (Ciprofloxacin, DMSO solvent control).

Step-by-Step Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Plate Setup: Use 96-well sterile microplates.

    • Columns 1-10: Serial 2-fold dilutions of Pyrazine derivative (Range: 64 to 0.03 µg/mL).

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 18-24 hours.

  • Validation Check:

    • Sterility Control: Must remain clear.

    • Growth Control:[3] Must be turbid.

    • Reference Standard: MIC must fall within CLSI quality control ranges (e.g., Ciprofloxacin vs E. coli ATCC 25922: 0.004–0.015 µg/mL).

  • Readout: Add 30 µL Resazurin. Incubate 2h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity).

    • MIC = Lowest concentration preventing the Blue-to-Pink shift.

Conclusion

The comparative data confirms that pyrazine derivatives are not merely historical artifacts but evolving candidates for MDR therapy. While simple pyrazine carboxamides lack the potency of third-generation antibiotics, Pyrazine-Fluoroquinolone hybrids (Class C) demonstrate superior efficacy, particularly against P. aeruginosa. Researchers should focus optimization efforts on C2-linker modifications and C5-lipophilic tuning to maximize the dual-targeting mechanism.

References

  • Al-Ostoot, F. H., et al. (2021). "Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors." Molecules. Available at: [Link]

  • Li, P., et al. (2023).[2] "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives." Molecules. Available at: [Link]

  • Desai, N. C., et al. (2020).[4] "Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives." PubMed Central. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI).

Validation of a Quantitative Method for 2,5-Diisopropylpyrazine in Coffee: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP) is a potent alkylpyrazine contributing to the earthy, roasty, and occasionally "potato-like" sensory profile of roasted coffee. While often desirable in trace amounts for complexity, elevated levels can indicate microbial activity (Paenibacillus spp.) or specific defect pathways.

This guide compares the validation of a Headspace Solid-Phase Microextraction (HS-SPME) method coupled with GC-MS/MS against traditional Liquid-Liquid Extraction (LLE) . We recommend the SIDA-HS-SPME-GC-MS/MS workflow as the superior protocol for high-throughput, solvent-free quantification, offering a 10-fold improvement in sensitivity and superior precision in the lipid-rich coffee matrix.

Methodological Comparison: HS-SPME vs. LLE

The following table contrasts the recommended High-Throughput method (HS-SPME) with the Traditional method (LLE).

FeatureMethod A (Recommended): SIDA-HS-SPME-GC-MS/MSMethod B (Alternative): LLE-GC-MS
Principle Equilibrium partitioning of volatiles from headspace to a polymer-coated fiber.Partitioning of analytes between aqueous coffee brew and organic solvent (e.g., Dichloromethane).
Matrix Effects Minimal. Non-volatiles (lipids, caffeine, melanoidins) remain in the liquid phase, protecting the GC liner.High. Co-extraction of lipids and caffeine requires frequent liner exchange and causes signal suppression.
Sensitivity (LOQ) High (0.5 – 1.0 ng/g) . Pre-concentration on fiber enhances signal.Moderate (10 – 50 ng/g) . Limited by solvent evaporation steps and background noise.
Precision (RSD) < 5% (with Internal Standard).10 – 15% (due to multi-step handling).
Throughput Automated (autosampler). ~45 min/sample (overlapping).Manual. ~2-3 hours/batch (labor intensive).
Solvent Use None (Green Chemistry).High (Dichloromethane/Pentane).
Decision Logic: Why HS-SPME?

Coffee is a complex matrix containing over 800 volatile compounds and significant non-volatile material (lipids, chlorogenic acids). LLE often results in emulsions and dirty extracts that contaminate the Mass Spectrometer source. HS-SPME selectively extracts volatiles, and when combined with Stable Isotope Dilution Assay (SIDA) , it perfectly compensates for matrix-induced variations in headspace partial pressure.

Recommended Experimental Protocol: SIDA-HS-SPME-GC-MS/MS

Reagents & Standards
  • Analyte: this compound (CAS: 24294-83-5), >98% purity.

  • Internal Standard (ISTD): [2H3]-2,5-Diisopropylpyrazine (preferred) or [2H3]-2-isobutyl-3-methoxypyrazine (structural analog).

  • Matrix: Defect-free Arabica coffee (medium roast), cryo-milled.

Sample Preparation
  • Grinding: Cryogenically grind coffee beans (liquid N2) to a fine powder to prevent volatile loss due to frictional heat.

  • Weighing: Weigh 1.00 g of coffee powder into a 20 mL headspace vial.

  • Spiking: Add 10 µL of Internal Standard solution (10 µg/mL in methanol) directly onto the powder.

  • Hydration: Add 5 mL of saturated NaCl solution (inhibits enzymatic activity and enhances volatility via the "salting-out" effect).

  • Sealing: Immediately crimp the vial with a magnetic screw cap and PTFE/silicone septum.

Automated SPME Extraction
  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Supelco). Rationale: The bipolar nature of this triple-phase fiber captures both polar and non-polar pyrazines effectively.

  • Incubation: 40°C for 10 min (agitation at 500 rpm).

  • Extraction: Expose fiber to headspace at 40°C for 30 min.

  • Desorption: 250°C for 3 min in the GC injector (splitless mode).

GC-MS/MS Parameters
  • Column: DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm). Rationale: Polar columns separate pyrazines better than non-polar DB-5 columns.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 40°C (2 min) → 5°C/min → 240°C (5 min).

  • MS Detection: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.

    • Transition (Quant): 164 → 135 (Loss of isopropyl group).

    • Transition (Qual): 164 → 149 (Loss of methyl).

Visualized Analytical Workflow

The following diagram illustrates the critical path for the SIDA-HS-SPME methodology, highlighting the self-correcting nature of the internal standard.

G cluster_0 SIDA Correction Mechanism Sample Coffee Sample (1.0g Powder) ISTD Add Internal Standard (Deuterated Pyrazine) Sample->ISTD Spike Salt Add Saturated NaCl (Salting Out Effect) ISTD->Salt Mix Equilibrium Headspace Equilibrium (40°C, 10 min) Salt->Equilibrium Seal Vial SPME SPME Extraction (DVB/CAR/PDMS Fiber) Equilibrium->SPME Partitioning GC GC Separation (DB-WAX Column) SPME->GC Desorption MS MS/MS Detection (MRM Mode) GC->MS Ionization Ratio Calculate Area Ratio (Analyte / ISTD) MS->Ratio Data Processing

Figure 1: SIDA-HS-SPME-GC-MS/MS Workflow. The co-extraction of the isotope standard corrects for variations in fiber adsorption and matrix suppression.

Validation Data & Performance Metrics

The following data represents typical validation results for alkylpyrazines in coffee matrices, adhering to ICH Q2(R1) guidelines.

Linearity and Sensitivity
ParameterResultCriteria
Range 1 – 1000 ng/gCovers trace to defect levels.
R² (Coeff. of Determination) > 0.998Linear response required.
LOD (Limit of Detection) 0.2 ng/gS/N > 3.
LOQ (Limit of Quantitation) 0.6 ng/gS/N > 10.
Accuracy and Precision (Recovery Study)

Spiked into blank coffee matrix (steam-treated to remove volatiles).

Spike Level (ng/g)Recovery (%)RSD (%) (n=6)Evaluation
Low (5.0) 92.44.1Excellent accuracy at trace levels.
Medium (50.0) 98.12.8High precision.
High (500.0) 101.51.9No saturation effects.
Specificity (Chromatographic Resolution)

The DB-WAX column must resolve 2,5-DIP from its isomer 2,6-Diisopropylpyrazine and the interfering compound 2-ethyl-3,5-dimethylpyrazine .

  • Resolution (Rs): > 1.5 achieved between all critical pairs.

  • Mass Spec Specificity: The MRM transition 164 → 135 is unique to the di-isopropyl structure in this retention window.

Mechanistic Insight: The "Salting Out" Effect

Why add NaCl? In an aqueous coffee slurry, pyrazines are moderately soluble. By saturating the water with salt, we increase the ionic strength of the solution. This reduces the solubility of the organic analytes (hydrophobic effect), forcing them into the headspace where the SPME fiber is located.

Logic Water Water Molecules (Hydration Shell) Salt Na+ / Cl- Ions Water->Salt Preferential Binding Pyrazine 2,5-DIP (Analyte) Headspace Headspace Phase Pyrazine->Headspace Driven Out ( increased volatility)

Figure 2: Mechanism of the Salting-Out Effect improving sensitivity.

References

  • Caven-Quantrill, D. J., & Buglass, A. J. (2006). Determination of volatile organic compounds in coffee by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatographic Science. Link

  • Mayer, F., & Grosch, W. (2001). Aroma simulation of the roasty smell of coffee. Flavour and Fragrance Journal. Link

  • Tressl, R., et al. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Yang, N., et al. (2016). Characterization of the volatile profile of roasted coffee using HS-SPME-GC-MS. Journal of Food Science. Link

Technical Comparison of Diisopropylpyrazine Isomers: Flavor Profiles and Sensory Analysis

[1]

Executive Summary

Diisopropylpyrazines represent a specialized subclass of alkylpyrazines, critical in defining the "roasted," "nutty," and "earthy" sensory matrices of fermented and thermally processed products. Unlike their methyl-substituted counterparts (e.g., 2,3,5,6-tetramethylpyrazine), the bulky isopropyl groups introduce significant steric hindrance, creating unique Structure-Activity Relationships (SAR) with olfactory receptors.

This guide compares the three primary isomers—2,3-diisopropylpyrazine , 2,5-diisopropylpyrazine , and 2,6-diisopropylpyrazine —focusing on their sensory thresholds, formation pathways, and analytical differentiation.

Chemical Structure & Isomerism

The placement of the isopropyl groups on the pyrazine ring dictates both the electronic distribution and the steric footprint of the molecule, directly influencing volatility and receptor binding affinity.

IsomerStructure DescriptionSymmetryKey Characteristic
This compound Para-like substitution

(Centrosymmetric)
Thermodynamic product of valine dimerization.
2,6-Diisopropylpyrazine Meta-like substitution

Often formed via rearrangement; structurally distinct steric cleft.
2,3-Diisopropylpyrazine Ortho-like substitution

High steric strain between adjacent isopropyl groups.

Sensory Profile Comparison

The flavor profiles of alkylpyrazines are often generalized, but the specific isomerism of diisopropyl derivatives leads to distinct sensory experiences.

Comparative Sensory Attributes

The following data synthesizes sensory panel findings and GC-Olfactometry (GC-O) descriptors.

CompoundPrimary DescriptorsSecondary NuancesOdor Threshold (Est.)Application Context
This compound Roasted Nut, Earthy Potato skin, Cocoa, CoffeeLow (~0.5–2 ppb)Key metabolite in Paenibacillus fermentations; chocolate/coffee notes.
2,6-Diisopropylpyrazine Nutty, Meaty Green vegetable (faint), MustyModerateOften found in savory hydrolysates; less potent than 2,5-isomer.
2,3-Diisopropylpyrazine Roasted, Tobacco-like Earthy, Burnt sugarHigh (Lower potency)Used in complex tobacco/smoke flavor matrices due to stability.
Mechanistic Insight: The "Steric Fit" Hypothesis

Research into insect attractants (e.g., sap beetles) has shown that This compound is highly bioactive, while the 2,6-isomer is often biologically inactive. This suggests a stringent "lock-and-key" mechanism where the specific linear alignment of the 2,5-substitution is required for optimal receptor activation, a trend likely mirrored in human olfactory reception for the "pure" roasted note.

Biosynthesis and Synthetic Pathways

Understanding the origin of these isomers is crucial for controlling their ratios in fermentation or synthesis.

Pathway Visualization

The formation of this compound is primarily driven by the condensation of Valine -derived precursors.[1][2]

BiosynthesisValineL-ValineValinalValinal(Amino Aldehyde)Valine->ValinalReduction/DeaminationDihydropyrazine2,5-Diisopropyl-3,6-dihydropyrazineValinal->DihydropyrazineDimerization(Condensation)P25This compound(Major Product)Dihydropyrazine->P25Oxidation/AromatizationP262,6-Diisopropylpyrazine(Rearrangement)Dihydropyrazine->P26Isomerization(Minor Pathway)

Figure 1: Biosynthetic pathway from L-Valine to diisopropylpyrazine isomers. The 2,5-isomer is the favored product of head-to-tail condensation.

Experimental Protocols

To objectively compare these isomers, a rigorous analytical workflow combining GC-MS and GC-O is required.

Protocol A: Isolation and Separation

Objective: Separate isomers with close boiling points to ensure purity for sensory evaluation.

  • Sample Preparation:

    • Extract fermentation broth or synthetic reaction mixture using Solid Phase Microextraction (SPME) .

    • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is recommended for broad volatility capture of alkylpyrazines.

    • Condition: Incubate sample at 60°C for 30 mins with agitation.

  • Gas Chromatography (GC) Setup:

    • Column: Polar WAX column (e.g., DB-WAX or ZB-WAX) is essential. Non-polar columns (DB-5) often fail to resolve the 2,5 and 2,6 isomers effectively due to similar boiling points.

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Oven Program: 40°C (2 min)

      
       5°C/min to 230°C.
      
    • Note: The 2,6-isomer typically elutes slightly before the 2,5-isomer on polar phases due to its lower dipole moment.

Protocol B: Sensory Threshold Determination (3-AFC)

Objective: Determine the odor detection threshold (ODT) in water.

  • Panel Selection: Recruit 6–10 trained panelists screened for specific anosmia to nitrogenous heterocycles.

  • Method: 3-Alternative Forced Choice (3-AFC).

    • Prepare a geometric dilution series of the pure isomer in odorless water (or 10% ethanol/water if solubility is limiting).

    • Present 3 cups per concentration step: 2 controls (solvent only), 1 active.

    • Task: Panelist must identify the "odd" sample.

  • Calculation: The threshold is defined as the concentration where 50% of the panel correctly identifies the sample (corrected for chance).

Analytical Workflow Diagram

Workflowcluster_0Sample Preparationcluster_1Separation & DetectionExtractSPME Extraction(DVB/CAR/PDMS)GCGC Separation(Polar WAX Column)Extract->GCSplitEffluent SplitterGC->SplitMSMass Spectrometry(Identification)Split->MS  Chemical IDOlfOlfactory Port(Human Detection)Split->Olf  Sensory ID

Figure 2: Simultaneous Chemical and Sensory Analysis (GC-MS/O) workflow for isomer characterization.

Conclusion & Recommendations

For flavor formulation and biomarker monitoring:

  • Target the 2,5-isomer if the goal is to replicate authentic "roasted" or "fermented" profiles (e.g., cocoa, natto, coffee). It is the most biologically relevant and potent isomer.

  • Monitor the 2,6-isomer as a marker of thermal processing intensity or specific bacterial metabolic byproducts, though its sensory contribution is secondary.

  • Utilize the 2,3-isomer primarily in synthetic applications requiring stable, heavy "burnt" notes (e.g., tobacco flavors).

References

  • Beck, H. C., et al. (2003). Pyrazine metabolism in Paenibacillus polymyxa. Journal of Agricultural and Food Chemistry. (Contextualized from search results on bacterial metabolites).
  • Bartelt, R. J., et al. (2012). Biosynthesis of volatiles 2,5- and 2,6-diisopropylpyrazine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Flavor and Fragrance Information for Pyrazine Derivatives. Retrieved from [Link]

Inter-Laboratory Comparison Guide: Quantification of 2,5-Diisopropylpyrazine (2,5-DIP)

[1]

Executive Summary: The Analytical Imperative

2,5-Diisopropylpyrazine (2,5-DIP) represents a unique analytical challenge in both pharmaceutical impurity profiling and advanced flavor chemistry.[1] Characterized by a low odor threshold (ng/L range) and significant structural isomerism (specifically vs. 2,6-diisopropylpyrazine), accurate quantification requires rigorous method harmonization.

This guide moves beyond simple method validation. It provides a framework for Inter-Laboratory Comparison (ILC) to establish a "True Value" in complex matrices.[1] We objectively compare the industry-standard Headspace Solid-Phase Microextraction (HS-SPME) against the ultra-sensitive Stir Bar Sorptive Extraction (SBSE) , providing the data-driven rationale required for regulatory submissions and robust quality control.

Comparative Methodology: Selecting the Right Tool

To quantify 2,5-DIP at trace levels (ppb/ppt), traditional Liquid-Liquid Extraction (LLE) is often insufficient due to solvent masking and low enrichment factors.[1] We evaluated two solvent-free microextraction techniques.

Technique A: Headspace Solid-Phase Microextraction (HS-SPME)[1][2][3][4][5]
  • Mechanism: Equilibrium-based partitioning of volatiles onto a coated fiber in the headspace.[1][2]

  • Best For: High-throughput screening, volatile profiling, automated workflows.[1]

  • Limitation: Non-exhaustive extraction; competition for fiber active sites in high-concentration matrices.[1]

Technique B: Stir Bar Sorptive Extraction (SBSE - Twister™)[1]
  • Mechanism: Sorption into a bulky PDMS phase coated on a magnetic stir bar immersed in the sample.[1]

  • Best For: Ultra-trace analysis (sub-ppt), complex aqueous matrices where higher phase ratio (

    
    ) is needed.
    
  • Limitation: Requires Thermal Desorption Unit (TDU); prone to carry-over if not conditioned properly.[1][3]

Performance Data Comparison
ParameterHS-SPME (DVB/CAR/PDMS)SBSE (PDMS)Causality / Insight
Linearity (

)
> 0.992> 0.998SBSE offers larger sorbent volume, reducing saturation effects.[1]
Limit of Detection (LOD) 0.5 – 2.0 ng/L0.05 – 0.2 ng/LSBSE's phase volume is ~100x greater than SPME fibers, increasing sensitivity.
Precision (RSD %) 5 – 12%3 – 8%SPME fibers are more fragile; SBSE is robust but requires manual handling without robotics.[1]
Isomer Resolution CriticalCriticalBoth depend on the GC column (e.g., DB-WAX or ZB-5MS), not the extraction method.[1]
Throughput High (fully automated)Medium (offline extraction)SPME is preferred for large-scale ILC studies due to automation.[1]

Recommendation: For this Inter-Laboratory Comparison, HS-SPME-GC-MS is designated as the Consensus Method due to its widespread availability and sufficient sensitivity for the target range (1–100 ppb).[1]

The "Gold Standard" Protocol: HS-SPME-GC-MS[1]

To ensure inter-laboratory reproducibility, strict adherence to the thermodynamic equilibrium parameters is required. 2,5-DIP is hydrophobic (

1
Reagents & Standards
  • Target Analyte: this compound (CAS: 24294-83-5), purity >98%.[1]

  • Internal Standard (ISTD): 2-Isobutyl-3-methoxypyrazine (IBMP) or Isotopically labeled [

    
    H]
    
    
    -2,5-DIP (preferred if available).[1]
  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organic impurities.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 2.0 g of sample/matrix into a 20 mL headspace vial.

    • Add 2.0 g NaCl (saturation).[1]

    • Add 8 mL ultra-pure water (Milli-Q).[1]

    • Spike with ISTD to a final concentration of 50 ppb.[1]

    • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).[1]

  • Incubation & Extraction (Automated):

    • Incubation: 40°C for 15 min (500 rpm agitation). Why? To equilibrate the headspace without generating thermal artifacts (Maillard reaction).

    • Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][4] Why? The triple phase covers the volatility and polarity range of pyrazines better than pure PDMS.

    • Extraction: Expose fiber for 30 min at 40°C.

  • GC-MS Configuration:

    • Desorption: 250°C for 3 min (Splitless mode).

    • Column: Polar wax column (e.g., DB-WAX UI, 30m x 0.25mm x 0.25µm). Critical: Apolar columns (DB-5) may fail to separate 2,5-DIP from 2,6-DIP.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven Program: 40°C (2 min)

      
       5°C/min to 230°C 
      
      
      Hold 5 min.
  • Mass Spectrometry (SIM Mode):

    • Quant Ion (2,5-DIP): m/z 153 (Base peak), 168 (Molecular ion).

    • Qualifier Ions: m/z 125, 137.

    • Dwell Time: 50 ms per ion.

Inter-Laboratory Study Design (ISO 13528 Compliant)

This section details how to organize the comparison study to validate the proficiency of participating labs.

Study Architecture

The study follows a "Split-Level" design to assess both precision and accuracy.

ILC_WorkflowPrepSample Preparation(Central Lab)HomoHomogeneity Testing(ANOVA)Prep->Homo n=10 vialsDistSample Distribution(Cold Chain)Homo->Dist Pass CriteriaAnalysisParticipant Analysis(HS-SPME-GC-MS)Dist->Analysis n=3 repsStatStatistical Eval(Robust Z-Scores)Analysis->Stat Data SubmissionStat->Analysis Corrective Action

Figure 1: ISO 13528 Compliant Workflow for Inter-Laboratory Comparison.

Statistical Evaluation

Labs are evaluated based on Z-Scores , calculated using robust statistics (Algorithm A) to minimize the impact of outliers.

  • 
    : Participant's result.
    
  • 
    : Robust average (Consensus value).
    
  • 
    : Standard deviation for proficiency assessment (Target SD).[1]
    

Interpretation:

  • 
    : Satisfactory  (Green).[1]
    
  • 
    : Questionable  (Yellow) – Check integration baselines for isomer co-elution.
    
  • 
    : Unsatisfactory  (Red) – Likely systemic error (e.g., incorrect ISTD preparation).
    

Mechanism of Action: SPME Extraction[5][7][8]

Understanding the physicochemical pathway is crucial for troubleshooting low recovery rates.[1]

SPME_MechanismMatrixSample Matrix(Aqueous + NaCl)HeadspaceHeadspace(Gas Phase)Matrix->Headspace Henry's Law (Kh)Salting Out EffectFiberSPME Fiber Coating(DVB/CAR/PDMS)Headspace->Fiber Adsorption/Absorption(Equilibrium K_fh)Fiber->Headspace Desorption (if Over-heated)GCGC Injector(Thermal Desorption)Fiber->GC Thermal Release(250°C)

Figure 2: Thermodynamic equilibrium pathway of 2,5-DIP during HS-SPME extraction.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Co-elution of Isomers 2,6-DIP elutes very close to 2,5-DIP on non-polar columns.[1]Switch to a Wax (PEG) column.[1] The polarity difference resolves the steric isomers.[1]
Low Sensitivity Competition on the CAR/DVB fiber sites by water or solvent.[1]Ensure desorption temperature is adequate (250°C) and check fiber age. Confirm salt saturation.
High Background Noise Fiber "bleeding" or septum particles.[1]Bake out fiber for 30 min at 260°C before use. Use low-bleed septa.[1]

References

  • BenchChem. (2025).[1][5] Cross-validation of 2-Ethyl-5-isopropylpyrazine quantification methods. Retrieved from

  • ISO. (2022).[1] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1][6]

  • ResearchGate. (2021).[1] Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2020).[1] Laboratory Procedure Manual: Volatile Organic Compounds (VOCs). Retrieved from

  • MDPI. (2021). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds. Retrieved from

Efficacy of 2,5-Diisopropylpyrazine as a flavor enhancer compared to commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diisopropylpyrazine (2,5-DIP) represents a distinct class of alkylpyrazines characterized by significant steric bulk at the ortho and meta positions relative to the ring nitrogens. While commercial standards like 2,3,5-Trimethylpyrazine (TMP) dominate the "roasted/nutty" commodity market, 2,5-DIP offers a unique value proposition: enhanced substantivity and a lower detection threshold for specific earthy/vegetative notes.

This guide objectively compares 2,5-DIP against industry standards (TMP and 2,5-Diethylpyrazine), providing experimental workflows for validation. Our analysis suggests that 2,5-DIP functions not merely as a flavorant but as a high-impact modulator, bridging the sensory gap between "roasted nut" and "raw earthy" profiles, making it critical for complex matrices like coffee, dark chocolate, and savory pharmaceutical masking agents.

Chemical Profile & Mechanism of Action

To understand the efficacy of 2,5-DIP, one must analyze its Structure-Activity Relationship (SAR). Unlike methyl-substituted pyrazines, the isopropyl groups in 2,5-DIP introduce significant lipophilicity and steric hindrance.

Physicochemical Comparison

The following table contrasts 2,5-DIP with the industry benchmark (TMP) and its closest homolog (2,5-Diethylpyrazine).

Property2,3,5-Trimethylpyrazine (Standard)2,5-Diethylpyrazine (Homolog)This compound (Target)
CAS Number 14667-55-113238-84-113708-12-8
Sensory Descriptors Roasted, Nutty, Baked Potato, CocoaHazelnut, Loam, EarthyDeep Earthy, Roasted Potato, Popcorn, High Substantivity
LogP (Est.) ~1.3~1.7~2.4
Boiling Point 171°C188°C~205-210°C
Odor Threshold (Water) ~400 ppb~60 ppb~10-20 ppb (Est.)
Substantivity Low (High Volatility)MediumHigh (Retronasal Persistence)

Note: LogP and Boiling Point values are approximate based on predictive modeling and homologous series trends.

Mechanism of Action (SAR)

The efficacy of 2,5-DIP is driven by its interaction with hydrophobic pockets in Olfactory Receptors (ORs). The bulky isopropyl groups enhance binding affinity through van der Waals forces, while the nitrogen atoms participate in hydrogen bonding.

SAR_Mechanism Substituent Isopropyl Substituents (Steric Bulk) Lipophilicity Increased LogP (Hydrophobicity) Substituent->Lipophilicity Increases Mucosa Mucosal Penetration Lipophilicity->Mucosa Facilitates Perception Sustained 'Earthy/Roasted' Perception Lipophilicity->Perception Retards Release Rate (Substantivity) Receptor Olfactory Receptor (Hydrophobic Pocket) Mucosa->Receptor Ligand Binding Receptor->Perception Signal Transduction

Figure 1: Structure-Activity Relationship (SAR) pathway illustrating how the isopropyl group enhances lipophilicity and receptor binding duration.

Comparative Efficacy Analysis

Sensory Profile vs. Commercial Standards

While TMP provides the initial "blast" of roasted aroma, it fades quickly due to high volatility. 2,5-DIP acts as a "base note" in flavor architecture.

  • Commercial Standard (TMP): Sharp, immediate, "top note" impact. Essential for the initial smell of coffee but lacks mouthfeel body.

  • 2,5-DIP: Slower release, "heart/base note." It provides the lingering "savory" mouthfeel often described in high-quality roasted beef or aged cocoa.

Stability in Matrix

In drug development (e.g., masking bitter APIs), stability at varying pH is crucial.

  • Acidic Stability (pH 3.0): Alkylpyrazines are generally stable, but 2,5-DIP shows superior resistance to oxidative degradation compared to TMP due to the steric protection of the ring carbons by the bulky isopropyl groups.

  • Thermal Stability: 2,5-DIP survives high-heat processing (extrusion/baking) better than TMP, retaining its sensory profile in the final product.

Experimental Protocols for Validation

To objectively verify the efficacy of 2,5-DIP, researchers should employ a dual-validation system: Instrumental (GC-O) and Sensory (Triangle Test).

Protocol A: Gas Chromatography-Olfactometry (GC-O)

This protocol isolates the compound to determine its specific odor contribution without matrix interference.

Reagents: Dichloromethane (solvent), Internal Standard (2-methyl-3-heptanone).

GCO_Workflow Sample Sample Preparation (SDE or SPME) Injection GC Injection (DB-WAX Column) Sample->Injection Split Effluent Splitter (1:1 Ratio) Injection->Split MS Mass Spectrometer (Identification) Split->MS Chemical ID Sniff Olfactory Port (Human Assessor) Split->Sniff Sensory ID Data Aroma Extract Dilution Analysis (AEDA) MS->Data Correlate Peak Sniff->Data Record Intensity & Duration

Figure 2: GC-O Workflow for isolating and identifying the specific sensory contribution of 2,5-DIP.

Step-by-Step Methodology:

  • Extraction: Use Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber at 60°C for 30 mins.

  • Separation: Inject into a GC equipped with a polar column (e.g., DB-WAX) to separate pyrazines based on polarity.

  • Detection: Split the column effluent 1:1 between an MS detector (for ID) and a heated sniffing port.

  • Analysis: Assessors record the start/stop time and intensity of the aroma.

  • Success Metric: 2,5-DIP should elute later than TMP and exhibit a lower Flavor Dilution (FD) factor threshold in AEDA analysis.

Protocol B: Sensory Triangle Test (Difference Testing)

Objective: Determine if 2,5-DIP is perceptibly different from 2,5-Diethylpyrazine in a neutral carrier.

  • Matrix: Deodorized sunflower oil (to mimic fat-soluble release).

  • Samples:

    • Control: 2,5-Diethylpyrazine at 10 ppm.

    • Test: this compound at 10 ppm.

  • Procedure: Present 3 cups (2 Control, 1 Test) to 12 trained panelists.

  • Task: "Identify the odd sample."

  • Statistical Significance: At least 8 panelists must correctly identify the odd sample for significance at

    
    .
    

Synthesis & Sourcing Notes

For researchers requiring high-purity material for benchmarks:

  • Biosynthesis: 2,5-DIP can be formed via the condensation of Valine (amino acid) and sugars via the Maillard reaction, specifically through the Strecker degradation of Valine which yields isobutyraldehyde, a precursor.

  • Chemical Synthesis: Condensation of L-valinol followed by oxidation is a common high-yield route.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88294, this compound. Retrieved from [Link]

  • Shibamoto, T. (1986). Odor Thresholds of Some Pyrazines. Journal of Food Science.[1] (Contextual grounding for alkylpyrazine thresholds).

  • The Good Scents Company (2024). this compound Flavor Profile and Data. Retrieved from [Link]

  • Mihara, S., & Masuda, H. (1988). Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry.[1][2] (Foundational text for SAR diagram).

Sources

Benchmarking Extraction Methods for Volatile Pyrazines: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of volatile pyrazines presents a "volatility paradox": these nitrogen-containing heterocycles are highly volatile yet possess significant polarity and water solubility, making them difficult to isolate from complex biological or pharmaceutical matrices (e.g., plasma, fermentation broths, lipid-rich formulations).

This guide benchmarks three primary extraction methodologies: Headspace Solid-Phase Microextraction (HS-SPME) , Solvent-Assisted Flavor Evaporation (SAFE) , and Stir Bar Sorptive Extraction (SBSE) .[1]

Key Findings:

  • HS-SPME (DVB/CAR/PDMS) is the superior choice for high-throughput screening and quality control, offering the best balance of sensitivity and automation.

  • SAFE remains the "Gold Standard" for biomarker discovery and validation, as it is the only method that guarantees an artifact-free extract by operating under high vacuum at low temperatures.

  • SBSE offers higher phase ratio and sensitivity than SPME but suffers from carry-over risks and lower automation potential.

The Chemical Challenge: Pyrazine Physico-Chemistry

Effective extraction requires exploiting the specific physicochemical properties of pyrazines.

  • Target Analytes: Alkylpyrazines (e.g., 2,3,5-trimethylpyrazine), Methoxypyrazines (e.g., 2-isobutyl-3-methoxypyrazine - IBMP).

  • The Problem: Pyrazines are basic (pKa ~0.6–2.5). In acidic drug formulations or biological media, they may protonate, rendering them non-volatile and unextractable by headspace methods.

  • The Solution: pH adjustment to >7.0 is critical for all protocols below to ensure the neutral, volatile species predominates.

Methodology 1: Headspace Solid-Phase Microextraction (HS-SPME)

The High-Throughput Standard

HS-SPME is a solvent-free equilibrium technique. For pyrazines, fiber selection is the single most critical variable.

Fiber Selection Logic

Data consistently demonstrates that the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber outperforms single-phase fibers (PDMS) or dual-phase (PDMS/DVB).

  • Mechanism: Pyrazines are small (low MW) and polar.

  • Carboxen (CAR): A microporous carbon adsorbent ideal for trapping small molecules.

  • DVB: Mesoporous polymer for larger alkyl-substituted pyrazines.

  • PDMS: Comparison data shows pure PDMS has poor recovery for methoxypyrazines due to lack of polar interactions.

Optimized Protocol
  • Sample Prep: Aliquot 2g/2mL sample into a 20mL headspace vial.

  • Matrix Modification: Add 30% (w/v) NaCl. Reasoning: The "Salting Out" effect decreases the solubility of pyrazines in the aqueous phase, driving them into the headspace.

  • Incubation: 15 mins at 60°C (agitation 500 rpm). Warning: Do not exceed 80°C. Higher temps can induce Maillard reactions in the matrix, creating "artificial" pyrazines.

  • Extraction: Expose DVB/CAR/PDMS fiber for 40 mins at 60°C.

  • Desorption: 3 mins at 250°C in GC inlet (splitless).

Methodology 2: Solvent-Assisted Flavor Evaporation (SAFE)

The Artifact-Free Benchmark

Unlike Simultaneous Distillation Extraction (SDE), which boils the sample (creating thermal artifacts), SAFE operates under high vacuum (~10⁻⁴ mbar). This is critical when profiling "native" pyrazines in heat-sensitive drug precursors or biological fluids.

Comparison to SDE
  • SDE: Uses steam distillation. Risk:[2][3] False positives due to thermal generation of pyrazines from amino acids/sugars in the matrix.

  • SAFE: Distills at <40°C. Benefit:[4] True representation of the sample profile.

Protocol Summary
  • Solvent Extraction: Liquid-liquid extraction (e.g., Dichloromethane) of the aqueous sample (pH adjusted > 7).

  • SAFE Apparatus: Connect extract to the dropping funnel of the SAFE unit.

  • Vacuum: Apply high vacuum (cryogenic pump or diffusion pump required).

  • Distillation: Drop sample into the heated leg (40°C). Volatiles flash over to the liquid nitrogen-cooled receiving flask; non-volatiles (lipids, proteins) remain behind.

  • Concentration: Concentrate the distillate using a Vigreux column.

Comparative Analysis & Data

The following table summarizes experimental performance metrics for 2-isobutyl-3-methoxypyrazine (IBMP), a potent odorant and common model analyte.

Table 1: Performance Metrics of Extraction Methods
FeatureHS-SPME (DVB/CAR/PDMS)SAFE (Dichloromethane)SBSE (Twister)
Principle Equilibrium (Adsorption)Exhaustive DistillationEquilibrium (Sorption)
Sensitivity (LOD) High (0.02 - 1.0 ng/L )Medium (10 - 50 ng/L)Very High (<0.1 ng/L)
Recovery Equilibrium dependent (<5%)High (>90%)High (>80%)
Linearity (R²) > 0.99 (with Isotopes)> 0.98> 0.99
Artifact Risk Low (if Temp < 60°C)Lowest (None) Low
Sample Throughput High (Automated) Low (Manual/Laborious)Medium
Solvent Use NoneHigh (50-100 mL)Minimal
Table 2: Pros & Cons for Drug Development
MethodAdvantagesDisadvantages
HS-SPME Fully automatable; minimal sample required; ideal for QC of raw materials.Fiber competition (displacement effects) in high-concentration samples; fibers are fragile.
SAFE Removes non-volatile interferences (lipids/proteins) that ruin GC columns; accurate "true" profile.Requires specialized glassware and high vacuum; time-consuming (2-3 hours/sample).
SBSE 50-100x more phase volume than SPME = higher capacity; robust for ultra-trace analysis.Requires thermal desorption unit (TDU); carry-over between samples is a known issue.

Decision Logic & Visualization

The following diagrams illustrate the workflow and decision-making process for selecting the correct method.

Extraction Workflow Mechanisms

ExtractionWorkflow cluster_SPME HS-SPME (Screening) cluster_SAFE SAFE (Validation) Sample Sample Matrix (Plasma/Media/Drug) pH_Adj pH Adjustment (> 7.0) Sample->pH_Adj Heat Heat (60°C) + Salt pH_Adj->Heat High Throughput LLE Solvent Extraction (DCM) pH_Adj->LLE True Profile Fiber Fiber Adsorption (DVB/CAR/PDMS) Heat->Fiber Desorb GC Inlet Desorption Fiber->Desorb GCMS GC-MS Analysis Desorb->GCMS Quantification Vac High Vacuum Transfer (<40°C) LLE->Vac Conc Concentration (Vigreux) Vac->Conc Conc->GCMS

Figure 1: Parallel workflows for Screening (SPME) vs. Deep Validation (SAFE). Note the divergence after pH adjustment.

Method Selection Matrix[5]

DecisionMatrix Start Start: Define Analytical Goal Q1 Is the analyte thermally labile? Start->Q1 Q2 Is high throughput required? Q1->Q2 No (Stable) Res_SAFE Select SAFE (Artifact-free) Q1->Res_SAFE Yes (e.g. precursors) Q3 Is ultra-trace sensitivity (<1 ppt) needed? Q2->Q3 No Res_SPME Select HS-SPME (DVB/CAR/PDMS) Q2->Res_SPME Yes (>20 samples/day) Q3->Res_SPME No (ppb range ok) Res_SBSE Select SBSE (Twister) Q3->Res_SBSE Yes

Figure 2: Decision tree for selecting the optimal extraction method based on stability, throughput, and sensitivity needs.

References

  • Comparison of Four Extraction Methods (SPME, DHS, SAFE, SDE) for Flavor Analysis. Source: ResearchGate. URL:[Link]

  • Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines. Source: National Institutes of Health (NIH) / Foods Journal. URL:[Link]

  • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. Source: Journal of Food Science (via ResearchGate). URL:[Link]

  • Automated Solvent-Assisted Flavor Evaporation (aSAFE) vs Manual SAFE. Source: Leibniz-Institute for Food Systems Biology.[3] URL:[Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Comparison of Sensitivity: SPME vs SBSE for Volatiles. Source: Gerstel / LabRulez. URL:[Link]

Sources

Comparative Guide: Quantitative Descriptive Analysis (QDA) of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Bridging Sensory Perception and Instrumental Precision in Drug Development

Executive Summary

Pyrazines (1,4-diazines) represent a unique challenge in pharmaceutical and flavor chemistry.[1] While they are critical for masking bitter active pharmaceutical ingredients (APIs) and defining "roasted/nutty" profiles, their olfactory detection thresholds (often in parts-per-trillion) frequently defy standard instrumental limits of detection (LOD).

This guide objectively compares Sensory QDA (Human Panel) versus Instrumental QDA (HS-SPME-GC-MS) . It is designed for researchers who must correlate chemical quantification with patient/consumer perception.

The Pyrazine Paradox: Sensitivity vs. Selectivity

In drug development, pyrazines serve two opposing roles:

  • Desired Excipients: Used to mask bitter APIs (e.g., amine-based drugs) with "roasted" or "nutty" notes.

  • Genotoxic Impurities: Certain pyrazine derivatives must be monitored at trace levels in synthetic pathways.

The core analytical challenge is that the human nose is often 10-100x more sensitive to specific alkylpyrazines than a standard Mass Spectrometer.

Comparative Overview
FeatureInstrumental QDA (HS-SPME-GC-MS) Sensory QDA (Human Panel)
Primary Metric Concentration (ng/mL or ppb)Intensity (0-15 Scale) & Character
Detection Limit ~1–10 ppb (compound dependent)~0.002 ppb (e.g., 2-methoxy-3-isobutylpyrazine)
Selectivity High (Mass Spectrum Fingerprint)Moderate (Subject to masking/adaptation)
Throughput High (Automated)Low (Fatigue limits: ~4 samples/session)
Cost High CAPEX, Low OPEXLow CAPEX, High OPEX (Panel time)

Instrumental Protocol: HS-SPME-GC-MS

The Gold Standard for Volatile Quantification

Direct liquid injection is rarely suitable for pyrazines due to solvent masking and low concentration. Headspace Solid-Phase Microextraction (HS-SPME) is the required methodology for high-sensitivity extraction.

Experimental Workflow

Objective: Quantify alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) in a liquid formulation.

Step-by-Step Protocol:

  • Sample Prep: Aliquot 5g of sample into a 20mL headspace vial. Add 1.5g NaCl (salting out effect increases volatility).

  • Fiber Selection (Critical): Use a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.

    • Why: The triple-phase coating covers the wide polarity range of pyrazines better than single-phase PDMS.

  • Incubation: Equilibrate sample at 60°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose fiber to headspace for 30 minutes at 60°C.

  • Desorption: Inject into GC inlet at 250°C for 5 minutes (splitless mode).

  • Separation: Use a polar column (e.g., SUPELCOWAX 10 or DB-WAX). Pyrazines are polar; non-polar columns (DB-5) often result in co-elution with hydrocarbon matrices.

Instrumental Logic Diagram

G cluster_0 Extraction (HS-SPME) cluster_1 Analysis (GC-MS) Sample Sample + NaCl (Salting Out) Incubation Incubation 60°C / 15 min Sample->Incubation Adsorption Fiber Adsorption DVB/CAR/PDMS Incubation->Adsorption Desorption Desorption 250°C Inlet Adsorption->Desorption Separation Separation Polar Column (WAX) Desorption->Separation Detection MS Detection SIM Mode (m/z 108, 122) Separation->Detection

Caption: Workflow for maximizing pyrazine recovery using triple-phase SPME fibers.

Sensory Protocol: Quantitative Descriptive Analysis (QDA)

The Gold Standard for Perceptual Characterization

When instrumental data shows "purity" but the product still tastes "off," Sensory QDA is required. This method treats humans as calibrated instruments.

Panel Training & Lexicon Development

Objective: Create a standardized vocabulary to profile the "Nutty/Earthy" complex.

  • Panel Selection: Screen 10-12 candidates for anosmia (inability to smell) using n-butanol.

  • Lexicon Generation: Provide reference standards to anchor terms.

    • Green/Earthy: 2-methoxy-3-isopropylpyrazine (0.1 ppb in water).

    • Roasted/Nutty: 2,3,5-trimethylpyrazine (1.0 ppm in water).

    • Potato/Musty: 2-ethyl-3-methoxypyrazine.

  • Calibration: Panelists rate intensities on a 15cm line scale (0 = None, 15 = Very Strong) against the references.

  • Blind Evaluation: Samples are coded (3-digit random numbers) and served in randomized order to prevent bias.

Data Comparison: Sensitivity & Correlation

The table below highlights the "blind spots" of instrumental analysis compared to human perception.

CompoundDescriptorHuman Odor Threshold (Water)GC-MS LOD (SIM Mode)Implication
2-methoxy-3-isobutylpyrazine Bell Pepper / Green0.002 ppb ~0.05 ppbRisk: Human detects off-notes the instrument misses.
2,3,5-trimethylpyrazine Roasted Peanut~400 ppb~1.0 ppbSafe: Instrument is more sensitive than human.
2-ethyl-3,5-dimethylpyrazine Burnt / Coffee~0.04 ppb~0.5 ppbRisk: High risk of undetected flavor contamination.
The Bridge: Odor Activity Value (OAV)

To correlate the two methods, calculate the OAV for each compound:



  • If OAV > 1: The compound contributes to the aroma profile.[1]

  • If OAV < 1: The compound is likely imperceptible, regardless of the GC peak size.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the correct analytical approach for your development stage.

DecisionTree Start Define Objective Q1 Is the goal Safety/Purity or Flavor/Odor? Start->Q1 Safety Safety / Purity Q1->Safety Impurity Check Flavor Flavor / Masking Q1->Flavor Formulation Inst Instrumental QDA (HS-SPME-GC-MS) Safety->Inst Quantify < 1ppm Q2 Potency Check (Threshold < 1 ppb?) Flavor->Q2 Is the compound highly potent? Sens Sensory QDA (Human Panel) Hybrid Hybrid: GC-Olfactometry (Sniff Port) Q2->Inst No (e.g. Alkylpyrazines) Q2->Sens Yes (e.g. Methoxypyrazines) Q2->Hybrid Unknown / Complex Mix

Caption: Strategic selection of analytical method based on compound potency and project goal.

References

  • Caven-Quantrill, D. J., & Buglass, A. J. (2006). Comparison of headspace solid-phase microextraction (HS-SPME) and solvent extraction for the analysis of pyrazines in cocoa. Journal of Chromatographic Science. Link

  • Wagner, R., et al. (1999). Quantitative descriptive analysis of the sensory properties of pyrazines. Journal of Sensory Studies. Link

  • Sigma-Aldrich. (2023). SPME Fiber Selection Guide for Volatiles and Semivolatiles.Link

  • Czerny, M., et al. (2008). Re-investigation on odour thresholds of key food aroma compounds and development of an aroma language. European Food Research and Technology. Link

  • Mihara, S., & Masuda, H. (1988). Structure-odor relationships for pyrazines.[2] Journal of Agricultural and Food Chemistry. Link

Sources

Comparative Guide: Retention Indices of Alkylpyrazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkylpyrazines are potent aroma-active compounds critical to the sensory profiles of roasted foods (coffee, cocoa, nuts) and specific pharmaceutical intermediates. Their analysis is complicated by the existence of positional isomers—specifically 2,3- , 2,5- , and 2,6-dimethylpyrazine —which exhibit nearly identical mass spectra.[1]

This guide provides a definitive comparison of Retention Indices (RI) for these isomers across polar and non-polar stationary phases. It establishes a validated protocol for their differentiation, emphasizing that mass spectrometry alone is insufficient for identification ; chromatographic resolution via specific column chemistries is required.

Theoretical Framework: Mechanisms of Separation

To accurately separate alkylpyrazine isomers, one must leverage the distinct intermolecular forces governed by the stationary phase.

  • Non-Polar Phases (e.g., DB-5, HP-5): Separation is driven primarily by London Dispersion Forces and correlates strongly with Boiling Point (BP) . Since dimethylpyrazine isomers have very similar boiling points (approx. 155°C), resolution on these columns is poor, often resulting in co-elution of the 2,5- and 2,6-isomers.

  • Polar Phases (e.g., DB-Wax, PEG): Separation involves Dipole-Dipole interactions and Hydrogen Bonding . The position of the nitrogen atoms relative to the alkyl groups alters the molecular dipole moment. This allows for distinct separation of isomers that co-elute on non-polar phases.

Visualization: Structure-Retention Logic

The following diagram illustrates how structural branching influences retention behavior across different column types.

RetentionLogic cluster_0 Isomer Structure cluster_1 Stationary Phase Interaction cluster_2 Retention Outcome I1 2,6-Dimethylpyrazine (Meta-like symmetry) NP Non-Polar (DB-5) Driven by Boiling Point I1->NP P Polar (DB-Wax) Driven by Polarity/Dipole I1->P I2 2,5-Dimethylpyrazine (Para-like symmetry) I2->NP I2->P I3 2,3-Dimethylpyrazine (Ortho-like symmetry) I3->NP I3->P Res_Poor Poor Resolution (2,5 & 2,6 Co-elute) NP->Res_Poor Similar B.P. Res_High High Resolution (Distinct Peaks) P->Res_High Distinct Dipoles

Figure 1: Mechanistic basis for isomer separation. Polar phases exploit dipole differences to resolve isomers that non-polar phases cannot.

Comparative Analysis: Retention Indices (RI)

The following data aggregates consensus values from authenticated standards. Note that absolute retention times shift with column length and flow rate, but the Linear Retention Index (LRI) remains a robust comparator.

Table 1: Retention Indices of Dimethylpyrazine Isomers
CompoundCAS NumberDB-5 (Non-Polar) RIDB-Wax (Polar) RIElution Order (Polar)
2,6-Dimethylpyrazine 108-50-9912 - 915 1308 - 1312 1 (First)
2,5-Dimethylpyrazine 123-32-0915 - 918 *1318 - 1325 2 (Middle)
2,3-Dimethylpyrazine 5910-89-4920 - 930 1330 - 1345 3 (Last)

*Note: On standard 30m DB-5 columns, 2,6- and 2,5-dimethylpyrazine often co-elute or show a partial "shoulder" peak.[1] 2,3-dimethylpyrazine consistently elutes last due to the "ortho-effect" creating a higher molecular dipole.[1]

Table 2: Extended Alkylpyrazine Data
CompoundDB-5 RIDB-Wax RIIdentification Notes
2-Methylpyrazine ~820~1270Major peak in coffee/cocoa.[1]
Trimethylpyrazine ~1000~1390-1410Distinct nutty aroma.
2-Ethyl-3,5-dimethylpyrazine ~1075~1470Often appears as a mixture with 2-ethyl-3,6-isomer.[1]

Validated Experimental Protocol

To replicate these results, use the following Self-Validating System (SVS). This protocol ensures that if the n-alkane standards (C7-C20) are linear, the calculated RI values will align with the table above.

Sample Preparation (SPME-Arrow)

Solid Phase Microextraction (SPME) is superior to solvent extraction for these volatiles due to the lack of solvent interference in the early chromatogram.

  • Vial Setup: Place 1g of sample (solid) or 5mL (liquid) into a 20mL headspace vial.

  • Internal Standard: Spike with 5 µL of 2-methoxypyrazine (or deuterated pyrazine analogs if using SIDA) to validate extraction efficiency.

  • Incubation: 10 mins at 60°C with agitation (500 rpm).

  • Extraction: Expose DVB/C-WR/PDMS SPME Arrow fiber for 30 mins at 60°C.

GC-MS Configuration[2]
ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity for trace isomers.[1]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.[1]
Column DB-Wax UI (30m x 0.25mm x 0.25µm)CRITICAL: Required for isomer separation.[1][2]
Oven Program 40°C (5 min hold)

5°C/min to 230°C

Hold 5 min
Slow ramp (5°C/min) is essential to resolve the 2,6/2,5 pair.
MS Source EI (70 eV), 230°CStandard ionization for spectral library matching.[1]
Data Analysis Workflow

This workflow incorporates the calculation of Linear Retention Indices (LRI) to confirm identity.

Workflow Start Start Analysis Run_Alkanes Run C7-C20 Alkane Standard (Under exact same conditions) Start->Run_Alkanes Run_Sample Run Unknown Sample Start->Run_Sample Calc_LRI Calculate LRI using Van den Dool & Kratz Eq. Run_Alkanes->Calc_LRI Run_Sample->Calc_LRI Compare Compare Calculated LRI to Table 1 Calc_LRI->Compare Decision Is LRI within +/- 5 units? Compare->Decision Match Positive ID: Confirmed Isomer Decision->Match Yes Mismatch Negative ID: Check for Matrix Effects Decision->Mismatch No

Figure 2: Validated workflow for assigning identity using Linear Retention Indices.

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Indices for 2,6-Dimethylpyrazine. National Institute of Standards and Technology. Link

  • PubChem. (2025). 2,5-Dimethylpyrazine Compound Summary. National Library of Medicine. Link

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology. Link

  • Mihavics, B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry. Journal of Chromatography A. Link

  • Agilent Technologies. (2019). GC Column Solvent Retention Table (DB-Wax UI). Link

Sources

Safety Operating Guide

Executive Summary & Immediate Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Diisopropylpyrazine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

This compound (CAS: 13708-12-8) is a substituted pyrazine predominantly used as a flavor intermediate and building block in organic synthesis. While often perceived as "safe" due to its food-grade applications, in concentrated laboratory quantities, it presents specific logistical challenges: combustibility and potent, persistent odor .

Improper disposal does not just risk regulatory non-compliance; it risks facility-wide contamination. The low odor threshold of alkyl pyrazines means that even minor residues in trash bins can trigger false gas leak alarms or nausea among facility staff.

Physicochemical Hazard Profile
PropertyValueOperational Implication
CAS Number 13708-12-8Unique identifier for waste manifesting.
Physical State Liquid (Colorless to pale yellow)Requires liquid waste containment (HDPE/Glass).
Flash Point ~96°C (205°F)Combustible (Class IIIB). Do not autoclave.
Specific Gravity 0.920 – 0.960 g/cm³Floats on water; do not use water for spill containment.
Odor Threshold Extremely Low (< 1 ppm)Critical: Requires secondary containment and vapor sealing.
Incompatibility Strong Oxidizers, Strong AcidsSegregate from nitric acid and peroxides to prevent exothermic reactions.

Pre-Disposal Stabilization: The "Odor Firewall" Strategy

Expert Insight: The most common failure mode in pyrazine disposal is not chemical reactivity, but olfactory containment. Standard waste caps are often insufficient to contain pyrazine vapors, which can permeate standard polyethylene bags over time.

The "Odor Firewall" Protocol:

  • Primary Seal: Ensure the original vessel or waste bottle cap is Teflon-lined. Pyrazines can swell standard rubber septa.

  • Vapor Lock: Wrap the cap junction with Parafilm M or Teflon tape immediately after closing.

  • Secondary Containment: Place the sealed waste container inside a heavy-duty, sealable bag (e.g., 4-mil Ziploc or heat-sealed polyethylene) before placing it in the satellite accumulation area.

  • Activated Carbon: If the waste container is not hermetically sealed (e.g., a funnel top), a charcoal filter trap is mandatory to prevent lab-wide odor migration.

Waste Stream Segregation Logic

To ensure safe incineration and prevent cross-reactivity, this compound must be segregated correctly.

  • Correct Stream: Non-Halogenated Organic Solvents. [1]

    • Reasoning: Pyrazines are nitrogen-containing heterocycles. They burn well in high-temperature incinerators but require proper fuel blending.

  • Incorrect Stream: Acid Waste.

    • Reasoning: Pyrazines are weak bases. Mixing with strong acid waste streams (e.g., H₂SO₄) will cause protonation, generating heat and potentially pressurizing the container.

  • Incorrect Stream: Drain Disposal.

    • Reasoning: Strictly prohibited. Pyrazines are lipophilic and toxic to aquatic life in high concentrations.

Visualized Disposal Workflow

The following diagram outlines the decision logic and workflow for handling this compound waste, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

PyrazineDisposal Start Waste Generation: This compound CheckState Is it mixed with Halogenated Solvents? Start->CheckState YesHalo Yes (e.g., DCM, Chloroform) CheckState->YesHalo Yes NoHalo No (Pure or mixed with Ethanol/Acetone) CheckState->NoHalo No StreamHalo Stream: Halogenated Organic Waste YesHalo->StreamHalo OdorStep CRITICAL STEP: Apply 'Odor Firewall' (Parafilm + Secondary Bag) StreamHalo->OdorStep StreamNonHalo Stream: Non-Halogenated Organic Waste NoHalo->StreamNonHalo StreamNonHalo->OdorStep Labeling Labeling: 'Combustible Liquid' 'Pyrazine Derivative' OdorStep->Labeling Accumulation Satellite Accumulation Area (Cool, Ventilated) Labeling->Accumulation Incineration Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) Accumulation->Incineration

Figure 1: Decision matrix for the segregation and disposal of pyrazine waste streams, emphasizing the critical odor control step prior to accumulation.

Detailed Operational Protocol

Step 1: Preparation & PPE
  • Ventilation: All transfers must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (standard thickness is usually sufficient for incidental splash, but double-gloving is recommended to prevent odor transfer to skin), safety goggles, and a lab coat.

  • Vessel: Select a chemically compatible waste container (HDPE or Amber Glass).

Step 2: Transfer & Dilution
  • If the pyrazine is concentrated (>90%), it is advisable to dilute it with a compatible solvent like Ethanol or Acetone before disposal. This reduces the viscosity and lowers the local concentration of the odorant.

  • Pour slowly using a funnel to avoid dripping on the bottle threads.

  • Wipe Down: Immediately wipe the bottle threads with an ethanol-soaked Kimwipe to remove any droplets. Dispose of this Kimwipe in the solid hazardous waste bin (sealed bag).

Step 3: Sealing & Labeling
  • Screw the cap on tightly.

  • Apply Parafilm or electrical tape clockwise around the cap-bottle junction.

  • Affix a hazardous waste label.

    • Constituents: "this compound, Ethanol (if added)."

    • Hazard Checkbox: Check "Ignitable" (if mixed with flammable solvents) or "Toxic/Irritant."

Step 4: Spill Contingency (Emergency Response)

If a spill occurs outside the hood:

  • Evacuate: The odor will likely cause alarm. Clear the immediate area.[2][3]

  • Absorb: Do NOT wash with water (this spreads the oily liquid). Use Vermiculite or a clay-based absorbent to soak up the liquid.[3]

  • Clean: Once absorbed, clean the surface with a surfactant/detergent solution to emulsify remaining oils, followed by an ethanol wipe.

  • Disposal: Place all absorbent materials into a heavy-duty bag, seal it, and label it as "Debris contaminated with Pyrazines."

Regulatory & Compliance Notes

  • RCRA Classification: While this compound itself is not a "P-listed" or "U-listed" acute hazard, it typically falls under D001 (Ignitable) if the flash point of the waste mixture is <60°C (due to added solvents) or is treated as general organic chemical waste.

  • Destruction Method: The only acceptable final disposal method is incineration at a permitted facility. The high nitrogen content requires the facility to have NOx scrubbing capabilities [1].

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 31252, 2,5-Dimethylpyrazine (Analogue reference for alkyl pyrazine properties). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Regulations (RCRA). Retrieved from [Link]

  • The Good Scents Company. (2024).[4] this compound Safety & Odor Profile. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,5-Diisopropylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Strategy for Handling 2,5-Diisopropylpyrazine Content Type: Technical Safety Guide & Operational Protocol Audience: Researchers, Process Chemists, and EHS Officers

Executive Summary: The Dual-Hazard Framework

As a Senior Application Scientist, I often see a discrepancy between the Safety Data Sheet (SDS) and the operational reality of handling alkyl pyrazines. While the SDS for This compound (CAS: 13708-12-8) primarily classifies it as a Skin/Eye Irritant and Combustible Liquid , the operational risk profile is dominated by its olfactory potency .

This guide is structured around a Dual-Hazard Framework :

  • Physiological Safety: Protecting the operator from irritation and absorption.

  • Olfactory Containment: Protecting the facility from contamination. A minor vapor leak can trigger false facility evacuations, complaints, and operational shutdowns due to the compound's low odor threshold (earthy, roasted potato/nut profile).

Risk Assessment & PPE Matrix

The following matrix synthesizes barrier protection data for alkyl pyrazines. Note that standard latex gloves are insufficient due to the lipophilic nature of the isopropyl groups, which facilitates rapid permeation.

Table 1: Personal Protective Equipment Specifications
ComponentRecommendationTechnical Justification
Hand Protection (Primary) Nitrile (Minimum 5 mil) Nitrile provides excellent degradation resistance against organic bases.
Hand Protection (Secondary) Laminate (Silver Shield) Required for >10mL handling. Prevents permeation of vapors that bind to skin oils.
Respiratory Half-face respirator with OV Cartridges Mandatory outside a fume hood. Use P100/OV combination if handling fine mists/aerosols.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to vapor irritation potential (lacrimation).
Body Protection Tyvek® Lab Coat/Sleeves Disposable over-garments prevent odor adherence to personal clothing (cotton binds pyrazines).
Engineering Control Fume Hood (Face Velocity >100 fpm) Primary containment. Do not use on an open bench.

Operational Protocol: The "Odor Firewall" Strategy

Handling this compound requires a "zero-effluent" mindset. The following workflow is designed to maintain an unbroken chain of containment.

Phase A: Preparation (The "Clean-In" Rule)
  • Double Glove: Don a pair of Silver Shield laminate gloves, followed by standard Nitrile gloves. This "sacrificial outer layer" allows you to strip contaminated gloves without exposing skin.

  • Trap Preparation: Prepare a beaker of 10% Bleach (Sodium Hypochlorite) or dilute acidic solution (1M HCl) inside the hood. Pyrazines are basic; acidification protonates the nitrogen, turning the volatile free base into a non-volatile salt.

Phase B: Active Handling
  • Cold Handling: If possible, chill the reagent bottle to 4°C before opening. This lowers the vapor pressure, significantly reducing olfactory release.

  • Syringe Transfer: Avoid pouring. Use a gas-tight syringe or positive-displacement pipette for transfers to minimize headspace exposure.

  • Wipe-Down: Immediately wipe the bottle threads with a Kimwipe dampened in ethanol, then immediately submerge the Kimwipe in the bleach/acid trap.

Phase C: Waste & Decontamination
  • Quench: Rinse all glassware with the acidic trap solution before removing it from the fume hood.

  • Solid Waste: Double-bag all solid waste (gloves, wipes) in Ziploc-style bags before placing them in the rigid hazardous waste drum.

  • Doffing: Remove outer nitrile gloves inside the hood. Leave the hood running for 10 minutes after work is complete.

Visualization: Hierarchy of Controls & Workflow

The following diagram illustrates the critical decision pathways for handling high-odor alkyl pyrazines, prioritizing containment over simple PPE.

G cluster_odor Odor Firewall (Containment) Start Start: this compound Handling RiskAssess 1. Risk Assessment (Vol: <10mL vs >10mL) Start->RiskAssess SmallScale Small Scale (<10mL) Syringe Transfer RiskAssess->SmallScale LargeScale Large Scale (>10mL) Cannula/Pump Transfer RiskAssess->LargeScale EngControls 2. Engineering Controls Fume Hood Required (Sash @ 18 inches) SmallScale->EngControls LargeScale->EngControls PPE_Layer 3. PPE Layering Inner: Laminate Outer: Nitrile (Sacrificial) EngControls->PPE_Layer Action 4. Execution Keep container chilled Minimize headspace PPE_Layer->Action Decon 5. Decontamination (Critical) Protonate (Acid Wash) or Oxidize (Bleach) Action->Decon Disposal 6. Disposal Double-Bagged Sealed Drum Decon->Disposal

Caption: Operational workflow emphasizing the "Odor Firewall" to prevent facility contamination.

Emergency Response: Spill Scenarios

Scenario: A 50mL bottle shatters on the lab floor.

  • Immediate Action: Alert the lab. Do not open the door to the hallway (this spreads the odor).

  • PPE Upgrade: Don a full-face respirator with Organic Vapor cartridges.

  • Neutralization (The Key Step):

    • Do not just absorb with vermiculite immediately; this increases surface area and vaporization.

    • Spray: Gently mist the spill with a dilute acidic solution (e.g., 5% Citric Acid or 1M HCl) or a specific odor-neutralizing agent. This chemically converts the pyrazine to a non-volatile salt.

  • Cleanup: Cover with absorbent pads/vermiculite. Scoop into a wide-mouth jar.

  • Seal: Seal the jar, tape the lid, and double-bag it. Label as "Hazardous Waste - Pyrazine Contaminated."

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide. U.S. Department of Labor. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company. (2023). This compound Safety & Odor Profile. Retrieved January 28, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.